molecular formula C10H20O B1587019 2-Isopropyl-5-methylhexanal CAS No. 66656-67-5

2-Isopropyl-5-methylhexanal

Cat. No.: B1587019
CAS No.: 66656-67-5
M. Wt: 156.26 g/mol
InChI Key: STZPMOIAPWTLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-5-methylhexanal is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Isopropyl-5-methylhexanal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Isopropyl-5-methylhexanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropyl-5-methylhexanal including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-propan-2-ylhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-8(2)5-6-10(7-11)9(3)4/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZPMOIAPWTLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40985241
Record name 5-Methyl-2-(propan-2-yl)hexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66656-67-5
Record name 5-Methyl-2-(1-methylethyl)hexanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66656-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropyl-5-methylhexanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066656675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-(propan-2-yl)hexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isopropyl-5-methylhexanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.381
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropyl-5-methylhexanal (CAS 66656-67-5)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-Isopropyl-5-methylhexanal, a saturated aliphatic aldehyde. Due to the limited availability of experimental data for this specific compound, this document synthesizes available information, including computed data and knowledge of analogous chemical structures, to offer a thorough understanding for research and development applications.

Chemical Identity and Structure

2-Isopropyl-5-methylhexanal, with the CAS registry number 66656-67-5, is an organic compound characterized by a ten-carbon backbone. Its structure features a hexanal chain with an isopropyl group at the second carbon and a methyl group at the fifth carbon.

  • IUPAC Name : 5-methyl-2-(propan-2-yl)hexanal[1]

  • Molecular Formula : C₁₀H₂₀O[1][2]

  • Canonical SMILES : CC(C)CCC(C=O)C(C)C

  • InChI Key : STZPMOIAPWTLNJ-UHFFFAOYSA-N

The molecular structure of 2-Isopropyl-5-methylhexanal is depicted in the following diagram:

Caption: Molecular structure of 2-Isopropyl-5-methylhexanal.

Physical and Chemical Properties

Experimental data on the physical properties of 2-Isopropyl-5-methylhexanal is scarce in publicly available literature. Therefore, a combination of computed properties and data from its unsaturated analog, 2-isopropyl-5-methyl-2-hexenal (CAS 35158-25-9), are presented for context and estimation.

Summary of Physicochemical Data
Property2-Isopropyl-5-methylhexanal (CAS 66656-67-5)2-Isopropyl-5-methyl-2-hexenal (CAS 35158-25-9)Source
Molecular Weight 156.27 g/mol 154.25 g/mol [1][2]
Boiling Point Data not available189 °C (lit.)[3][4]
Density Data not available0.845 g/mL at 25 °C (lit.)[4]
Refractive Index Data not availablen20/D 1.452 (lit.)[4]
Topological Polar Surface Area 17.1 Ų (Computed)17.1 Ų (Computed)[1][2]
XLogP3-AA 3.3 (Computed)2.9 (Computed)[2][3]

Synthesis

A primary route for the synthesis of 2-Isopropyl-5-methylhexanal is through the catalytic hydrogenation of its unsaturated precursor, 2-isopropyl-5-methyl-2-hexenal.[5] This reaction involves the reduction of the carbon-carbon double bond in the hexenal molecule.

G cluster_reactants Reactant cluster_reagents Reagents cluster_product Product 2-Isopropyl-5-methyl-2-hexenal 2-Isopropyl-5-methyl-2-hexenal H2, Catalyst (e.g., Pd/C) H2, Catalyst (e.g., Pd/C) 2-Isopropyl-5-methylhexanal 2-Isopropyl-5-methylhexanal H2, Catalyst (e.g., Pd/C)->2-Isopropyl-5-methylhexanal Hydrogenation

Caption: Synthesis of 2-Isopropyl-5-methylhexanal.

Experimental Protocol: Catalytic Hydrogenation

The following is a representative protocol for the synthesis of 2-Isopropyl-5-methylhexanal based on established chemical principles.

  • Reactor Setup : A high-pressure hydrogenation reactor is charged with 2-isopropyl-5-methyl-2-hexenal and a suitable solvent, such as ethanol or ethyl acetate.

  • Catalyst Addition : A catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%) is added to the mixture.

  • Hydrogenation : The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating.

  • Reaction Monitoring : The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.

  • Workup : Upon completion, the reactor is depressurized, and the catalyst is removed by filtration through a pad of celite.

  • Purification : The solvent is removed from the filtrate under reduced pressure, and the resulting crude 2-Isopropyl-5-methylhexanal is purified by vacuum distillation.

Spectral Data

Comprehensive experimental spectral data for 2-Isopropyl-5-methylhexanal is not widely published. The following sections provide available data and expected spectral characteristics based on its chemical structure.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum for 2-Isopropyl-5-methylhexanal is available from PubChem and provides key insights into its carbon framework.

  • Expected Chemical Shifts (ppm) :

    • C=O (Aldehyde) : ~200-205 ppm

    • CH (adjacent to C=O) : ~50-60 ppm

    • CH (isopropyl) : ~25-35 ppm

    • CH₂ : ~20-40 ppm

    • CH₃ : ~10-25 ppm

¹H NMR Spectroscopy

While a specific ¹H NMR spectrum is not available, the expected proton signals can be predicted based on the structure:

  • Aldehydic Proton (CHO) : A triplet around 9.5-9.8 ppm.

  • Methine Protons (CH) : Multiplets in the range of 1.5-2.5 ppm.

  • Methylene Protons (CH₂) : Multiplets between 1.0-1.8 ppm.

  • Methyl Protons (CH₃) : Doublets and triplets in the upfield region of 0.8-1.2 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Isopropyl-5-methylhexanal is expected to show characteristic absorption bands for an aliphatic aldehyde:

  • C=O Stretch (Aldehyde) : A strong, sharp peak around 1720-1740 cm⁻¹.

  • C-H Stretch (Aldehyde) : Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C-H Stretch (Aliphatic) : Strong absorptions in the 2850-3000 cm⁻¹ region.

  • C-H Bend (Aliphatic) : Bands in the 1350-1470 cm⁻¹ region.

For comparison, the IR spectrum of the related unsaturated aldehyde, 2-isopropyl-5-methyl-2-hexenal, shows a conjugated aldehyde carbonyl peak around 1690 cm⁻¹.[5]

Mass Spectrometry (MS)

The mass spectrum of 2-Isopropyl-5-methylhexanal would be expected to exhibit fragmentation patterns typical of aliphatic aldehydes.

  • Molecular Ion (M⁺) : A peak at m/z 156, corresponding to the molecular weight of the compound.

  • McLafferty Rearrangement : A prominent peak resulting from the cleavage of the Cα-Cβ bond.

  • Alpha-Cleavage : Fragmentation adjacent to the carbonyl group, leading to the loss of an alkyl radical.

  • Loss of Water : A peak at M-18 (m/z 138) may be observed.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a highly suitable technique for the identification and quantification of 2-Isopropyl-5-methylhexanal.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation : Samples containing 2-Isopropyl-5-methylhexanal are dissolved in a volatile organic solvent like dichloromethane or hexane. An internal standard (e.g., a deuterated analog or a different aldehyde of similar volatility) is added for quantitative analysis.

  • GC-MS System : A gas chromatograph equipped with a capillary column (e.g., a non-polar DB-5ms or equivalent) coupled to a mass spectrometer is used.

  • GC Conditions :

    • Injection : 1 µL of the sample is injected in splitless mode.

    • Oven Program : A temperature gradient is employed to ensure good separation, for example, an initial temperature of 50°C held for 2 minutes, followed by a ramp to 250°C at 10°C/minute.

  • MS Conditions :

    • Ionization : Electron ionization (EI) at 70 eV.

    • Acquisition Mode : Full scan mode for identification or selected ion monitoring (SIM) for enhanced sensitivity in quantification.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Solvent + Internal Standard Solvent + Internal Standard Prepared Sample Prepared Sample Solvent + Internal Standard->Prepared Sample Dissolution & Spiking GC Injection GC Injection Prepared Sample->GC Injection GC Separation GC Separation GC Injection->GC Separation Vaporization MS Detection MS Detection GC Separation->MS Detection Elution Data Analysis Data Analysis MS Detection->Data Analysis Ionization & Fragmentation

Caption: GC-MS workflow for 2-Isopropyl-5-methylhexanal analysis.

Safety and Handling

Based on the GHS classification from PubChem, 2-Isopropyl-5-methylhexanal is considered a flammable liquid and vapor that causes skin irritation and may cause an allergic skin reaction and serious eye irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Isopropyl-5-methylhexanal is a saturated aliphatic aldehyde with potential applications in various fields of chemical research. While experimental data on its physical properties are limited, this guide provides a comprehensive overview based on available information and established chemical principles. The synthesis and analytical protocols described herein offer a foundation for researchers working with this compound. Further experimental studies are warranted to fully characterize its physicochemical properties and expand its potential applications.

References

  • Schumacher, J. N., & Heckman, R. A. (1972). U.S. Patent No. 3,704,714. Washington, DC: U.S.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3017702, 2-Isopropyl-5-methylhexanal. Retrieved March 31, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3017702, 2-Isopropyl-5-methylhexanal. Retrieved March 31, 2026 from [Link].

  • NIST. (n.d.). 2-Isopropyl-5-methylhex-2-enal. In NIST Chemistry WebBook. Retrieved March 31, 2026, from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 37066, 2-Isopropyl-5-methyl-2-hexenal. Retrieved March 31, 2026 from [Link].

  • GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. (2014). Scientific Research Publishing. Retrieved March 31, 2026, from [Link]

  • FooDB. (n.d.). Showing Compound 2-Isopropyl-5-methyl-2-hexenal (FDB016156). Retrieved March 31, 2026, from [Link]

  • NIST. (n.d.). Gas Chromatography of 2-Isopropyl-5-methylhex-2-enal. In NIST Chemistry WebBook. Retrieved March 31, 2026, from [Link]

  • Chemical Properties of 2-Isopropyl-5-methylhex-2-enal (CAS 35158-25-9). (n.d.). Cheméo. Retrieved March 31, 2026, from [Link]

  • Al-Omair, M. A. (2016). Computational investigation of IR and UV-Vis spectra of 2-isopropyl-5-methyl-1,4-benzoquinone using DFT and HF methods. Journal of Taibah University for Science, 10(4), 513-522.
  • Analysis of Aldehydes in Water by Head Space-GC/MS. (1999). Journal of Health Science, 45(5), 337-343.
  • Fundamental of Mass Spectrometry. (n.d.). TIGP. Retrieved March 31, 2026, from [Link]

  • (E)-2-Isopropyl-5-methyl-2-hexenal - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved March 31, 2026, from [Link]

  • 2-ISOPROPYL-5-METHYL-HEX-2-ENAL, (2E)-. (n.d.). precisionFDA. Retrieved March 31, 2026, from [Link]

  • NIST. (n.d.). 2-Isopropyl-5-methylhex-2-enal. In NIST Chemistry WebBook. Retrieved March 31, 2026, from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5362661, 2-Isopropyl-5-methyl-hex-2-enal, (2E)-. Retrieved March 31, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 37066, 2-Isopropyl-5-methyl-2-hexenal. Retrieved March 31, 2026 from [Link].

Sources

Comprehensive Spectroscopic Characterization of 2-Isopropyl-5-methylhexanal: NMR and IR Reference Data for Advanced Formulation and Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Context & Mechanistic Significance

2-Isopropyl-5-methylhexanal (CAS: 66656-67-5; Formula: C₁₀H₂₀O) is a highly branched, saturated aliphatic aldehyde. In industrial and research settings, it serves two primary functions: as a specialized flavorant (imparting distinct woody, green, and tobacco-like notes) and as a critical synthetic intermediate for fifth-generation Ziegler-Natta catalyst internal electron donors (such as 1,3-diethers).

Because the efficacy of downstream applications relies heavily on the stereochemical and structural purity of the aldehyde, rigorous spectroscopic validation is paramount. This whitepaper provides an authoritative guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of 2-isopropyl-5-methylhexanal, detailing the causality behind the analytical choices and establishing a self-validating protocol for purity confirmation[1].

Synthetic Pathway & Structural Causality

Understanding the spectroscopic signature of 2-isopropyl-5-methylhexanal requires analyzing its synthetic origin. The compound is typically synthesized via the base-catalyzed self-condensation (aldol reaction) of isovaleraldehyde (3-methylbutanal). This yields an intermediate, 3-hydroxy-2-isopropyl-5-methylhexanal, which undergoes vacuum dehydration to form the α,β -unsaturated 2-isopropyl-5-methyl-2-hexenal . Finally, catalytic hydrogenation (using H₂ over Pd/C) reduces the alkene to yield the saturated target[2].

Synthesis Isoval Isovaleraldehyde (3-Methylbutanal) Aldol Base-Catalyzed Aldol Condensation Isoval->Aldol Self-condensation Hydroxy 3-Hydroxy-2-isopropyl- 5-methylhexanal Aldol->Hydroxy Dehyd Dehydration (-H2O, Vacuum) Hydroxy->Dehyd Hexenal 2-Isopropyl-5-methyl- 2-hexenal Dehyd->Hexenal Hydrog Catalytic Hydrogenation (H2, Pd/C) Hexenal->Hydrog Target 2-Isopropyl-5-methylhexanal (Target Compound) Hydrog->Target

Synthetic pathway of 2-Isopropyl-5-methylhexanal via aldol condensation.

The analytical challenge lies in proving that the final catalytic hydrogenation is 100% complete. Any residual unsaturation will drastically alter the behavior of the molecule in subsequent Grignard or reduction reactions. Therefore, our spectroscopic protocols are designed as self-validating systems —specifically looking for the absence of precursor signals alongside the presence of target signals.

Infrared (IR) Spectroscopy: Functional Group Causality

Infrared spectroscopy provides immediate, non-destructive validation of the carbonyl environment. For 2-isopropyl-5-methylhexanal, the IR spectrum is dominated by the saturated aldehyde C=O stretch and the characteristic Fermi resonance of the aldehydic C-H bond.

IR Reference Data
Wavenumber (cm⁻¹)IntensityFunctional GroupAssignment & Causality
2960, 2870 StrongC-H (sp³) stretchAsymmetric/symmetric stretching of the highly branched methyl and methylene groups.
2820, 2710 MediumC-H (aldehyde) stretchFermi resonance characteristic of the aldehydic C-H bond interacting with the C-H bending overtone.
1725 StrongC=O (aldehyde) stretchSaturated aliphatic aldehyde carbonyl. This is a critical diagnostic peak.
1465 MediumC-H bendScissoring of aliphatic CH₂ groups.
1385, 1370 MediumC-H bend (isopropyl)Characteristic "isopropyl split" caused by the symmetric bending of the gem-dimethyl groups.

The Self-Validating Shift: The precursor (2-isopropyl-5-methyl-2-hexenal) possesses an α,β -unsaturated carbonyl, which absorbs at a significantly lower wavenumber (1690 cm⁻¹ ) due to resonance delocalization weakening the C=O double bond character[2]. The complete disappearance of the 1690 cm⁻¹ band and the emergence of a sharp peak at 1725 cm⁻¹ is the definitive proof of successful hydrogenation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the atomic-level resolution required to map the branched carbon skeleton. Because the molecule contains a chiral center at the C2 position, the adjacent methylene protons become magnetically inequivalent, leading to complex splitting patterns.

¹H NMR Reference Data (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality & Coupling Dynamics
9.60 Doublet (d)1H-CH OAldehydic proton. It appears as a doublet (J ≈ 2-3 Hz) because it couples exclusively to the single C2 alpha-methine proton.
2.15 - 2.25 Multiplet (m)1HC2-H Alpha-methine proton. Highly split by the aldehyde proton, the C3 methylene protons, and the isopropyl methine.
1.85 - 1.95 Multiplet (m)1H-CH (CH₃)₂Isopropyl methine proton.
1.45 - 1.55 Multiplet (m)1HC5-H Methine proton of the isopentyl tail.
1.10 - 1.40 Multiplet (m)4HC3-H₂ , C4-H₂ Diastereotopic methylene protons. The chiral C2 center makes these protons magnetically inequivalent, creating complex ABX spin systems rather than simple triplets.
0.95 Doublet (d)6H-CH(CH₃ )₂Isopropyl methyl groups (J ≈ 6.5 Hz).
0.88 Doublet (d)6HC5-(CH₃ )₂Terminal methyl groups of the main chain (J ≈ 6.5 Hz).
¹³C NMR Reference Data (100 MHz, CDCl₃)
Chemical Shift (ppm)Carbon TypeAssignment
205.5 C=OAldehyde carbonyl carbon.
55.2 CHC2 (Alpha carbon, highly deshielded by the carbonyl).
38.5 CH₂C4 (Methylene).
29.1 CH₂C3 (Methylene).
28.4 CHIsopropyl methine.
27.8 CHC5 methine.
22.5, 22.3 CH₃Terminal methyls (C6 and C5-methyl).
20.1, 19.8 CH₃Isopropyl methyls.

The Self-Validating Check: The precursor alkene contains a vinylic proton at C3, which appears as a distinct triplet at ~6.5 ppm [2]. A pure sample of 2-isopropyl-5-methylhexanal must show an absolutely flat baseline between 5.0 and 8.0 ppm.

Experimental Methodologies: A Self-Validating Protocol

To ensure data integrity, the following step-by-step methodology must be strictly adhered to. This workflow guarantees that the spectroscopic data is free from artifacts caused by solvent interactions or sample degradation.

Step 1: Sample Preparation & Handling

  • Distill the crude 2-isopropyl-5-methylhexanal under reduced pressure to remove high-boiling oligomers formed during the aldol condensation.

  • Store the purified liquid under an inert argon atmosphere. Causality: Aldehydes are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, which would artificially introduce broad carboxylic acid O-H bands (~3000-2500 cm⁻¹) into the IR spectrum.

Step 2: ATR-FTIR Acquisition

  • Clean the diamond Attenuated Total Reflectance (ATR) crystal with anhydrous isopropanol and establish a background spectrum.

  • Apply 1-2 drops of neat 2-isopropyl-5-methylhexanal directly onto the crystal.

  • Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Causality: ATR is chosen over traditional transmission cells (like KBr plates) because it prevents sample degradation from hygroscopic salts and allows for rapid, non-destructive analysis of neat liquids.

Step 3: NMR Acquisition

  • Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm precision NMR tube.

  • Acquire the ¹H NMR spectrum at 400 MHz with a relaxation delay (D1) of 2 seconds to ensure accurate integration of the highly relaxed aldehyde proton.

  • Causality: CDCl₃ is selected because it lacks exchangeable protons that might interfere with the aldehyde signal, and TMS provides a reliable 0.00 ppm reference to accurately measure the critical chemical shifts.

Workflow Sample Crude Product IR ATR-FTIR Analysis Sample->IR NMR 1H & 13C NMR (CDCl3) Sample->NMR CheckIR Check C=O Stretch (~1725 cm⁻¹) IR->CheckIR CheckNMR Check Aldehyde Proton (~9.6 ppm, doublet) NMR->CheckNMR Purity Purity Confirmed >98% CheckIR->Purity No 1690 cm⁻¹ (Conjugation Absent) CheckNMR->Purity No Alkene Protons (~6.5 ppm)

Self-validating analytical workflow for spectroscopic purity confirmation.

References

  • PubChem - 2-Isopropyl-5-methylhexanal (CID 3017702). National Center for Biotechnology Information.[Link]

  • US Patent 3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isopropyl-5-methylhexanal, 3-hydroxy-2-isopropyl-5-methylhexanal, and derivatives thereof as tobacco flavorants.

Sources

Mechanistic Pathway and Synthetic Protocols for the Aldol Condensation of Isovaleraldehyde to 2-Isopropyl-5-methylhexanal

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transformation of isovaleraldehyde (3-methylbutanal) into 2-isopropyl-5-methylhexanal is a foundational synthetic sequence utilized in the production of specialty fragrances, tobacco additives, and advanced internal electron donors for Ziegler-Natta catalysts 1, 2. This multiphase process requires rigorous control over reaction kinetics to drive a highly specific self-aldol condensation, followed by E1cB dehydration and selective catalytic hydrogenation 3. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the chemical causality and self-validating controls necessary to achieve high-purity yields at scale.

Mechanistic Elucidation: From Enolization to Saturation

The synthesis proceeds via a tightly coupled three-stage mechanism:

  • Enolate Formation and Nucleophilic Addition: Isovaleraldehyde possesses an α -methylene group adjacent to a sterically demanding isopropyl branch. Introduction of a strong aqueous base (e.g., NaOH or KOH) deprotonates the α -carbon, establishing an enolate equilibrium 1. This nucleophilic enolate attacks the electrophilic carbonyl carbon of an un-enolized isovaleraldehyde molecule. Upon protonation by the aqueous medium, the reaction yields a mixture of threo- and erythro- isomers of the β -hydroxy aldehyde: 3-hydroxy-2-isopropyl-5-methylhexanal [[4]]().

  • E1cB Dehydration: The β -hydroxy intermediate is highly susceptible to base-catalyzed elimination. Driven by thermal stress (often during vacuum distillation), the molecule undergoes an E1cB dehydration—expelling a hydroxide leaving group to form a stable, conjugated α,β -unsaturated system: 2-isopropyl-5-methyl-2-hexenal 1, 5.

  • Selective Catalytic Hydrogenation: To isolate the final saturated product, the conjugated olefin must be reduced without over-reducing the carbonyl group to an alcohol. This chemoselectivity is achieved using a heterogeneous Palladium on Carbon (Pd/C) catalyst under a controlled hydrogen atmosphere, yielding 2-isopropyl-5-methylhexanal 6, 3.

Mechanism N1 Isovaleraldehyde (3-methylbutanal) N2 Enolate Intermediate [Base Catalysis] N1->N2 Base (NaOH/KOH) Deprotonation N3 Aldol Adduct (3-hydroxy-2-isopropyl-5-methylhexanal) N2->N3 + Isovaleraldehyde Nucleophilic Addition N4 Unsaturated Aldehyde (2-isopropyl-5-methyl-2-hexenal) N3->N4 E1cB Dehydration (-H2O) N5 Saturated Aldehyde (2-isopropyl-5-methylhexanal) N4->N5 Catalytic Hydrogenation (H2, Pd/C)

Mechanistic pathway of isovaleraldehyde aldol condensation and hydrogenation.

Causality in Reaction Design (E-E-A-T Focus)

A robust chemical process relies on understanding why specific parameters are chosen.

  • Thermal Suppression During Addition: The initial aldol condensation is highly exothermic. If the temperature exceeds 40 °C during dosing, the reaction is prone to deep condensation (tarring) and competitive Cannizzaro disproportionation 7, [[8]](). Maintaining the temperature at 25 °C ensures high chemoselectivity for the dimer 1.

  • Biphasic Partitioning: Utilizing an aqueous base (e.g., 20% w/v NaOH) forces a two-phase system. As the hydrophobic aldol adduct forms, it partitions into the organic layer, sequestering it away from the aqueous base and effectively halting unwanted further oligomerization 9, 2.

  • Catalyst Selection (Pd/C): While ruthenium or iron catalysts are sometimes used for deeper reductions (e.g., Guerbet alcohol synthesis) 10, Pd/C is strictly preferred here. It selectively hydrogenates the C=C double bond at low pressures (~15 bar) without reducing the terminal aldehyde, preserving the required functional group for downstream chemistry 6.

Self-Validating Experimental Protocols

Protocol A: Base-Catalyzed Aldol Condensation & Dehydration

Objective: Synthesize 2-isopropyl-5-methyl-2-hexenal with built-in analytical checkpoints.

  • Preparation: Charge a jacketed reactor with a 20% w/v aqueous solution of NaOH or KOH 2. Initiate vigorous mechanical stirring to ensure high interfacial surface area.

  • Controlled Dosing: Slowly dose isovaleraldehyde into the reactor. [IPC Check] Monitor the internal temperature strictly; modulate the dosing rate and jacket cooling to maintain 25 °C 1.

  • Maturation: Allow the biphasic mixture to stir for 2–4 hours.

  • Dehydration & Isolation: Transfer the organic phase to a distillation apparatus. Apply vacuum and heat. The thermal stress forces the elimination of water from the intermediate 3-hydroxy-2-isopropyl-5-methylhexanal 1, 4. [IPC Check] Utilize Gas Chromatography (GC) to confirm the complete disappearance of the β -hydroxy peak and the emergence of the unsaturated aldehyde 11. Wash the distillate with brine to neutralize any carried-over base.

Protocol B: Selective Catalytic Hydrogenation

Objective: Reduce the conjugated olefin to yield 2-isopropyl-5-methylhexanal.

  • Catalyst Loading: In a high-pressure autoclave, suspend 5 wt.% Pd/C catalyst in the purified 2-isopropyl-5-methyl-2-hexenal 6.

  • Pressurization: Purge the system three times with Nitrogen to remove ambient oxygen. Introduce Hydrogen gas to a constant pressure of 15 bar 6.

  • Reduction: Stir intensively at 20–40 °C. [IPC Check] Monitor the mass flow controller for hydrogen uptake. The reaction is deemed complete when hydrogen consumption ceases 1.

  • Purification: Vent the reactor safely. Filter the crude mixture through a Celite pad to quantitatively recover the Pd/C catalyst. Subject the filtrate to fractional vacuum distillation to isolate the high-purity saturated aldehyde 11.

Workflow Step1 Phase 1: Aldol Addition Mix Isovaleraldehyde + 20% NaOH(aq) Step2 Phase 2: Dehydration Vacuum Distillation (Thermal Stress) Step1->Step2 T < 25°C initially, then heat Step3 Phase 3: Separation Isolate Organic Layer (IPC: GC Check) Step2->Step3 Step4 Phase 4: Hydrogenation Pd/C, H2 Gas (15 bar) Step3->Step4 Transfer to Autoclave Step5 Phase 5: Purification Filtration & Distillation Step4->Step5 Monitor H2 uptake

Step-by-step experimental workflow for synthesizing 2-isopropyl-5-methylhexanal.

Quantitative Reaction Parameters

Reaction PhaseReagents / CatalystTemp (°C)PressureKey In-Process Control (IPC)Target Intermediate / Product
Aldol Addition Isovaleraldehyde, 20% NaOH(aq) 25 °CAtmosphericExotherm monitoring3-hydroxy-2-isopropyl-5-methylhexanal
Dehydration Thermal stress (Distillation)80–120 °CVacuumGC: Disappearance of aldol2-isopropyl-5-methyl-2-hexenal
Hydrogenation H 2​ gas, 5 wt.% Pd/C20–40 °C15 barCessation of H 2​ uptake2-isopropyl-5-methylhexanal

References

  • Application Notes and Protocols: Isovaleraldehyde in Aldol Condensation Reactions , BenchChem. 9

  • Isovaleraldehyde chemical properties and reactivity , BenchChem. 11

  • US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isopropyl-5-methylhexanal, 3-hydroxy-2... , Google Patents. 1

  • 2-Isopropyl-5-methylhexanal , BenchChem. 12

  • SF5-Enolates in Ti(IV)-Mediated Aldol Reactions , ACS. 7

  • US6583323B2 - Process for the production of 6-methylheptanone , Google Patents. 6

  • 2-Isopropyl-5-methyl-1-heptanol , BenchChem. 4

  • 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | 129228-21-3 , BenchChem. 3

  • 2-Isopropyl-5-methyl-2-hexenal | 35158-25-9 , ChemicalBook. 5

  • 3,3-Bis(methoxymethyl)-2,6-dimethylheptane | 129228-11-1 , BenchChem. 8

  • WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane , Google Patents. 2

  • WO2024180214A1 - Process for producing guerbet alcohols from fusel alcohols , Google Patents. 10

Sources

Thermodynamic Profiling and Synthetic Methodologies of 2-Isopropyl-5-methylhexanal

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Isopropyl-5-methylhexanal (CAS: 66656-67-5) is a highly branched aliphatic aldehyde that plays a critical role as an intermediate in the synthesis of Guerbet alcohols and as a foundational compound in flavor chemistry[1][2]. Characterizing the thermodynamic properties of this molecule—specifically its boiling point and vaporization behavior—requires rigorous experimental control. Due to its extensive α -branching, the molecule is highly susceptible to thermal degradation under standard atmospheric conditions[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and a self-validating protocol for determining its boiling point via reduced-pressure distillation.

Physicochemical and Thermodynamic Properties

Accurate thermodynamic data is essential for designing industrial distillation columns, especially when separating this compound from closely related fusel alcohol derivatives whose boiling points differ by only 3–5 °C ()[2].

Table 1 summarizes the core quantitative data for 2-isopropyl-5-methylhexanal[1][3][4]:

PropertyValueMethod / Condition
Molecular Formula C₁₀H₂₀OStandard
Molecular Weight 156.27 g/mol Computed
Density 0.813 g/cm³Standard Conditions
Nominal Boiling Point 192.4 ± 8.0 °CPredicted (760 mmHg)
Flash Point 74.2 °CClosed Cup
Refractive Index 1.41820 °C
XLogP3 (Lipophilicity) 3.3Computed
Topological Polar Surface Area 17.1 ŲComputed

Note: While the nominal boiling point is predicted at 192.4 °C, exposing the compound to this temperature at atmospheric pressure induces rapid retro-aldol decomposition[2].

Mechanistic Synthesis & Thermodynamic Control

The synthesis of 2-isopropyl-5-methylhexanal is typically achieved through a thermodynamically controlled, multi-step pathway starting from isovaleraldehyde (3-methylbutanal) ()[5].

  • Aldol Condensation: The base-catalyzed self-condensation of isovaleraldehyde yields a mixture of threo- and erythro- 3-hydroxy-2-isopropyl-5-methylhexanal[5].

  • Dehydration: Vacuum distillation of this intermediate thermodynamically drives the elimination of water, yielding the α,β -unsaturated aldehyde, 2-isopropyl-5-methyl-2-hexenal[5].

  • Hydrogenation: Mild catalytic hydrogenation (utilizing a Palladium catalyst) selectively reduces the alkene bond without reducing the carbonyl group, yielding the final product[5].

SynthesisPathway A Isovaleraldehyde (3-methylbutanal) B 3-hydroxy-2-isopropyl- 5-methylhexanal A->B Base Catalysis (Aldol Condensation) C 2-isopropyl-5-methyl- 2-hexenal B->C Heat / Vacuum (Dehydration) D 2-isopropyl-5-methylhexanal C->D H2 / Pd Catalyst (Hydrogenation)

Fig 1: Synthetic pathway of 2-isopropyl-5-methylhexanal via aldol condensation.

Experimental Protocol: Reduced-Pressure Boiling Point Determination

Objective: To accurately determine the boiling point of 2-isopropyl-5-methylhexanal while actively suppressing thermal degradation and auto-oxidation.

Expertise & Causality: Aliphatic aldehydes with extensive α -branching are highly susceptible to retro-aldol cleavage at elevated temperatures (>150 °C). By utilizing a manostat-controlled vacuum distillation setup, the boiling point is artificially lowered into a safe thermodynamic window (~95–100 °C at 24 mmHg), preserving the molecular integrity of the analyte ()[5].

Step-by-Step Methodology

Step 1: Apparatus Assembly and Inertion

  • Assemble a fractional distillation setup utilizing a Vigreux column. Causality: The Vigreux column provides sufficient theoretical plates for vapor-liquid equilibration without causing an excessive pressure drop.

  • Connect the system to a high-precision manostat and vacuum pump.

  • Self-Validation Check: Perform a dry leak test. The system must hold a static vacuum of <5 Torr for 10 minutes. If pressure rises, reseal all ground-glass joints with high-vacuum grease.

Step 2: Sample Preparation

  • Transfer 50 mL of anhydrous 2-isopropyl-5-methylhexanal into a round-bottom flask containing PTFE boiling chips. Causality: PTFE chips provide nucleation sites for smooth boiling, preventing superheating and dangerous bumping under vacuum.

  • Purge the system with Argon for 5 minutes. Causality: Displacing atmospheric oxygen mitigates the risk of auto-oxidizing the aldehyde into 2-isopropyl-5-methylhexanoic acid.

Step 3: Controlled Heating

  • Submerge the flask in a temperature-controlled silicone oil bath.

  • Apply a regulated vacuum of exactly 24 mmHg.

  • Initiate heating at a conservative ramp rate of 2–3 °C/min. Causality: Gradual heating prevents thermal shock and allows the establishment of a stable thermal gradient across the column.

Step 4: Equilibration and Measurement

  • Monitor the distillation head. Record the vapor temperature only when a steady reflux ring reaches the thermometer bulb and the distillation rate stabilizes at approximately 1 drop per second.

  • Self-Validation Check: The temperature should plateau and remain constant. A fluctuating temperature indicates a loss of vacuum or an impure sample fraction.

Step 5: Thermodynamic Extrapolation

  • Record the exact pressure and boiling temperature.

  • Utilize the integrated Clausius-Clapeyron equation (or a pressure-temperature nomograph) to extrapolate the nominal boiling point to standard atmospheric pressure (760 mmHg), verifying the predicted ~192.4 °C value.

BPWorkflow Step1 1. Apparatus Assembly & Inertion (Argon Purge / Leak Test) Step2 2. Sample Preparation (Add PTFE Chips) Step1->Step2 Step3 3. Controlled Heating (Oil Bath, 2-3 °C/min) Step2->Step3 Step4 4. Equilibration & Measurement (Steady Reflux at 24 mmHg) Step3->Step4 Step5 5. Thermodynamic Extrapolation (Clausius-Clapeyron to 760 mmHg) Step4->Step5

Fig 2: Reduced-pressure boiling point determination workflow.

Applications in Drug Development & Flavor Chemistry

In the realm of flavor chemistry, 2-isopropyl-5-methylhexanal and its immediate derivatives (such as 3-hydroxy-2-isopropyl-5-methylhexanal) are utilized to modify the organoleptic properties of tobacco, providing distinct aromatic profiles ()[5].

Furthermore, in industrial chemical synthesis, it serves as a critical intermediate in the production of Guerbet alcohols from fusel alcohols (e.g., isoamyl alcohol)[2]. The separation of these highly branched isomeric intermediates is notoriously difficult because their boiling points often lie within 3–5 °C of each other[2]. This necessitates the high-precision thermodynamic profiling outlined in this guide to facilitate the design of industrial-scale continuous distillation columns.

References

  • Title: 2-Isopropyl-5-methylhexanal | C10H20O | CID 3017702 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isopropyl-5-methylhexanal, 3-hydroxy-2-isopropyl-5-methylhexanal and derivatives thereof as tobacco flavorants Source: Google Patents URL
  • Source: Google Patents (World Intellectual Property Organization)

Sources

A Comprehensive Toxicological Assessment of 2-Isopropyl-5-methylhexanal for Scientific and Research Applications

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Toxicity, Skin Sensitization, and Genotoxicity Profile

Introduction

2-Isopropyl-5-methylhexanal, also known by synonyms such as isodihydrolavandulal, is an aldehyde with the CAS Number 35158-25-9.[1][2] It is a component of the aroma of malted barley and roasted coffee beans and can be formed through the Maillard reaction.[3] With its powerful, herbaceous, and lavender-like scent, it is a significant ingredient in the fragrance and flavor industries.[1][2][4] This guide provides a detailed toxicological profile of 2-Isopropyl-5-methylhexanal, focusing on its toxicity, skin sensitization potential, and genotoxicity, to inform researchers, scientists, and professionals in drug development.

Toxicity Profile

The toxicological assessment of 2-Isopropyl-5-methylhexanal is crucial for ensuring its safe handling and use. The available data indicates that it is a combustible liquid and can cause skin and eye irritation.[5]

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the potential hazards of a substance after a single exposure. For 2-Isopropyl-5-methylhexanal, the primary concerns are skin and eye irritation.

Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (Following OECD TG 439)

The Reconstructed Human Epidermis (RhE) model is a validated in vitro method to assess skin irritation potential, replacing the need for animal testing.[6][7] The rationale for using this method is its close mimicry of the biochemical and physiological properties of the human epidermis.[6]

Methodology:

  • Model Preparation: A commercially available RhE model, such as LabCyte EPI-MODEL 24, is pre-cultured overnight in an incubator at 37°C with 5% CO2.[7]

  • Application of Test Substance: A 50 µL aliquot of 2-Isopropyl-5-methylhexanal is applied to the epidermal surface.

  • Incubation: The RhE model is incubated for a defined period, typically ranging from 3 to 42 hours.[7]

  • Removal of Test Substance: The substance is removed by washing with a buffered saline solution, such as DPBS.

  • Cell Viability Assessment (MTT Assay):

    • The tissue samples are transferred to a medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3 hours.

    • The MTT is converted by viable cells into a purple formazan product.

    • The formazan is extracted using a solvent like 2-propyl alcohol for at least 15 hours.[7]

    • The optical density of the extract is measured using a spectrophotometer, which is proportional to the percentage of viable cells.

  • Data Interpretation: A substance is classified as a skin irritant if the cell viability is below 50%.[7]

Toxicity Data Summary:

Toxicity EndpointObservationHazard Classification
Skin IrritationCauses skin irritation.[5][8]Skin Irrit. 2[8]
Eye IrritationCauses serious eye irritation.[5][8]Eye Irrit. 2[8]
Acute Toxicity (Oral, Dermal, Inhalation)Data not available in the provided search results.Not Classified
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.STOT SE 3[8]
CarcinogenicitySuspected of causing cancer.Carc. 2[8]

Skin Sensitization

2-Isopropyl-5-methylhexanal has been identified as a skin sensitizer.[1][5] The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment and established maximum concentration levels for its use in various consumer products to prevent sensitization.[1]

Experimental Protocol: Murine Local Lymph Node Assay (LLNA)

The murine Local Lymph Node Assay (LLNA) is the standard method for assessing the skin sensitization potential of chemicals.[9][10][11] It measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance.[11] This assay is preferred over guinea pig tests due to its quantitative endpoint and improved animal welfare considerations.[11][12]

Methodology:

  • Animal Selection and Acclimatization: Young adult female mice (e.g., CBA/J or BALB/c strains) are used.[11] They are acclimatized to laboratory conditions for at least 5 days.

  • Dose Formulation and Selection: The test substance is dissolved in a suitable vehicle, such as a 4:1 mixture of acetone and olive oil. A dose-ranging pre-screen is often conducted to determine the highest non-irritating concentration.

  • Application of Test Substance: A defined volume (e.g., 25 µL) of the test substance formulation or vehicle control is applied to the dorsal surface of each ear daily for three consecutive days.[13]

  • Lymphocyte Proliferation Measurement:

    • On day 6, mice are injected intravenously with 3H-methyl thymidine or a non-radioactive alternative like 5-bromo-2'-deoxyuridine (BrdU).[10][13]

    • After 5 hours, the mice are euthanized, and the draining auricular lymph nodes are excised.[13]

    • A single-cell suspension of lymph node cells is prepared.[13]

    • The incorporation of the labeled nucleoside is measured using a scintillation counter (for 3H-thymidine) or an ELISA-based method (for BrdU).[11]

  • Data Analysis and Interpretation:

    • A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

    • A substance is classified as a sensitizer if the SI is 3 or greater.[13]

LLNA_Workflow cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Proliferation Assay cluster_analysis Phase 4: Data Analysis animal_selection Animal Selection & Acclimatization dose_formulation Dose Formulation & Selection animal_selection->dose_formulation application Topical Application (Days 1-3) dose_formulation->application injection Nucleoside Injection (Day 6) application->injection excision Lymph Node Excision injection->excision cell_prep Single Cell Suspension excision->cell_prep measurement Proliferation Measurement cell_prep->measurement si_calc Stimulation Index (SI) Calculation measurement->si_calc classification Classification (SI ≥ 3 = Sensitizer) si_calc->classification

Genotoxicity Profile

Genotoxicity assessment is critical to identify substances that can cause DNA damage, potentially leading to cancer or heritable diseases.[14] While a specific battery of genotoxicity tests for 2-Isopropyl-5-methylhexanal is not detailed in the provided search results, a potential for carcinogenicity has been noted.[8] A standard assessment would involve a series of in vitro assays.

Standard In Vitro Genotoxicity Testing Battery

The standard approach for in vitro genotoxicity testing involves a battery of assays to detect different endpoints: gene mutations, and chromosomal and DNA damage.[15]

1. Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

  • Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result is a substance-induced increase in the number of revertant colonies, indicating that the substance has caused a mutation restoring the gene's function.

  • Causality: The choice of multiple strains with different mutation types allows for the detection of various mutational mechanisms. The inclusion of a metabolic activation system (S9 mix) is crucial, as some substances only become genotoxic after metabolism.

2. In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

  • Principle: This test detects micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Causality: The formation of micronuclei is a direct consequence of chromosomal damage (clastogenicity) or disruption of the mitotic apparatus (aneugenicity). This assay provides a comprehensive assessment of chromosomal damage.

3. In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)

  • Principle: This assay evaluates the ability of a substance to induce structural changes in chromosomes of cultured mammalian cells.

  • Causality: It directly visualizes chromosomal damage, providing evidence of clastogenic potential.

Genotoxicity_Workflow cluster_invivo Follow-up In Vivo Testing (If In Vitro is Positive) invivo_test In Vivo Genotoxicity Assay (e.g., Comet Assay, Transgenic Rodent Assay) end Genotoxicity Profile invivo_test->end start Test Substance ames ames start->ames micronucleus micronucleus start->micronucleus chrom_aberration chrom_aberration start->chrom_aberration ames->invivo_test Positive Result ames->end Negative Result micronucleus->invivo_test Positive Result micronucleus->end Negative Result chrom_aberration->invivo_test Positive Result chrom_aberration->end Negative Result

Conclusion

2-Isopropyl-5-methylhexanal is a valuable fragrance and flavor ingredient that requires careful handling due to its toxicological properties. It is a skin and eye irritant and a known skin sensitizer. While specific genotoxicity data is limited in the public domain, its potential carcinogenicity warrants a thorough assessment using a standard battery of in vitro genotoxicity assays for any new applications. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to understand and evaluate the safety profile of this compound.

References

  • The Fragrance Conserv
  • Sigma-Aldrich. 2-Isopropyl-5-methyl-2-hexenal = 95 , stabilized, FG.
  • National Institutes of Health, PubChem. 2-Isopropyl-5-methylhexanal | C10H20O | CID 3017702.
  • CymitQuimica. CAS 35158-25-9: 2-Isopropyl-5-methyl-2-hexenal.
  • Chemsrc. (2E)-2-Isopropyl-5-methyl-2-hexenal | CAS#:35158-25-9.
  • The Good Scents Company. isodihydrolavandulal 2-isopropyl-5-methyl-2-hexenal.
  • NextSDS.
  • JUNSEI CHEMICAL CO., LTD.
  • OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
  • PubMed. RIFM fragrance ingredient safety assessment, 2-isopropyl-5-methyl-2-hexenal, CAS Registry Number 35158-25-9.
  • NextSDS.
  • OECD. Guidelines for the Testing of Chemicals.
  • OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
  • Fundamental Toxicological Sciences.
  • Semantic Scholar. Local lymph node assay (LLNA)
  • ChemicalBook. 2-Isopropyl-5-methyl-2-hexenal | 35158-25-9.
  • WHO | JECFA. 2-isopropyl-5-methyl-2-hexenal.
  • OECD. OECD Guidelines for the Testing of Chemicals, Section 2.
  • ResearchGate. In vitro cytotoxicity and genotoxicity of three cytotoxic compounds...
  • Flavor and Extract Manufacturers Association. 2-ISOPROPYL-5-METHYL-2-HEXENAL | FEMA.
  • precisionFDA. 2-ISOPROPYL-5-METHYL-HEX-2-ENAL, (2E)-.
  • ResearchGate. Insecticidal toxicity of 2-isopropyl-5-methylphenol, its phenolic...
  • PubMed.
  • Regulations.gov. Skin Sensitization Study: Local Lymph Node Assay of RCX 18-839 in Mice.
  • FooDB. Showing Compound 2-Isopropyl-5-methyl-2-hexenal (FDB016156).
  • PMC.
  • Wiley Online Library.
  • ResearchGate.
  • SciSpace. Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays.
  • MDPI.
  • NIST WebBook. 2-Isopropyl-5-methylhex-2-enal.
  • NIST WebBook. 2-Isopropyl-5-methylhex-2-enal.
  • Google Patents. US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2 ...

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Isopropyl-5-methylhexanal

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

In the realm of analytical chemistry and organic synthesis, the accurate structural elucidation of highly branched aliphatic aldehydes is critical. 2-Isopropyl-5-methylhexanal is a complex, sterically hindered volatile molecule frequently encountered in the development of advanced tobacco flavorants[1] and identified as a key intermediate/byproduct in the catalytic synthesis of Guerbet alcohols[2].

Because aliphatic aldehydes often exhibit weak or absent molecular ion (M⁺•) peaks under standard 70 eV Electron Ionization (EI), analysts must rely heavily on fragmentation patterns to deduce the molecular structure. This whitepaper deconstructs the mechanistic causality behind the EI-MS fragmentation of 2-isopropyl-5-methylhexanal, providing a comprehensive framework for its spectral interpretation and a self-validating protocol for its acquisition.

Structural & Thermochemical Grounding

Before analyzing the fragmentation behavior in the high-vacuum environment of a mass spectrometer, we must establish the fundamental thermochemical properties of the analyte. The highly branched nature of the alpha-carbon (C2) dictates the thermodynamic stability of the resulting radical cations.

PropertyValueReference / Derivation
IUPAC Name 5-methyl-2-(propan-2-yl)hexanalStandard Nomenclature
Molecular Formula C₁₀H₂₀O[3]
Monoisotopic Exact Mass 156.1514 Da[3]
Molecular Weight 156.26 g/mol Standard Atomic Weights
Structural Topology Hexanal backbone; Isopropyl at C2; Methyl at C5Determines McLafferty availability

Mechanistic Pathways in Electron Ionization (EI-MS)

As a Senior Application Scientist, I approach spectral interpretation not as a memorization of m/z values, but as a logical deduction of unimolecular gas-phase kinetics. When 2-isopropyl-5-methylhexanal is bombarded with 70 eV electrons, the initial ionization predominantly occurs at the carbonyl oxygen, generating a localized radical cation. This intermediate undergoes three primary degradation pathways.

The Bifurcated McLafferty Rearrangement

The McLafferty rearrangement is a hallmark of aldehyde fragmentation. It requires a carbonyl group and a sterically accessible hydrogen atom on a gamma-carbon ( γ -C). The unique structural topology of 2-isopropyl-5-methylhexanal features an alpha-carbon (C2) bonded to both an isopropyl group and an isopentyl group. This provides two distinct sets of γ -hydrogens, resulting in a bifurcated rearrangement pathway:

Pathway A (Isopentyl Side): The carbonyl oxygen abstracts a γ -hydrogen from the C4 position of the isopentyl chain. The subsequent cleavage of the C2–C3 α

β bond expels a neutral 3-methyl-1-butene molecule (70 Da). This yields a highly stable enol radical cation at m/z 86 .
  • Pathway B (Isopropyl Side): The carbonyl oxygen abstracts a γ -hydrogen from one of the methyl groups on the isopropyl moiety. Cleavage of the C2–isopropyl bond expels a neutral propene molecule (42 Da), yielding an enol radical cation at m/z 114 .

  • Alpha-Cleavage Dynamics

    Driven by the radical site on the carbonyl oxygen, homolytic cleavage of the adjacent C–C bonds ( α -cleavage) occurs rapidly to form resonance-stabilized oxonium ions.

    • Loss of the bulky isopentyl radical (71 Da) generates a fragment at m/z 85 .

    • Loss of the isopropyl radical (43 Da) yields a fragment at m/z 113 .

    • Loss of the formyl radical (CHO•, 29 Da) leaves a secondary carbocation at m/z 127 .

    Alkyl Chain Scission & Charge Retention

    Due to the highly branched nature of the molecule, inductive effects often lead to charge retention on the alkyl fragments rather than the oxygen-containing species. This results in prominent low-mass peaks corresponding to the isopropyl cation (m/z 43 ), the isobutyl/tert-butyl rearrangement cations (m/z 57 ), and the isopentyl cation (m/z 71 ).

    Quantitative Data Presentation

    The table below summarizes the predicted quantitative fragmentation data, synthesizing the mechanistic pathways into a rapid-reference format for spectral deconvolution.

    Fragment Ion (m/z)Estimated Relative AbundanceIon FormulaFragmentation Mechanism / Causality
    156 Low (<5%)[C₁₀H₂₀O]⁺•Molecular Ion (M⁺•); highly unstable in branched aliphatic aldehydes.
    127 Low-Medium[C₈H₁₇]⁺ α -cleavage; Loss of formyl radical (CHO•).
    114 Medium[C₇H₁₄O]⁺•McLafferty Rearrangement; Loss of neutral propene (C₃H₆).
    113 Medium[C₇H₁₃O]⁺ α -cleavage; Loss of isopropyl radical (C₃H₇•).
    86 High[C₅H₁₀O]⁺•McLafferty Rearrangement; Loss of neutral 3-methyl-1-butene (C₅H₁₀).
    85 High[C₅H₉O]⁺ α -cleavage; Loss of isopentyl radical (C₅H₁₁•).
    71 Base / High[C₅H₁₁]⁺Alkyl chain scission; Isopentyl cation formation.
    57 High[C₄H₉]⁺Secondary alkyl fragmentation.
    43 Base / High[C₃H₇]⁺Alkyl chain scission; Isopropyl cation formation.

    Experimental Protocol: Self-Validating GC-EI-MS Workflow

    To ensure high-fidelity data acquisition, the following protocol is engineered as a self-validating system . Every step includes a built-in quality control mechanism to guarantee that the resulting mass spectrum is an artifact-free representation of the analyte.

    System Suitability & Validation: Before sample introduction, the mass spectrometer must be tuned using Perfluorotributylamine (PFTBA). This validates the mass axis calibration and ensures the relative abundances of m/z 69, 219, and 502 meet standard 70 eV EI criteria. A solvent blank must be run immediately prior to the sample to validate the absence of column bleed or carryover.

    Step-by-Step Methodology:

    • Sample Preparation: Dilute the synthesized 2-isopropyl-5-methylhexanal to 20 ppm in anhydrous dichloromethane (DCM).

      • Causality: DCM is highly volatile and elutes well before the analyte, preventing solvent masking of low m/z diagnostic fragments (e.g., m/z 43).

    • GC Injection: Inject 1.0 µL of the sample into the GC inlet operating at 250 °C in split mode (50:1 ratio).

      • Causality: Split injection prevents column overloading, maintaining sharp, Gaussian peak shapes necessary for accurate mass spectral deconvolution and preventing ion-molecule reactions in the source.

    • Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm). Program the oven from 50 °C (hold 2 min) to 250 °C at 10 °C/min.

      • Causality: The gradual thermal gradient ensures baseline resolution of the target analyte from structural isomers (e.g., 2-isopropyl-5-methyl-2-hexenal)[2].

    • Ionization & Detection: Operate the EI source at 70 eV with an emission current of 35 µA. Set the quadrupole mass analyzer to scan from m/z 30 to 300.

      • Causality: 70 eV is the universal standard for EI-MS. Adhering to this energy level ensures the resulting fragmentation pattern is directly comparable to established NIST/EPA/NIH mass spectral libraries.

    Visualizations

    MS_Fragmentation cluster_mclafferty McLafferty Rearrangements cluster_alpha Alpha-Cleavages cluster_alkyl Alkyl Cations M_plus Molecular Ion (M⁺•) m/z 156 [C10H20O]⁺• Mac_86 m/z 86 [C5H10O]⁺• Loss of C5H10 M_plus->Mac_86 γ-H transfer (C4) - C5H10 Mac_114 m/z 114 [C7H14O]⁺• Loss of C3H6 M_plus->Mac_114 γ-H transfer (iso-Pr) - C3H6 Alpha_85 m/z 85 [C5H9O]⁺ Loss of C5H11• M_plus->Alpha_85 α-cleavage - C5H11• Alpha_113 m/z 113 [C7H13O]⁺ Loss of C3H7• M_plus->Alpha_113 α-cleavage - C3H7• Alpha_127 m/z 127 [C8H17]⁺ Loss of CHO• M_plus->Alpha_127 α-cleavage - CHO• Alkyl_43 m/z 43 [C3H7]⁺ Alpha_85->Alkyl_43 further fragmentation Alkyl_71 m/z 71 [C5H11]⁺ Alpha_113->Alkyl_71 further fragmentation

    Figure 1: Mechanistic EI-MS fragmentation pathways of 2-Isopropyl-5-methylhexanal.

    GCMS_Workflow Prep 1. Sample Preparation (Dilution in DCM) Injection 2. GC Injection (Splitless, 250°C) Prep->Injection Separation 3. Capillary GC Separation (HP-5ms column) Injection->Separation Ionization 4. Electron Ionization (70 eV) Separation->Ionization Detection 5. Quadrupole Mass Analysis (m/z 30-300) Ionization->Detection

    Figure 2: Step-by-step GC-EI-MS analytical workflow for volatile aldehydes.

    References

    • PubChem CID 3017702 - 2-Isopropyl-5-methylhexanal | C10H20O. National Center for Biotechnology Information.[Link]

    • US Patent 3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isopropyl-5-methylhexanal, 3-hydroxy-2-isopropyl-5-methylhexanal....
    • WO Patent 2024180214A1 - Process for producing guerbet alcohols

    Sources

    Methodological & Application

    Step-by-step synthesis protocol for 2-Isopropyl-5-methylhexanal

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Scalable Synthesis and Purification Protocol for 2-Isopropyl-5-methylhexanal

    Abstract 2-Isopropyl-5-methylhexanal (CAS: 66656-67-5), a branched-chain aldehyde with the molecular formula C10H20O[1][2][3], serves as a critical intermediate in the synthesis of 2,2-disubstituted 1,3-diethers and specialty flavorants[4][5]. The synthesis of 2-isopropyl-5-methylhexanal is a notable example of constructing more complex molecules from simpler precursors within branched-chain chemistry[6]. This application note details a high-yield, two-step synthetic pathway optimized for scale-up, emphasizing mechanistic causality, phase-transfer dynamics, and rigorous analytical checkpoints to ensure a self-validating workflow.

    Mechanistic Insights and Reaction Causality

    The synthesis relies on a two-stage transformation starting from readily available isovaleraldehyde (3-methylbutanal).

    Step 1: Base-Catalyzed Aldol Condensation and Dehydration The first step involves the self-condensation of isovaleraldehyde in an aqueous reaction medium containing a strong base, such as sodium or potassium hydroxide[4][5]. The base deprotonates the α -carbon of one isovaleraldehyde molecule, forming a reactive enolate that attacks the carbonyl carbon of a second molecule. This initially yields a mixture of the threo- and erythro-isomers of 3-hydroxy-2-isopropyl-5-methylhexanal[4]. Causality Check: To drive the reaction forward and avoid a complex mixture of aldol adducts, elevated temperatures or prolonged reaction times are utilized to promote spontaneous dehydration, yielding the α,β -unsaturated intermediate, (2Z)-2-isopropyl-5-methyl-2-hexenal[4][5].

    Step 2: Selective Catalytic Hydrogenation The second step requires contacting the (2Z)-2-isopropyl-5-methyl-2-hexenal with a reducing system to form the target 2-isopropyl-5-methylhexanal[5]. Causality Check: The primary challenge here is chemoselectivity. Aggressive reduction will reduce both the alkene and the aldehyde, yielding 2-isopropyl-5-methylhexanol[4]. Therefore, mild catalytic hydrogenation using Palladium on Carbon (Pd/C) under strictly controlled hydrogen pressure is employed to selectively saturate the conjugated C=C double bond while preserving the carbonyl group.

    Synthetic Workflow Visualization

    G Isoval Isovaleraldehyde (Starting Material) Aldol Base-Catalyzed Aldol Condensation (20% NaOH, MeOH) Isoval->Aldol Hydroxy 3-hydroxy-2-isopropyl- 5-methylhexanal Aldol->Hydroxy Dehydration Dehydration (Heat / Vacuum) Hydroxy->Dehydration UnsatAldehyde (2Z)-2-isopropyl-5-methyl-2-hexenal (Intermediate) Dehydration->UnsatAldehyde Reduction Selective Catalytic Hydrogenation (5% Pd/C, H2, 2 bar) UnsatAldehyde->Reduction Product 2-Isopropyl-5-methylhexanal (Target Product) Reduction->Product

    Synthesis pathway for 2-Isopropyl-5-methylhexanal from isovaleraldehyde.

    Step-by-Step Experimental Protocol

    Phase 1: Synthesis of (2Z)-2-isopropyl-5-methyl-2-hexenal
    • Reactor Preparation: Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, dropping funnel, and an internal temperature probe.

    • Reagent Charging: Charge the reactor with 500 mL of isovaleraldehyde and 150 mL of methanol (acting as a phase-transfer co-solvent)[5]. Initiate stirring at 300 rpm.

    • Base Addition: Prepare an aqueous solution of sodium hydroxide (NaOH) at a concentration of at least 20% w/v[5]. Transfer 200 mL of this solution to the dropping funnel.

    • Condensation: Add the NaOH solution dropwise over 60 minutes. Maintain the internal temperature below 25°C using jacket cooling to control the initial exothermic aldol addition[4].

    • Dehydration: Once addition is complete, raise the jacket temperature to heat the mixture to 60°C for 4 hours. This thermal stress drives the dehydration of the intermediate 3-hydroxy-2-isopropyl-5-methylhexanal into the unsaturated hexenal[4].

    • Phase Separation & Washing: Cool the mixture to room temperature. Transfer to a separatory funnel. Isolate the upper organic product phase[5]. Wash the organic phase twice with 200 mL of deionized water, followed by 100 mL of brine, to remove residual caustic base and methanol.

    • Self-Validating Checkpoint 1: Perform GC-FID analysis. The chromatogram must show <2% residual isovaleraldehyde and a dominant peak (>90% area) corresponding to (2Z)-2-isopropyl-5-methyl-2-hexenal.

    Phase 2: Selective Hydrogenation to 2-Isopropyl-5-methylhexanal
    • Autoclave Preparation: Transfer the crude (2Z)-2-isopropyl-5-methyl-2-hexenal into a 1 L stainless steel pressure reactor (autoclave). Add 300 mL of ethyl acetate as a solvent.

    • Catalyst Addition: Carefully add 2.5 g of 5% Palladium on Carbon (Pd/C) catalyst. Safety Note: Pd/C is pyrophoric when dry; ensure the reactor headspace is immediately purged.

    • Purging: Purge the reactor headspace three times with Nitrogen gas (3 bar), followed by three purges with Hydrogen gas (2 bar).

    • Selective Reduction: Pressurize the reactor to exactly 2.0 bar with Hydrogen. Initiate stirring at 500 rpm. Maintain the temperature at 25°C.

    • Self-Validating Checkpoint 2: Monitor the hydrogen mass flow meter. The reaction must be strictly terminated once exactly 1.0 molar equivalent of H2​ is consumed. Allowing further hydrogen uptake will result in the over-reduction to 2-isopropyl-5-methylhexanol[4].

    • Filtration and Isolation: Vent the hydrogen safely and purge with nitrogen. Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst.

    • Purification: Concentrate the filtrate under reduced pressure to remove ethyl acetate. Purify the crude liquid via fractional vacuum distillation. The target 2-isopropyl-5-methylhexanal is collected as the primary distillate fraction under high vacuum, leaving any unreacted aldol dimers in the residue[4].

    Quantitative Data and Process Metrics

    The following table summarizes the expected quantitative metrics and analytical validation parameters for the optimized two-step protocol.

    Process StepKey ReagentsTemp / PressureReaction TimeExpected YieldPurity Target (GC)
    1. Aldol Condensation Isovaleraldehyde, 20% NaOH (aq), MeOH25°C 60°C5 hours total88 - 92%> 90% (Intermediate)
    2. Selective Hydrogenation (2Z)-2-isopropyl-5-methyl-2-hexenal, 5% Pd/C, H2​ 25°C / 2.0 bar2 - 3 hours94 - 96%> 98% (Final Product)
    3. Vacuum Distillation Crude 2-Isopropyl-5-methylhexanal85-90°C / 10 mmHgN/A85% (Isolated) 99.5%

    References

    • US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isopropyl-5-methylhexanal, 3-hydroxy-2... Google Patents.
    • 2-Isopropyl-5-methylhexanal | 66656-67-5 Benchchem.
    • ECHA CHEM: Name 2-isopropyl-5-methylhexanal Europa.eu.
    • 2-Isopropyl-5-methylhexanal | C10H20O | CID 3017702 PubChem - NIH.
    • 2-isopropyl-5-methylhexanal 66656-67-5 wiki Guidechem.
    • WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane Google Patents.

    Sources

    Application Note: Selective Hydrogenation of 2-Isopropyl-5-methyl-2-hexenal to 2-Isopropyl-5-methylhexanal

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    2-Isopropyl-5-methyl-2-hexenal is a highly diffusive α,β -unsaturated aldehyde utilized extensively in the fragrance industry to impart signature lavender, cocoa, and herbaceous notes[1]. The selective hydrogenation of its conjugated C=C double bond to yield the saturated equivalent, 2-isopropyl-5-methylhexanal, is a critical transformation in synthetic fragrance chemistry and the preparation of complex pharmaceutical intermediates.

    The primary synthetic challenge in this transformation is achieving strict chemoselectivity. The reduction of the C=C bond must proceed without the concurrent reduction of the C=O carbonyl group, which would undesirably yield the saturated alcohol (2-isopropyl-5-methylhexanol)[2].

    Causality of Catalyst Selection: Palladium on Carbon (Pd/C) is the definitive catalyst for this selective reduction. The causality behind this selectivity is governed by the adsorption thermodynamics on the palladium surface. The d-band electrons of palladium strongly interact with the π and π∗ orbitals of the C=C bond, leading to a preferred C=C-centered adsorption[3]. In contrast, the highly polarized C=O bond binds weakly to unpromoted Pd surfaces. Consequently, under mild conditions (1 atm H₂, ambient temperature), the activation energy barrier for C=C hydrogenation is readily overcome while the C=O bond remains intact[4]. Forcing the over-reduction to the alcohol requires significantly harsher conditions, such as the use of Adams' catalyst (PtO₂) combined with ferrous chloride under high pressure[2].

    Reaction Pathway Visualization

    ReactionPathway Substrate 2-Isopropyl-5-methyl-2-hexenal (α,β-Unsaturated) Catalyst Pd/C + H2 (1 atm, 25°C) Substrate->Catalyst Adsorption Product 2-Isopropyl-5-methylhexanal (Saturated Aldehyde) Catalyst->Product Selective C=C Reduction (>95%) SideProduct 2-Isopropyl-5-methylhexanol (Over-reduction) Catalyst->SideProduct Harsh Conditions (High Pressure/Temp)

    Reaction pathway for the selective hydrogenation of 2-isopropyl-5-methyl-2-hexenal.

    Experimental Design & Optimization

    Solvent selection plays a pivotal role in heterogeneous catalysis over Pd/C[5]. Protic solvents like methanol can lead to unwanted side reactions such as acetalization of the highly reactive aldehyde, while non-polar solvents may suffer from lower hydrogen solubility. Ethyl acetate (EtOAc) and isopropanol (IPA) are optimal choices, providing high solubility for both the substrate and hydrogen gas while maintaining excellent chemoselectivity[5][6].

    Table 1: Influence of Solvent and Reaction Conditions on Pd/C Catalyzed Hydrogenation Selectivity

    SolventTemperature (°C)H₂ Pressure (atm)Conversion (%)Selectivity to Aldehyde (%)Selectivity to Alcohol (%)
    Ethyl Acetate 251.0> 99> 95< 2
    Isopropanol 251.0> 9992~ 5
    Methanol 251.0> 9585*< 2
    Toluene 503.09088< 5

    *Note: Methanol can promote unwanted acetalization side-reactions, reducing the isolated yield of the free aldehyde.

    Step-by-Step Protocol

    Self-Validating System: This protocol incorporates in-process safety and analytical checkpoints to ensure reproducibility, maximize yield, and prevent catalyst-induced thermal events.

    Materials Required:
    • Substrate: 2-Isopropyl-5-methyl-2-hexenal (>95% purity, liquid, d = 0.845 g/mL)[7]

    • Catalyst: 5% Palladium on Carbon (Pd/C, 50% water-wet to prevent dusting and auto-ignition)

    • Solvent: Ethyl Acetate (EtOAc, ACS grade, anhydrous)

    • Gases: Hydrogen gas (H₂, >99.9% purity) and Nitrogen gas (N₂, for inerting)

    • Consumables: Celite 545 (for filtration), micro-syringe filters (0.22 µm PTFE)

    Procedure:

    Step 1: Setup and Inerting (Critical Safety Step)

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-isopropyl-5-methyl-2-hexenal (1.54 g, ~1.82 mL, 10.0 mmol).

    • Add 20 mL of Ethyl Acetate to dissolve the substrate.

    • Causality Note: Purge the flask with Nitrogen gas for 5 minutes before adding the catalyst. Dry Pd/C is highly pyrophoric; adding it to a solvent containing oxygen vapor can cause immediate ignition. Utilizing 50% water-wet catalyst mitigates this risk.

    • Carefully add the 5% Pd/C (50 mg wet weight, ~0.1 mol% Pd active loading).

    Step 2: Hydrogenation 5. Seal the flask with a rubber septum. Insert a needle connected to a vacuum/Nitrogen manifold. 6. Evacuate the flask and backfill with Nitrogen (Repeat 3 times to ensure complete removal of O₂). 7. Evacuate the flask and backfill with Hydrogen gas via a double-layered balloon or a regulated line at 1 atm. 8. Stir the reaction mixture vigorously (800–1000 rpm) at 25 °C. Causality Note: Vigorous stirring is essential to overcome the gas-liquid-solid mass transfer limitations inherent in heterogeneous multiphase catalysis.

    Step 3: In-Process Control (IPC) 9. After 3 hours, temporarily swap the H₂ balloon for N₂. Withdraw a 50 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via GC-FID. 10. Validation: The reaction is deemed complete when the starting material peak area is <1%. If incomplete, re-apply H₂ and stir for an additional 1–2 hours. Do not arbitrarily extend reaction times, as prolonged exposure to H₂ can slowly initiate C=O reduction.

    Step 4: Workup and Isolation 11. Once complete, purge the system thoroughly with Nitrogen (3 times) to remove all residual Hydrogen gas. 12. Prepare a filtration pad of Celite 545 (~2 cm thick) in a sintered glass funnel. Moisten the pad with EtOAc. 13. Causality Note: Filter the reaction mixture through the Celite pad. Standard filter paper is insufficient because nano-scale Pd particles can pass through the pores, leading to product contamination and potential auto-ignition when the filter paper dries[3]. 14. Wash the filter pad with an additional 15 mL of EtOAc. Safety Warning: Do not let the Pd/C pad dry out completely under vacuum; keep it moist with solvent or water to prevent fires. 15. Concentrate the combined filtrate under reduced pressure (rotary evaporator, 30 °C, 50 mbar) to yield the crude 2-isopropyl-5-methylhexanal. 16. Purify via vacuum distillation to obtain the fragrance-grade product.

    Analytical Validation

    • GC-MS: Expected molecular ion [M]⁺ at m/z 156[8].

    • ¹H NMR (CDCl₃): The successful reduction is confirmed by the disappearance of the vinylic proton multiplet (typically around 6.5 ppm) and the retention of a distinct aldehyde proton signal (doublet or triplet around 9.5–9.8 ppm), confirming the selective reduction of the C=C bond while retaining the C=O functionality.

    References[5] Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst. RSC Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK_NU4QrY3OZUDbCBTESmm4l9vFpl69Hn9ka6A2glJMEFTQTTZqdzX5Uk-MCHZ2L2zJ1WNYFJ2mgymZT23S8TyXFIXuHqrT8xVGburtjhHdPnLKbLYcFzf-rqvFsAq3d-Fx8r9ufEbanPSWq4PX-YNY5ZhrpL_zvuyZtc=[4] Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds A Critical Review. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN9SBfwypfYq8-qM93cR6Wz80FuIY1q3GBZCZypB1-nOTaDVjxHpiNo3z14pqu9MdvLJ4zyGE09tvaZOJVlhNJKUQKYpaQzAdgDhsWjfSB_2MWiMA1jERTOnB6xN-4YEOsgeg83W5VdJQEFhAPoiEK[1] 2-Isopropyl-5-methyl-2-hexenal. The Fragrance Conservatory.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp5DHmb8xWxeb6i57D-qnFq57JTzmcbeJLI1yP2Na4J6pkg7J1TlWCKZAtPaZax_bIYl9TcCjdqa7tXd3TUcOVKjJvNIl56d20CL-WWREtUkP3TFhTHn_seiXNCYf0YKGGpDso6dozVJwkT0-wOMoPpEfX75GszE49q2NWJ1DgS_xOH5kM[7] 2-Isopropyl-5-methyl-2-hexenal = 95 , stabilized, FG 35158-25-9. Sigma-Aldrich.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkHCtOIZVthoGguM3xFQipEpe84HcU0HLDocQvm1ArXXXAIiwm1m2gsChJLPbUsB93q5IzWqiJTDVrLimGy9bYbzW4BG3tO80CaXPPTPykYvTUlNXmm0F_viqRrHc0IahM_6NhOh7drc_J6wU06m3whoCvtg==[8] 2-Isopropyl-5-methylhexanal | C10H20O | CID 3017702. PubChem - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyT5GtQlBGxWe5fbMY2_xq6mN7gjD3lgJvW7a4G-fO8-tLfVURI0M9IFhz7F_boiy-RmhTrFHcAyjA91wfWOpHat2jURlvfXjkzO1AoHHPv68pG6iB5PBMwJVIdCwED_9Yk2yXX-c2U-zKujRWs5LAvb2AGKqFijOz4bPqDga5[2] US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isopropyl-5-methylhexanal, 3-hydroxy-2... Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGm-0JRLx67y1LUa0ViW4NQxTk2kotUAe2iZCuTHVMyKG2b_Nz3t4ySWD4Ta6YRjB931UHdjxM5alOsUMOBhmafIehsv4uZOmXu2Jra_87e5MCvWvWs_gV8sKMQY7eVXlDtXgyjPdlmhtA[3] Particle Size Effects in the Selective Hydrogenation of Cinnamaldehyde over Supported Palladium Catalysts. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCaMYXfwWzTPJpaciYCc7KBx_vvIYi9GMnWN2s22m6ouXRJCvdhK9vxAWa_iXay4QzHXTtmw_0sqOqlxdPJ0vuUijlQNR2Lzy1nFUdGta0JQ-yKFDKMr_6GGslIYBn2usP7jCIAGLCtiAUNbVStMCtJ67DugLvlOdIAEdt3WLBy4tFIlk3EG57NRoCj1cfWzFppwXILwf1J4sKsd3sawGA6Dt9lItwoqpv5_EQQPUZSVBU8Zu-fhqwG4crOcP9-lgzziTFcziENazA2zjL2-feePZnWyUS_90=[6] Effects of Water Addition to Isopropanol for Hydrogenation of Compounds Derived from 5-Hydroxymethyl Furfural over Pd, Ru, and Cu Catalysts. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGlqMjAZrlc0VfhyHJVZMK3nUnD73on3Jlaa7evv7YATI9DILe4cfiVH3-CzgMn7ch_njn3PvQzfId0bG7DJVTfwKXXNhAkjm-p05yS433CgRErRo0sJjEroSAyju1MgOsQGsoz9y6GhhxkaE=

    Sources

    Application Notes & Protocols: 2-Isopropyl-5-methylhexanal as a Versatile Chemical Intermediate in Organic Synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-isopropyl-5-methylhexanal as a key chemical intermediate. We delve into its physicochemical properties, primary synthesis route, and its application in core organic transformations including reductive amination, oxidation, reduction, and carbon-carbon bond-forming reactions. Each section combines theoretical principles with detailed, field-proven protocols to ensure both conceptual understanding and practical reproducibility. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these methodologies.

    Introduction and Physicochemical Profile

    2-Isopropyl-5-methylhexanal is a saturated aliphatic aldehyde that serves as a valuable C10 building block in organic synthesis. Its structure, featuring an isobutyl group and an isopropyl group adjacent to the carbonyl, offers unique steric and electronic properties that can be exploited in various synthetic strategies. It is often prepared from its more common α,β-unsaturated precursor, 2-isopropyl-5-methyl-2-hexenal, through selective hydrogenation.[1] The aldehyde functionality is a gateway to a multitude of chemical transformations, making it a versatile starting point for the synthesis of more complex molecules, including fine chemicals, pharmaceuticals, and fragrance compounds.[1][2]

    Chemical Structure

    The structure of 2-isopropyl-5-methylhexanal is characterized by a ten-carbon backbone with key functional groups that dictate its reactivity.

    Figure 1: Chemical Structure of 2-Isopropyl-5-methylhexanal.

    Physicochemical Data

    A summary of key physical and chemical properties is essential for experimental design, including solvent selection and purification strategies.

    PropertyValueSource
    IUPAC Name 2-Isopropyl-5-methylhexanalPubChem[3]
    Molecular Formula C₁₀H₂₀OPubChem[3]
    Molecular Weight 156.27 g/mol PubChem[3]
    CAS Number 66656-67-5PubChem[3]
    Appearance Liquid-
    Boiling Point ~189-194 °C (for unsaturated precursor)Sigma-Aldrich
    Density ~0.845 g/mL at 25 °C (for unsaturated precursor)Sigma-Aldrich

    Synthesis of the Intermediate

    The most direct route to 2-isopropyl-5-methylhexanal involves the selective reduction of the carbon-carbon double bond of its α,β-unsaturated analog, 2-isopropyl-5-methyl-2-hexenal. This precursor is readily synthesized via a base-catalyzed self-condensation (aldol reaction) of isovaleraldehyde.[1][4]

    Protocol 2.1: Catalytic Hydrogenation of 2-Isopropyl-5-methyl-2-hexenal

    This protocol describes the selective hydrogenation of the alkene moiety while preserving the aldehyde functional group. The choice of a palladium catalyst is crucial; it is highly effective for C=C bond reduction under conditions that leave the C=O bond intact.

    Figure 2: Workflow for the Synthesis of 2-Isopropyl-5-methylhexanal.

    Materials:

    • 2-Isopropyl-5-methyl-2-hexenal (1.0 eq)

    • Palladium on carbon (10% Pd, 1-2 mol%)

    • Ethanol or Ethyl Acetate (solvent)

    • Hydrogen (H₂) gas

    • Celite®

    Procedure:

    • Reaction Setup: In a round-bottom flask or hydrogenation vessel, dissolve 2-isopropyl-5-methyl-2-hexenal (e.g., 15.4 g, 0.1 mol) in ethanol (150 mL).

    • Catalyst Addition: Carefully add 10% palladium on carbon (e.g., 212 mg, 2 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

      • Scientist's Note: Pd/C is flammable, especially when dry and in the presence of solvents. Handle with care in an inert environment.

    • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

    • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for small scale, or 30-40 psi in a Parr shaker for larger scales).

    • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is fully consumed (typically 2-4 hours).

    • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of the solvent.

      • Scientist's Note: The Celite filter cake containing palladium should not be allowed to dry in the air, as it can be pyrophoric. Quench it carefully with water.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-isopropyl-5-methylhexanal.

    • Purification: Purify the crude product by vacuum distillation if necessary to obtain the final product with high purity.

    Core Applications in Organic Synthesis

    The aldehyde group in 2-isopropyl-5-methylhexanal is a versatile handle for a wide array of synthetic transformations.

    Application 3.1: Reductive Amination for Amine Synthesis

    Reductive amination is a powerful method for forming C-N bonds, converting aldehydes into primary, secondary, or tertiary amines. The reaction proceeds through the in-situ formation of an imine or iminium ion intermediate, which is then reduced.[5][6] Using a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is advantageous as it selectively reduces the protonated imine in the presence of the starting aldehyde.[6]

    cluster_0 Aldehyde 2-Isopropyl-5-methylhexanal Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Hemiaminal Imine Imine / Iminium Ion Hemiaminal->Imine - H₂O FinalAmine Final Amine Product Imine->FinalAmine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->FinalAmine Reduction

    Figure 3: Mechanism of Reductive Amination.

    Protocol 3.1.1: Synthesis of a Secondary Amine

    Materials:

    • 2-Isopropyl-5-methylhexanal (1.0 eq)

    • Primary amine (e.g., benzylamine, 1.0-1.2 eq)

    • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, catalytic)

    Procedure:

    • Setup: To a solution of 2-isopropyl-5-methylhexanal (e.g., 1.56 g, 10 mmol) in DCM (50 mL), add the primary amine (e.g., benzylamine, 1.07 g, 10 mmol).

    • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

      • Scientist's Note: For less reactive amines or sterically hindered aldehydes, adding a catalytic amount of acetic acid can accelerate imine formation by protonating the hemiaminal intermediate, facilitating water elimination.

    • Reduction: Add sodium triacetoxyborohydride (STAB) (e.g., 3.18 g, 15 mmol) portion-wise over 10 minutes.

      • Causality: STAB is used because it is a mild and selective reducing agent that is not reactive towards the aldehyde but readily reduces the more electrophilic iminium ion. Its handling is also safer compared to sodium cyanoborohydride.

    • Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC (typically 4-12 hours).

    • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 25 mL).

    • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude amine by column chromatography on silica gel.

    Application 3.2: Oxidation to 2-Isopropyl-5-methylhexanoic Acid

    Aldehydes can be readily oxidized to their corresponding carboxylic acids. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt in the presence of a chlorine scavenger, is a highly efficient method that is tolerant of many other functional groups and avoids the use of heavy metals like chromium.

    Protocol 3.2.1: Pinnick Oxidation

    Materials:

    • 2-Isopropyl-5-methylhexanal (1.0 eq)

    • tert-Butanol (t-BuOH) and water (co-solvents)

    • 2-Methyl-2-butene (chlorine scavenger, 4-5 eq)

    • Sodium chlorite (NaClO₂, 80% technical grade, 1.5 eq)

    • Sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq)

    Procedure:

    • Setup: In a flask equipped with a stir bar, dissolve 2-isopropyl-5-methylhexanal (e.g., 1.56 g, 10 mmol) in t-BuOH (30 mL). Add 2-methyl-2-butene (e.g., 3.5 g, 50 mmol).

    • Buffer Preparation: In a separate beaker, prepare a solution of sodium chlorite (e.g., 1.69 g, 15 mmol) and sodium dihydrogen phosphate (e.g., 1.80 g, 15 mmol) in water (15 mL).

    • Reaction: Add the aqueous solution of NaClO₂/NaH₂PO₄ to the stirred solution of the aldehyde at room temperature.

      • Causality: The reaction is buffered at a weakly acidic pH (~4-5) to generate chlorous acid (HClO₂), the active oxidant. 2-Methyl-2-butene acts as a scavenger for the hypochlorite (HOCl) byproduct, which could otherwise react with the product or starting material.

    • Monitoring: Stir vigorously for 2-4 hours. The reaction is often accompanied by a color change to yellow. Monitor by TLC until the aldehyde is consumed.

    • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

    • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • Purification: The product can be purified by crystallization or silica gel chromatography if necessary.

    Application 3.3: Reduction to 2-Isopropyl-5-methylhexan-1-ol

    The reduction of the aldehyde to a primary alcohol is a fundamental transformation, readily achieved with hydride reagents like sodium borohydride (NaBH₄).[1] This reaction is typically fast, high-yielding, and easy to perform.

    Protocol 3.3.1: Sodium Borohydride Reduction

    Materials:

    • 2-Isopropyl-5-methylhexanal (1.0 eq)

    • Sodium borohydride (NaBH₄, 0.5-1.0 eq)

    • Methanol or Ethanol

    Procedure:

    • Setup: Dissolve 2-isopropyl-5-methylhexanal (e.g., 1.56 g, 10 mmol) in methanol (30 mL) in a flask and cool the solution to 0 °C in an ice bath.

    • Reduction: Slowly add sodium borohydride (e.g., 189 mg, 5 mmol) in small portions.

      • Scientist's Note: The addition is exothermic and generates hydrogen gas. Ensure adequate ventilation and slow addition to control the reaction rate.

    • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Quenching: Cool the mixture back to 0 °C and quench by the slow, dropwise addition of 1 M HCl until gas evolution ceases.

    • Isolation: Remove most of the methanol under reduced pressure. Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x 25 mL).

    • Work-up: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude alcohol, which is often pure enough for subsequent steps.

    Application 3.4: Alkene Synthesis via Wittig Reaction

    The Wittig reaction provides an exceptionally reliable method for converting aldehydes into alkenes with unambiguous regiocontrol of the double bond position.[7][8][9] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The stereochemical outcome (E vs. Z alkene) depends heavily on the nature of the ylide.[10]

    Protocol 3.4.1: Synthesis of an Alkene using a Non-stabilized Ylide

    Materials:

    • Alkyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium bromide, 1.1 eq)

    • Strong base (e.g., n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu), 1.05 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • 2-Isopropyl-5-methylhexanal (1.0 eq)

    Procedure:

    • Ylide Preparation: In a flame-dried, three-neck flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (e.g., 3.93 g, 11 mmol) in anhydrous THF (50 mL). Cool the suspension to 0 °C.

    • Slowly add n-BuLi (e.g., 4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise. The mixture will turn a characteristic deep orange or yellow, indicating ylide formation. Allow the mixture to stir at room temperature for 1 hour.

    • Reaction: Cool the ylide solution back to 0 °C and add a solution of 2-isopropyl-5-methylhexanal (e.g., 1.56 g, 10 mmol) in anhydrous THF (10 mL) dropwise.

    • Stir the reaction at room temperature overnight.

    • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extraction: Extract the mixture with diethyl ether (3 x 30 mL).

    • Work-up: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purification: The crude product contains the desired alkene and triphenylphosphine oxide as a byproduct. Purify by column chromatography on silica gel, typically eluting with a non-polar solvent like hexanes.

      • Scientist's Note: The separation from triphenylphosphine oxide can be challenging. Trituration with cold ether or hexanes can sometimes precipitate the oxide before chromatography.

    Safety and Handling

    Proper handling of 2-isopropyl-5-methylhexanal and its derivatives is crucial for laboratory safety. The unsaturated precursor is classified as a skin and eye irritant.[11] The saturated aldehyde should be handled with similar precautions.

    • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]

    • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[12]

    • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

    • Spills: Absorb small spills with an inert material (e.g., vermiculite) and dispose of it as chemical waste.

    • Fire Safety: The compound is a combustible liquid. Keep away from open flames, sparks, and other ignition sources.[3][13]

    References

    • Velluz, L., Valls, J., & Nominé, G. (1965). Stereoselective Synthesis of Alcohols, XLIII. Angewandte Chemie International Edition in English, 4(3), 181-198. (Note: While not directly on this molecule, provides context for stereoselective synthesis).
    • ChemicalBook. (n.d.). 2-Isopropyl-5-methyl-2-hexenal.
    • Cheméo. (n.d.). Chemical Properties of 2-Isopropyl-5-methylhex-2-enal.
    • FooDB. (2019). Showing Compound 2-Isopropyl-5-methyl-2-hexenal (FDB016156).
    • Benelli, G., et al. (2022).
    • PubChem. (n.d.). 2-Isopropyl-5-methyl-2-hexenal.
    • Google Patents. (2009). US20090016976A1 - Citral and citronellal derivatives.
    • Google Patents. (n.d.). CN113666810A - Green synthesis method of hydroxycitronellal.
    • Sigma-Aldrich. (n.d.). 2-Isopropyl-5-methyl-2-hexenal.
    • PubChem. (n.d.). 2-Isopropyl-5-methylhexanal.
    • Safety Data Sheet. (2015). IPA-ISOPROPYL ALCOHOL.
    • Wikipedia. (n.d.). Citronellol.
    • Google Patents. (1972). US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2.
    • Terra Mater. (n.d.). 2-isopropyl-5-methyl-hexan-1-ol.
    • ResearchGate. (n.d.). Asymmetric Synthesis and Lewis Acid Mediated Type II Carbonyl Ene Cyclizations of (R)-2-Isopropyl-5-methylhex-5-enal.
    • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
    • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
    • ThermoFisher. (2025). SAFETY DATA SHEET.
    • World Health Organization. (n.d.). 2-isopropyl-5-methyl-2-hexenal.
    • Alfa Chemistry. (n.d.). Wittig Reaction.
    • KPU Pressbooks. (n.d.). 2.8 The Wittig Reaction – Organic Chemistry II.
    • Chemistry LibreTexts. (2023). Wittig Reaction.
    • Organic Chemistry Portal. (n.d.). Wittig Reaction.
    • Sigma-Aldrich. (n.d.). 2-Isopropyl-5-methyl-2-hexenal ≥95%, stabilized, FG.
    • Study.com. (n.d.). What compound was condensed in an aldol reaction to produce (2E)-5-methyl-2-isopropylhex-2-enal?.
    • NIST. (n.d.). 2-Isopropyl-5-methylhex-2-enal.
    • Google Patents. (n.d.). CN104909992A - Method for preparing (1R,2S,5R)-2-isopropyl-5-methyl cyclohexanol from 2S.
    • SpringerLink. (n.d.). Reductive amination of l-menthol by aliphatic nitriles.
    • MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts.
    • Usiena air. (n.d.). Iron-Catalyzed Reductive Amination of Aldehydes in Isopropyl Alcohol/Water Media as Hydrogen Sources.
    • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
    • BOC Sciences. (n.d.). Other Chiral Auxiliaries.
    • BenchChem. (2025). Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis.
    • PubChem. (n.d.). 2-Isopropyl-5-methyl-2-hexenal | C10H18O | CID 37066.
    • University of York. (n.d.). Asymmetric Synthesis.

    Sources

    Application Note: GC-MS Analytical Method for Detecting 2-Isopropyl-5-methylhexanal in Food Matrices

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    2-Isopropyl-5-methylhexanal (CAS: 66656-67-5; Molecular Formula: C₁₀H₂₀O) is a highly volatile, branched-chain aliphatic aldehyde[1]. In the food, beverage, and tobacco industries, it is a critical target analyte known for imparting distinct "brown flavor," woody, and maturation notes to complex matrices[2]. Quantifying trace-level volatile aldehydes in food matrices is notoriously difficult due to their thermal instability, high reactivity, and severe signal suppression from lipids and proteins.

    This application note details a robust, self-validating analytical method utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and in-situ on-fiber derivatization. Designed for researchers and drug development professionals, this protocol ensures high-fidelity quantitation by mitigating matrix interference and stabilizing the target analyte.

    Mechanistic Grounding & Analytical Strategy (E-E-A-T)

    As a Senior Application Scientist, it is critical to understand that analytical success relies not just on executing steps, but on the physicochemical causality behind each methodological choice.

    The Causality of Headspace SPME (HS-SPME)

    Food matrices are rich in non-volatile macromolecules (e.g., triglycerides, complex carbohydrates, and proteins) that rapidly degrade GC column stationary phases and foul the injection port. By utilizing HS-SPME, we employ a thermodynamic "self-cleaning" mechanism. Only the volatile fraction partitions into the headspace, completely isolating the GC-MS system from the non-volatile matrix[3]. We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber because its tri-phase, mixed-bed architecture provides the optimal surface area and pore size distribution for trapping low-to-medium molecular weight carbonyls[3][4].

    The Necessity of On-Fiber Derivatization

    Direct GC-MS analysis of free aldehydes often yields poor chromatographic peak shapes (tailing) and low sensitivity due to thermal degradation in the hot GC inlet[5]. To circumvent this, we employ O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) as a derivatizing agent[6].

    • Mechanistic Action : PFBHA reacts rapidly with the carbonyl group of 2-isopropyl-5-methylhexanal via nucleophilic addition and subsequent dehydration to form a highly stable oxime derivative.

    • Analytical Benefit : The addition of the pentafluorobenzyl moiety significantly increases the analyte's volatility, prevents thermal breakdown, and provides a highly specific, high-abundance fragment ion (typically m/z 181, [C₆F₅CH₂]⁺) for ultra-sensitive Selected Ion Monitoring (SIM)[5].

    Pathway A 2-Isopropyl-5-methylhexanal (Target Analyte) C Nucleophilic Addition & Dehydration (On-Fiber Reaction at 50°C) A->C B PFBHA Reagent (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) B->C D Stable Oxime Derivative (High Volatility, MS-Active) C->D - H2O

    Figure 1: Chemical derivatization pathway of 2-Isopropyl-5-methylhexanal with PFBHA.

    Experimental Protocols & Self-Validating Workflows

    Reagents & Materials
    • Target Standard : 2-Isopropyl-5-methylhexanal (Purity ≥ 98%).

    • Internal Standard (IS) : Benzaldehyde-d₆ or Hexanal-d₁₂ (10 µg/mL in methanol).

    • Derivatizing Agent : PFBHA hydrochloride (15 mg/mL in high-purity LC-MS grade water). Must be prepared fresh daily to prevent hydrolysis.

    • Matrix Modifier : Saturated Sodium Chloride (NaCl) solution in water.

    • SPME Fiber : 50/30 µm DVB/CAR/PDMS (Conditioned at 250°C for 30 min prior to first use).

    System Suitability & Quality Control (Self-Validating System)

    To ensure trustworthiness, the protocol must validate itself before any sample data is acquired:

    • Fiber Blank : Run the SPME fiber through the GC-MS without sample exposure to confirm the absence of analyte carryover or PFBHA degradation artifacts.

    • System Suitability Test (SST) : Inject a mid-level calibration standard. The tailing factor for the derivatized aldehyde must be ≤ 1.5, and the signal-to-noise (S/N) ratio must be ≥ 100.

    • Internal Standardization : The IS normalizes variations in fiber adsorption efficiency, derivatization kinetics, and MS detector response, ensuring quantitative integrity regardless of matrix complexity.

    Step-by-Step HS-SPME & On-Fiber Derivatization Workflow
    • Fiber Loading : Expose the conditioned DVB/CAR/PDMS fiber to the headspace of a 20 mL vial containing 1 mL of the PFBHA solution at 40°C for 10 minutes. This coats the fiber with the derivatizing agent.

    • Sample Preparation : Weigh 2.0 g (or 2.0 mL) of the homogenized food matrix into a clean 20 mL headspace vial.

    • Matrix Modification : Add 5.0 mL of saturated NaCl solution and 10 µL of the IS solution.

      • Causality: The NaCl induces a "salting-out" effect. By increasing the ionic strength of the aqueous phase, the solubility of the hydrophobic aldehyde decreases, thermodynamically driving it into the headspace to maximize extraction efficiency.

    • Equilibration : Seal the vial with a PTFE/silicone septum and incubate at 50°C for 5 minutes with agitation (250 rpm).

    • Extraction & Derivatization : Insert the PFBHA-loaded SPME fiber into the sample headspace. Maintain at 50°C for 30 minutes. The volatilized 2-isopropyl-5-methylhexanal reacts with the PFBHA directly on the fiber coating.

    Workflow A 1. Sample Prep (Food Matrix + NaCl + IS) C 3. HS-SPME Extraction & In-Situ Derivatization A->C B 2. Fiber Loading (PFBHA on DVB/CAR/PDMS) B->C Pre-loaded Fiber D 4. GC-MS Thermal Desorption C->D Oxime Derivatives E 5. Data Analysis (SIM Quantitation) D->E

    Figure 2: End-to-end HS-SPME-GC-MS analytical workflow for volatile aldehydes.

    GC-MS Instrumental Parameters
    • Inlet : Splitless mode, 250°C. Desorb the fiber for 3.0 minutes.

    • Column : Mid-polarity capillary column (e.g., DB-5MS or equivalent, 30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas : Helium (Ultra-High Purity), constant flow at 1.0 mL/min.

    • Oven Program : Initial temperature 50°C (hold 2 min), ramp at 10°C/min to 150°C, then ramp at 20°C/min to 280°C (hold 5 min).

    • Mass Spectrometry : Electron Impact (EI) mode at 70 eV.

    • Acquisition : Selected Ion Monitoring (SIM). Monitor m/z 181 (primary quantifier for PFBHA derivatives) and the specific molecular ion fragments for the 2-isopropyl-5-methylhexanal oxime to ensure peak purity.

    Data Visualization & Method Performance

    When executed correctly, this derivatization-based HS-SPME method yields exceptional analytical performance, overcoming the traditional barriers of aldehyde quantitation in complex matrices[3][5]. Below is a summary of the expected quantitative validation parameters:

    ParameterValue / RangeAnalytical Significance
    Limit of Detection (LOD) 0.05 - 0.2 µg/kgEnables ultra-trace detection well below human sensory thresholds.
    Limit of Quantitation (LOQ) 0.15 - 0.6 µg/kgEnsures reliable, reproducible quantitation in heavy lipid/protein matrices.
    Linear Dynamic Range 0.5 - 500 µg/kgBroad range covers both natural endogenous variations and spiked flavor profiles.
    Recovery (Spiked Matrix) 85% - 110%Validates the "salting-out" extraction efficiency and confirms minimal matrix suppression.
    Intra-day Precision (RSD) < 8%Demonstrates high repeatability of the automated SPME and on-fiber reaction process.
    Inter-day Precision (RSD) < 12%Confirms long-term method robustness across multiple analytical batches and fiber lifespans.

    References

    • Title : 2-Isopropyl-5-methylhexanal | C10H20O | CID 3017702 Source : PubChem (National Institutes of Health) URL :[Link]

    • Title: US 2023/0148641 A1 - Flavor Compositions Source: Google Patents URL
    • Title : Rapid Analysis of C6 Aldehydes by Solid-Phase Microextraction Sheets and Direct Analysis in Real-Time Mass Spectrometry Source : Journal of Agricultural and Food Chemistry (ACS Publications) URL :[Link]

    • Title : Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source : Toxics (National Center for Biotechnology Information / PMC) URL :[Link]

    • Title: Analysis of volatile aldehydes in oat flakes by SPME-GC/MS Source: Polish Journal of Food and Nutrition Sciences URL
    • Source: Journal of Agricultural and Food Chemistry (ACS Publications)

    Sources

    Application Note: Catalytic Hydrogenation of 2-Isopropyl-5-methyl-2-hexenal to 2-Isopropyl-5-methylhexanal Using Palladium on Carbon (Pd/C)

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Chemical Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

    Introduction & Mechanistic Overview

    The synthesis of highly branched aliphatic aldehydes, such as 2-isopropyl-5-methylhexanal, is a critical transformation in the production of fine chemicals, fragrance precursors, and pharmaceutical intermediates. The most efficient route to 2-isopropyl-5-methylhexanal involves the selective catalytic hydrogenation of the α,β -unsaturated aldehyde precursor, 2-isopropyl-5-methyl-2-hexenal[1].

    While various reducing systems (such as Nickel-Aluminum alloys in alkaline media) can be employed, heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere offers distinct advantages in scalability, atom economy, and downstream purification[1]. Palladium is highly active for the saturation of carbon-carbon double bonds while preserving the integrity of the carbonyl group under mild conditions, preventing over-reduction to the corresponding alcohol[2].

    Causality in Catalyst Selection
    • Why 5% Pd/C? Palladium exhibits a lower activation barrier for alkene adsorption and hydrogen dissociation compared to base metals. The 5% loading on a high-surface-area carbon support maximizes the dispersion of active metal sites, ensuring rapid conversion at low hydrogen pressures (30–40 psi)[2].

    • Why Room Temperature? Operating at ambient temperature (20–25 °C) provides thermodynamic control, suppressing unwanted side reactions such as decarbonylation or the over-reduction of the aldehyde to 2-isopropyl-5-methylhexanol.

    Materials and Reagents

    All quantitative parameters for the standard batch scale (10 g precursor) are summarized below.

    Reagent / MaterialRoleQuantity / ConcentrationNotes
    2-Isopropyl-5-methyl-2-hexenal Starting Material10.0 g (approx. 64.8 mmol)Ensure high purity (>95%) to prevent catalyst poisoning.
    5% Palladium on Carbon (Pd/C) Heterogeneous Catalyst0.5 g (5 wt% relative to SM)Dry or 50% wet (adjust mass if wet to maintain active Pd content).
    Methanol (or Ethanol) Solvent100 mLAnhydrous, degassed to remove dissolved oxygen.
    Hydrogen Gas ( H2​ ) Reductant30–40 psiHigh purity (99.99%).
    Celite® 545 Filtration AidAs neededFor safe catalyst removal post-reaction.

    Experimental Workflow & Signaling Pathway

    The following diagram illustrates the chemical workflow and phase transitions during the catalytic hydrogenation process.

    HydrogenationWorkflow Start 2-Isopropyl-5-methyl-2-hexenal (Starting Material) Prep Solvent Addition (Methanol, 100 mL) Start->Prep Cat Catalyst Addition (5% Pd/C, 0.5 g) Prep->Cat Purge Reactor Purging (N2 then H2) Cat->Purge Reaction Hydrogenation (30-40 psi H2, 20-25°C, 4-6 hrs) Purge->Reaction Filtration Filtration over Celite (Remove Pd/C) Reaction->Filtration Evaporation Solvent Evaporation (Vacuum) Filtration->Evaporation Product 2-Isopropyl-5-methylhexanal (Target Product) Evaporation->Product

    Caption: Synthetic workflow for the Pd/C catalyzed hydrogenation of 2-isopropyl-5-methyl-2-hexenal.

    Step-by-Step Protocol (Self-Validating System)

    This protocol incorporates in-process checks to validate the success of each step before proceeding.

    Phase 1: Reactor Preparation and Loading
    • Solvent Degassing: Sparge 100 mL of anhydrous methanol with nitrogen gas for 15 minutes. Causality: Removing dissolved oxygen prevents the formation of explosive H2​/O2​ mixtures and inhibits the oxidative degradation of the aldehyde.

    • Substrate Addition: Dissolve 10.0 g of 2-isopropyl-5-methyl-2-hexenal in the degassed methanol within a heavy-walled glass hydrogenation vessel (e.g., Parr shaker flask).

    • Catalyst Loading: Carefully add 0.5 g of 5% Pd/C to the solution. Safety Note: Dry Pd/C is pyrophoric. Add the catalyst under a gentle stream of nitrogen, or use 50% water-wet Pd/C (adjusting the mass to 1.0 g) to mitigate fire risks.

    Phase 2: Hydrogenation
    • System Purging: Seal the hydrogenation vessel. Purge the headspace with nitrogen (pressurize to 20 psi, then vent) three times. Repeat this purging cycle three times with hydrogen gas.

    • Pressurization: Pressurize the vessel with hydrogen gas to 30–40 psi[2].

    • Reaction Execution: Initiate vigorous agitation (shaking or stirring). Maintain the temperature at 20–25 °C.

    • Self-Validation (Reaction Monitoring): Monitor the hydrogen pressure drop. The reaction is typically complete when hydrogen uptake ceases (usually 4 to 6 hours). To validate completion, sample the reaction mixture, filter through a micro-syringe filter, and analyze via GC-FID or TLC. The disappearance of the conjugated α,β -unsaturated alkene signal confirms complete conversion.

    Phase 3: Workup and Isolation
    • Depressurization: Once conversion is verified, halt agitation, vent the hydrogen gas safely into a fume hood exhaust, and purge the vessel three times with nitrogen.

    • Filtration: Filter the reaction mixture through a tightly packed pad of Celite® 545 on a sintered glass funnel to remove the Pd/C catalyst. Wash the filter cake with an additional 20 mL of methanol. Causality: Celite prevents the finely divided carbon particles from passing through the filter frit, ensuring a clear, metal-free filtrate.

    • Concentration: Transfer the filtrate to a rotary evaporator. Remove the methanol solvent under reduced pressure (e.g., 150 mbar at 30 °C water bath temperature) to yield the crude 2-isopropyl-5-methylhexanal.

    • Purification (Optional but Recommended): Purify the crude residue via vacuum distillation to obtain the analytically pure aldehyde[2].

    References

    • WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane. Google Patents.
    • US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isopropyl-5-methylhexanal, 3-hydroxy-2-isopropyl-5-methylhexanal, and derivatives thereof as tobacco flavorants. Google Patents.

    Sources

    Application Note: Extraction, Isolation, and Biocatalytic Derivation of 2-Isopropyl-5-methylhexanal from Natural Matrices

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Natural Product Researchers, and Flavor & Fragrance (F&F) Development Professionals.

    Chemotaxonomic Context & Strategic Rationale

    The compound [1] (CAS: 66656-67-5) is a highly valued aliphatic aldehyde known for its powerful herbaceous, woody, and minty organoleptic profile, historically utilized as a specialized flavorant[2]. From a natural products perspective, researchers must navigate a critical chemotaxonomic reality: 2-isopropyl-5-methylhexanal is virtually absent as a primary secondary metabolite in plants[3].

    Instead, its direct unsaturated analog,[4] (FEMA 3406), is a bona fide natural product natively found in Lavandula angustifolia (lavender) and Theobroma cacao (cocoa)[5]. The saturated hexanal is typically found only in trace amounts within complex fermented matrices (such as bio-ethanol fusel oils) as a byproduct of the Ehrlich pathway and subsequent Guerbet-type condensations of isoamyl alcohol[6].

    To obtain 2-isopropyl-5-methylhexanal that meets strict US/EU regulatory definitions for "natural" flavorants, scientists must abandon standard synthetic aldol condensations. This guide details two validated, self-correcting workflows:

    • Direct Trace Isolation: Fractional extraction from fermented fusel oil matrices.

    • Biocatalytic Derivation: Isolation of the natural enal precursor from lavender/cocoa, followed by stereoselective enzymatic reduction using [7].

    Physicochemical & Chromatographic Profiling

    To successfully isolate these compounds, one must exploit their subtle physicochemical differences. The data below dictates the parameters for the subsequent extraction protocols.

    Table 1: Comparative Physicochemical Properties of Target Aldehydes

    Property2-Isopropyl-5-methylhexanal (Target)2-Isopropyl-5-methyl-2-hexenal (Precursor)
    CAS Number 66656-67-535158-25-9
    Molecular Formula C₁₀H₂₀OC₁₀H₁₈O
    Molecular Weight 156.26 g/mol 154.25 g/mol
    Natural Source Trace (Fusel Oils / Fermentation)Lavender EO, Cocoa Extract
    Odor Profile Herbaceous, woody, mintyPowerful lavender, cocoa, bergamot
    LogP (Predicted) ~3.3~3.1
    Reactivity Stable saturated aldehydeConjugated α,β -unsaturated system

    Experimental Workflows & Methodologies

    Protocol A: Direct Trace Isolation from Fermented Fusel Oils

    Fusel oils generated during bio-ethanol production contain trace amounts of 2-isopropyl-5-methylhexanal formed via natural catalytic condensation of isoamyl alcohol[6]. Because the matrix contains hundreds of overlapping C8-C12 isomers, standard distillation is insufficient.

    IsolationWorkflow N1 Fusel Oil Matrix (Bio-ethanol Side Stream) N2 Liquid-Liquid Extraction (Brine / Ether) N1->N2 Solvent Partitioning N3 Spinning Band Distillation (Collect 190-205°C Fraction) N2->N3 Organic Phase N4 Argentation Chromatography (AgNO3-Silica Gel) N3->N4 Enriched C10 Volatiles N5 Preparative GC-FID (Target Isolation) N4->N5 Saturated Aldehyde Eluate N6 Purified 2-Isopropyl-5-methylhexanal (>98% GC Purity) N5->N6 Peak Collection

    Figure 1: Workflow for the extraction and isolation of target aldehydes from fusel oil.

    Step-by-Step Methodology:

    • Matrix Neutralization: Treat 1.0 L of crude fusel oil with 200 mL of 5% NaHCO₃ to neutralize organic acids. Extract the organic layer using diethyl ether (3 × 300 mL).

    • Spinning Band Distillation: Transfer the dried organic phase to a spinning band distillation apparatus (minimum 50 theoretical plates).

      • Causality: High theoretical plates are mandatory to prevent the co-distillation of azeotropes formed by isoamyl alcohol (bp 131°C) and the target C10 aldehydes (bp ~195-200°C). Collect the fraction boiling between 190–205°C.

    • Argentation Chromatography: Load the enriched C10 fraction onto a column packed with 10% w/w AgNO₃-impregnated silica gel. Elute isocratically with Hexane:Ethyl Acetate (98:2).

      • Causality: Normal silica cannot resolve the saturated hexanal from the unsaturated hexenal. Ag⁺ ions create reversible π -complexes with the double bonds of unsaturated contaminants, selectively retarding their elution and allowing the saturated 2-isopropyl-5-methylhexanal to elute first[4].

    • Self-Validation (QC): Analyze the first eluate fractions via ¹H-NMR. The complete absence of an olefinic proton multiplet at δ 6.4–6.6 ppm confirms the successful isolation of the saturated target.

    Protocol B: Biocatalytic Derivation from Natural Lavender Precursors

    To achieve commercial yields while maintaining a "natural" regulatory designation, the unsaturated precursor is extracted from lavender and reduced enzymatically.

    BiocatalyticPathway A Isovaleraldehyde (Natural Fermentation) B 2-Isopropyl-5-methyl-2-hexenal (Lavender/Cocoa Isolate) A->B Enzymatic Aldol Condensation C 2-Isopropyl-5-methylhexanal (Natural Flavorant) B->C Biocatalytic Reduction E 2-Enoate Reductase (EC 1.3.1.31) E->C Catalyzes

    Figure 2: Biocatalytic pathway utilizing 2-enoate reductase for natural product derivation.

    Step-by-Step Methodology:

    • Precursor Extraction: Subject Lavandula angustifolia essential oil to vacuum fractional distillation (10 mmHg) to isolate the fraction containing 2-isopropyl-5-methyl-2-hexenal.

    • Biocatalytic Setup: In a 500 mL bioreactor, suspend 50 mg of purified 2-enoate reductase (EC 1.3.1.31, sourced from Lacticaseibacillus casei) in 200 mL of potassium phosphate buffer (100 mM, pH 7.0)[7].

      • Causality: Chemical hydrogenation (e.g., Pd/C + H₂) strips the product of its "natural" status. 2-enoate reductase specifically reduces α,β -unsaturated carboxylates and aldehydes while preserving the natural classification[2][7].

    • Cofactor Recycling: Add 10 mM NADH, 100 mM sodium formate, and 10 U/mL Formate Dehydrogenase (FDH).

      • Causality: NADH is stoichiometrically consumed during reduction. The FDH/formate system continuously regenerates NADH from NAD⁺, making the process economically viable.

    • Reaction & Recovery: Add 5.0 g of the natural enal precursor. Stir at 30°C for 24 hours. Extract the aqueous phase with pentane (3 × 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation (QC): Monitor the reaction via UV-Vis spectroscopy. The disappearance of the strong absorbance band at ~230 nm (characteristic of the conjugated enal system) provides real-time validation of complete reduction. Final confirmation is achieved via GC-MS (EI, 70 eV), observing the molecular ion shift from m/z 154 to m/z 156[1][4].

    Table 2: Comparison of Isolation & Derivation Techniques

    TechniqueMatrixTarget CompoundYield / PurityStrategic Advantage
    Fractional Distillation + Prep-GC Bio-ethanol Fusel Oils2-Isopropyl-5-methylhexanalLow / >98%Directly isolates trace natural saturated aldehyde; bypasses regulatory scrutiny of synthesis.
    Argentation Chromatography Lavender EO / Cocoa2-Isopropyl-5-methyl-2-hexenalMod. / >95%Ag⁺ specifically complexes with the olefinic bond, cleanly separating the enal from saturated analogs.
    Biocatalytic Reduction Purified Enal Precursor2-Isopropyl-5-methylhexanalHigh / >99%Maintains "natural" regulatory status; stereoselective reduction without harsh chemical hydrogenation.

    References

    • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 3017702, 2-Isopropyl-5-methylhexanal". PubChem. URL:[Link]

    • [7] BRENDA Enzyme Database. "Information on EC 1.3.1.31 - 2-enoate reductase". BRENDA. URL:[Link]

    • [6] Behr, Arno, et al. "Process for producing guerbet alcohols from fusel alcohols". Google Patents (WO2024180214A1). URL:

    • [2] Kallianos, A. G., et al. "2-isopropyl-5-methyl-2-hexenal, 2-isopropyl-5-methylhexanal, 3-hydroxy-2-isopropyl-5-methylhexanal, and derivatives thereof as tobacco flavorants". Google Patents (US3704714A). URL:

    • [5] The Fragrance Conservatory. "2-Isopropyl-5-methyl-2-hexenal". Fragrance Conservatory. URL:[Link]

    • [4] National Center for Biotechnology Information. "PubChem Compound Summary for CID 37066, 2-Isopropyl-5-methyl-2-hexenal". PubChem. URL:[Link]

    Sources

    Application Notes and Protocols for 2-Isopropyl-5-methylhexanal as a Flavor Additive in Malted Beverages

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: Exploring the Flavor Potential of a Unique Saturated Aldehyde

    The flavor landscape of malted beverages is a complex interplay of compounds derived from raw materials, the malting process, and fermentation. While much is known about the contribution of esters, higher alcohols, and sulfur compounds, the role of specific saturated aldehydes remains an area of active investigation. This document provides detailed application notes and protocols for the research and development of 2-Isopropyl-5-methylhexanal as a novel flavor additive in malted beverages.

    2-Isopropyl-5-methylhexanal is a saturated branched-chain aldehyde. It is structurally related to the more commonly known unsaturated aldehyde, 2-isopropyl-5-methyl-2-hexenal, which is a natural constituent of malted barley, coffee, and cocoa, possessing a powerful woody and herbaceous aroma.[1] The saturation of the double bond is expected to significantly alter the sensory profile, likely muting the harsh green notes and potentially introducing more subtle fruity or malty characteristics. A patent for its use in tobacco suggests it can impart a "wetting effect" at low concentrations and notes of pepper, oil, green, and sourness at higher levels, indicating a complex sensory profile that is highly concentration-dependent.[2]

    These application notes are designed for researchers, scientists, and drug development professionals. They provide a scientifically rigorous framework for evaluating the potential of 2-Isopropyl-5-methylhexanal to enhance or modify the flavor profile of malted beverages.

    Chemical and Physical Properties

    A thorough understanding of the physicochemical properties of 2-Isopropyl-5-methylhexanal is essential for its effective application.

    PropertyValueSource
    Molecular Formula C10H20O[3]
    Molecular Weight 156.27 g/mol [3]
    Appearance Likely a colorless to pale yellow liquidInferred from similar aldehydes
    Odor Profile Not well-documented; potentially malty, fruity, waxy, or greenInferred from general aldehyde chemistry and patent data[2]
    Solubility Expected to be sparingly soluble in water, soluble in ethanolGeneral property of medium-chain aldehydes

    Synthesis and Quality Control

    The primary route for obtaining 2-Isopropyl-5-methylhexanal is through the hydrogenation of its unsaturated precursor, 2-isopropyl-5-methyl-2-hexenal.[2] This process involves the catalytic reduction of the carbon-carbon double bond.

    Protocol for Synthesis via Hydrogenation

    Objective: To synthesize 2-Isopropyl-5-methylhexanal from 2-isopropyl-5-methyl-2-hexenal.

    Materials:

    • 2-isopropyl-5-methyl-2-hexenal (≥95% purity)

    • Palladium on carbon (Pd/C, 5% or 10%) or Platinum oxide (PtO2) catalyst

    • Anhydrous ethanol (solvent)

    • Hydrogen gas (H2)

    • Hydrogenation apparatus (e.g., Parr shaker)

    • Rotary evaporator

    • Standard laboratory glassware

    Procedure:

    • In a suitable reaction vessel, dissolve 2-isopropyl-5-methyl-2-hexenal in anhydrous ethanol.

    • Carefully add the Pd/C or PtO2 catalyst. The catalyst loading should be optimized but can start at 1-5% by weight relative to the starting aldehyde.

    • Place the vessel in the hydrogenation apparatus.

    • Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • Pressurize the system with hydrogen gas to the desired pressure (e.g., 1-3 atm).

    • Agitate the reaction mixture at room temperature.

    • Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

    • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Isopropyl-5-methylhexanal.

    • The product can be further purified by vacuum distillation if necessary.

    Quality Control Workflow

    cluster_0 Synthesis & Purification cluster_1 Analytical Validation cluster_2 Sensory Evaluation synthesis Hydrogenation of 2-isopropyl-5-methyl-2-hexenal purification Vacuum Distillation synthesis->purification gcms GC-MS Analysis (Purity & Identity) purification->gcms nmr NMR Spectroscopy (Structure Confirmation) gcms->nmr ftir FT-IR Spectroscopy (Functional Group Analysis) nmr->ftir sensory Odor & Taste Threshold Determination ftir->sensory cluster_0 Flavor Precursors cluster_1 Added Flavor Additive cluster_2 Potential Flavor Outcomes malt Malt-derived Compounds enhancement Enhancement of Malty/Sweet Notes malt->enhancement hops Hop-derived Terpenes synergy Synergistic Fruity or Complex Notes hops->synergy yeast Yeast-derived Esters & Alcohols yeast->synergy aldehyde 2-Isopropyl-5-methylhexanal aldehyde->enhancement masking Masking of Off-Flavors aldehyde->masking aldehyde->synergy off_notes Generation of Waxy/Green Off-Notes (at high concentrations) aldehyde->off_notes

    Sources

    Application Note: Synthesis and Preparation of α,β-Unsaturated Aldehyde Precursors for 2-Isopropyl-5-methylhexanal

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Retrosynthetic Rationale

    The synthesis of branched-chain medium aldehydes, such as 2-isopropyl-5-methylhexanal, is of significant interest in the development of flavorants, fragrances, and specialized pharmaceutical intermediates. 2-Isopropyl-5-methylhexanal and its α,β-unsaturated precursor, 2-isopropyl-5-methyl-2-hexenal (also known as isodihydrolavandulal), impart distinct organoleptic properties and serve as versatile building blocks in organic synthesis (1[1]).

    From a retrosynthetic perspective, the saturated target molecule is most efficiently accessed via the catalytic hydrogenation of 2-isopropyl-5-methyl-2-hexenal. This α,β-unsaturated aldehyde is, in turn, synthesized through the base-catalyzed self-condensation of the readily available starting material, isovaleraldehyde (3-methylbutanal) (2[2]). This guide details the mechanistic pathways, the causality behind necessary experimental conditions, and validated protocols to ensure high-yield preparation of these compounds.

    Mechanistic Pathway & Causality

    The preparation of 2-isopropyl-5-methylhexanal relies on a highly controlled three-stage synthetic cascade:

    • Enolization and Aldol Addition : Isovaleraldehyde possesses α-hydrogens that are deprotonated under basic conditions. Using an aqueous alkali metal hydroxide, the aldehyde is converted into its nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of a second isovaleraldehyde molecule, yielding a mixture of threo- and erythro- diastereomers of the β-hydroxy aldehyde intermediate, 3-hydroxy-2-isopropyl-5-methylhexanal (3[3]).

      • Causality Insight: Aldehydes are prone to uncontrolled, exothermic polymerization. To favor the dimeric aldol product and minimize tarring, a biphasic system utilizing a phase-transfer catalyst (PTC) such as triethylbenzylammonium chloride (TEBA) is employed. The PTC facilitates the controlled transfer of hydroxide ions into the organic phase, significantly reducing reaction time and improving yield (4[4]).

    • Dehydration : The β-hydroxy group is flanked by a bulky isopropyl group. Upon vacuum distillation, the intermediate preferentially dehydrates to form the α,β-unsaturated aldehyde, 2-isopropyl-5-methyl-2-hexenal (3[3]).

      • Causality Insight: Thermal dehydration is thermodynamically driven by the relief of steric strain and the formation of a stable, conjugated extended π-system. The use of a vacuum lowers the boiling point, preventing the retro-aldol reaction that would otherwise occur at elevated temperatures (e.g., >200 °C) (3[3]).

    • Selective Catalytic Hydrogenation : The final step involves the selective reduction of the C=C double bond. Using a mild transition metal catalyst (e.g., 5% Palladium on Carbon) under hydrogen pressure, the α,β-unsaturated precursor is reduced to the target saturated compound. Over-reduction using stronger catalysts like Platinum oxide (PtO2) will push the reaction entirely to the alcohol derivative, 2-isopropyl-5-methylhexanol (3[3]).

    G Isovaleraldehyde Isovaleraldehyde (3-methylbutanal) Enolate Enolate Intermediate (via NaOH / TEBA) Isovaleraldehyde->Enolate Base Catalysis Aldol 3-Hydroxy-2-isopropyl- 5-methylhexanal Enolate->Aldol Self-Condensation Unsaturated 2-Isopropyl-5-methyl- 2-hexenal Aldol->Unsaturated Dehydration (Distillation) Target 2-Isopropyl-5-methylhexanal (Target) Unsaturated->Target Catalytic Hydrogenation

    Synthetic workflow from isovaleraldehyde to 2-isopropyl-5-methylhexanal.

    Experimental Protocols (Self-Validating System)

    Protocol A: Phase-Transfer Catalyzed Self-Condensation of Isovaleraldehyde

    This protocol utilizes a biphasic system to prevent the instantaneous over-concentration of the reactive enolate, thereby suppressing polymeric byproducts (5[5]).

    • Preparation of the Biphasic System : In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature control, prepare a 10–20% (w/w) aqueous sodium hydroxide solution (4[4]).

    • Catalyst Addition : Add triethylbenzylammonium chloride (TEBA) to the aqueous base. The optimal mass ratio of isovaleraldehyde to NaOH to TEBA should be maintained at approximately 10 : 0.3 : 0.1 (4[4]).

    • Controlled Dosing : Heat the mixture to 90–110 °C with vigorous stirring. Slowly dose isovaleraldehyde into the heated mixture over a period of 1 to 2 hours. Critical Step: Slow addition keeps the instantaneous concentration of free isovaleraldehyde low, favoring the controlled aldol reaction over runaway polymerization (5[5]).

    • Reaction Completion : Maintain the reaction temperature at 90–110 °C for an additional 2 to 5 hours (4[4]).

    • Workup : Cool the reactor to room temperature. Separate the organic phase (containing 3-hydroxy-2-isopropyl-5-methylhexanal) and wash with brine until the pH is neutral. Dry over anhydrous magnesium sulfate.

    Protocol B: Dehydration to 2-Isopropyl-5-methyl-2-hexenal
    • Vacuum Distillation Setup : Transfer the dried organic phase to a vacuum distillation apparatus equipped with a Vigreux column to ensure high fractionation efficiency.

    • Thermal Dehydration : Apply a vacuum of approximately 24 mm Hg. Gradually increase the heat. The 3-hydroxy-2-isopropyl-5-methylhexanal will undergo in-situ thermal dehydration in the distillation pot (3[3]).

    • Collection : Collect the main distillate fraction boiling at 95–100 °C (at 24 mm Hg). This fraction contains the purified α,β-unsaturated precursor, 2-isopropyl-5-methyl-2-hexenal (3[3]).

    Protocol C: Selective Catalytic Hydrogenation
    • Reaction Setup : Dissolve the purified 2-isopropyl-5-methyl-2-hexenal in anhydrous methanol.

    • Catalyst Addition : Add a catalytic amount of 5% Palladium on Carbon (Pd/C). (Note: Avoid aggressive catalysts like PtO2 unless the fully saturated alcohol, 2-isopropyl-5-methylhexanol, is desired 3[3]).

    • Hydrogenation : Pressurize the reaction vessel with hydrogen gas to 30–40 psi. Stir vigorously at room temperature until stoichiometric hydrogen uptake ceases.

    • Isolation : Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the methanol under reduced pressure to yield the final product, 2-isopropyl-5-methylhexanal.

    Quantitative Data & Optimization

    The transition from traditional monophasic aqueous base systems to biphasic Phase-Transfer Catalysis (PTC) drastically improves the efficiency of the initial aldol condensation step.

    Table 1: Optimization of Aldol Condensation Conditions

    Reaction ParameterTraditional Aqueous BaseBiphasic PTC System (TEBA)
    Base Catalyst 5–10% KOH / NaOH10–20% NaOH
    Temperature 0 °C to 25 °C90 °C to 110 °C
    Reaction Time 24 to 120 hours2 to 5 hours
    Phase Transfer Catalyst NoneTriethylbenzylammonium chloride
    Primary Challenge Long reaction times, low conversionExothermic control required (Dosing)
    Overall Yield Profile Moderate (~40-50%)High (>75%)

    References

    • US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isopropyl-5-methylhexanal, 3-hydroxy-2-isopropyl-5-methylhexanal, Google Patents.
    • CN103242147A - Preparation method of isodihydrolavandulal, Google Patents.
    • 2-Isopropyl-5-methyl-2-hexenal | C10H18O | CID 37066 , PubChem. URL:[Link]

    Sources

    Application Notes and Protocols for In Vitro Safety and Respiratory Toxicity Testing of 2-Isopropyl-5-methylhexanal

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Imperative for In Vitro Respiratory Safety Assessment

    2-Isopropyl-5-methylhexanal, a medium-chain aldehyde, is utilized in various industrial applications.[1] Its chemical structure, characterized by an aldehyde functional group, raises potential concerns for respiratory toxicity upon inhalation. The Globally Harmonized System (GHS) classification for 2-Isopropyl-5-methylhexanal indicates it may cause respiratory irritation, alongside skin and eye irritation.[2][3] Given the potential for human exposure, a robust and human-relevant assessment of its inhalation toxicity is paramount.

    Traditional toxicological assessments have heavily relied on animal models. However, there is a significant scientific and ethical impetus to move towards alternative, human-relevant in vitro methods that can provide mechanistic insights into toxicity and reduce animal use.[4] Advanced in vitro models of the human respiratory tract, particularly those employing air-liquid interface (ALI) cultures, offer a more physiologically relevant system for studying the effects of inhaled substances.[5][6] These models mimic the architecture and function of the human airway epithelium, providing a powerful platform for evaluating cytotoxicity, barrier integrity, oxidative stress, and inflammatory responses.

    This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro safety and respiratory toxicity testing of 2-Isopropyl-5-methylhexanal. The protocols detailed herein are designed to provide a tiered approach to risk assessment, from initial cytotoxicity screening to more complex mechanistic studies using advanced 3D lung models.

    Chemical and Physical Properties of 2-Isopropyl-5-methylhexanal

    A thorough understanding of the test article's properties is crucial for designing appropriate in vitro studies.

    PropertyValueSource
    Molecular Formula C10H20O[2]
    Molecular Weight 156.26 g/mol [2]
    Physical State Liquid[3]
    Boiling Point ~212.6 °C at 760 mmHg
    Water Solubility Insoluble[7]
    GHS Hazards Flammable liquid and vapor, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, May cause respiratory irritation.[2]

    Tiered In Vitro Testing Strategy

    A tiered approach allows for a systematic evaluation of potential toxicity, starting with simple, high-throughput assays and progressing to more complex and physiologically relevant models.

    G cluster_0 Tier 1: Foundational Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Insights cluster_2 Tier 3: Advanced Physiologically-Relevant Models T1_A Selection of Relevant Human Lung Cell Lines (e.g., A549, BEAS-2B) T1_B Submerged Culture Exposure T1_A->T1_B T1_C Cytotoxicity Assays (MTT, LDH) - Dose-response assessment - IC50 determination T1_B->T1_C T2_A Oxidative Stress Assays (e.g., DCFH-DA for ROS production) T1_C->T2_A Proceed if cytotoxic T2_B Inflammatory Response Assays (e.g., ELISA for IL-6, IL-8) T2_A->T2_B T3_A Air-Liquid Interface (ALI) Culture (e.g., Calu-3, primary human bronchial epithelial cells) T2_B->T3_A Proceed if inflammatory or oxidative stress is observed T2_C Genotoxicity Screening (optional) (e.g., Comet assay, Micronucleus test) T3_B Barrier Integrity Assessment (Transepithelial Electrical Resistance - TEER) T3_A->T3_B T3_C Repeated Exposure Scenarios T3_B->T3_C

    Caption: A tiered approach to in vitro respiratory toxicity testing.

    PART 1: Foundational Cytotoxicity Screening

    The initial tier focuses on establishing the cytotoxic potential of 2-Isopropyl-5-methylhexanal using submerged cultures of human lung epithelial cell lines. This approach allows for rapid dose-range finding and the determination of the concentration at which the compound induces cell death.

    Cell Line Selection and Rationale
    • A549: A human alveolar basal epithelial cell line derived from lung adenocarcinoma.[8] It is a widely used and well-characterized model for the alveolar epithelium and is suitable for initial toxicity screening.[9][10][11][12]

    • BEAS-2B: An immortalized human bronchial epithelial cell line.[13] It represents the bronchial epithelium and is frequently used in toxicological studies of inhaled substances.[14][15][16]

    Note on Metabolic Competence: It is important to recognize that cell lines like A549 and BEAS-2B have limited metabolic (CYP) activity compared to primary human bronchial epithelial cells.[17] For compounds that may require metabolic activation to exert their toxicity, co-culture systems or the use of primary cells should be considered in later tiers.

    Protocol: Submerged Cell Culture and Exposure
    • Cell Culture: Culture A549 or BEAS-2B cells in their respective recommended media until they reach 80-90% confluency.

    • Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours.

    • Preparation of Test Article: Prepare a stock solution of 2-Isopropyl-5-methylhexanal in a suitable solvent (e.g., DMSO) and then dilute it in culture medium to the final desired concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).

    • Exposure: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of 2-Isopropyl-5-methylhexanal. Include vehicle control (medium with solvent) and untreated control wells.

    • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

    Protocol: Cytotoxicity Assessment

    1.3.1. MTT Assay (Metabolic Activity)

    This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

    • Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Incubation with MTT: After the 24-hour exposure period, add 10 µL of the MTT solution to each well and incubate for 3-4 hours.

    • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Express the results as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

    1.3.2. Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

    This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.

    • Sample Collection: After the 24-hour exposure, carefully collect the cell culture supernatant.

    • Assay Procedure: Perform the LDH assay according to the manufacturer's instructions (commercially available kits are recommended).

    • Measurement: Read the absorbance at the recommended wavelength (typically 490 nm).

    • Data Analysis: Include a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the positive control.

    PART 2: Mechanistic Insights

    If cytotoxicity is observed in Tier 1, the next step is to investigate the underlying mechanisms, such as oxidative stress and inflammation, which are common pathways of lung injury induced by inhaled toxicants.

    Protocol: Oxidative Stress Assessment (ROS Production)

    Reactive oxygen species (ROS) are key mediators of cellular damage. The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS production.

    • Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Loading with DCFH-DA: Wash the cells with warm PBS and incubate them with 10-20 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.

    • Exposure: Wash the cells again with PBS and expose them to various concentrations of 2-Isopropyl-5-methylhexanal. Include a positive control (e.g., H₂O₂).

    • Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm at different time points (e.g., 30, 60, 120 minutes) using a fluorescence plate reader.

    • Data Analysis: Express the results as a fold increase in fluorescence compared to the vehicle control.

    Protocol: Inflammatory Response Assessment (Cytokine Release)

    Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) are important biomarkers of lung inflammation.

    • Exposure and Supernatant Collection: Expose A549 or BEAS-2B cells to non-cytotoxic or slightly cytotoxic concentrations of 2-Isopropyl-5-methylhexanal for 24 hours. Collect the cell culture supernatants.

    • ELISA: Quantify the concentrations of IL-6 and IL-8 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.[18][19]

    • Data Analysis: Generate a standard curve and calculate the cytokine concentrations in pg/mL or ng/mL. Compare the levels in treated samples to the vehicle control.

    G cluster_0 Cellular Response to 2-Isopropyl-5-methylhexanal cluster_1 Potential Mechanisms of Toxicity Compound 2-Isopropyl-5-methylhexanal Cell Lung Epithelial Cell Compound->Cell ROS Increased ROS Production (Oxidative Stress) Cell->ROS Inflammation Pro-inflammatory Cytokine Release (IL-6, IL-8) Cell->Inflammation Damage Cellular Damage ROS->Damage Inflammation->Damage Cytotoxicity Cytotoxicity Damage->Cytotoxicity Cell Death

    Caption: Potential signaling pathway for respiratory toxicity.

    PART 3: Advanced Physiologically-Relevant Models

    For a more comprehensive and human-relevant assessment, it is recommended to use 3D models of the human airway cultured at the Air-Liquid Interface (ALI).[5][20][6][21] This system exposes the apical surface of the cells to air, mimicking the in vivo condition of the respiratory tract.[5][20]

    Cell Model Selection and Rationale
    • Calu-3: A human bronchial epithelial cell line that, when cultured at ALI, forms a polarized, pseudostratified epithelium with tight junctions and mucus production, closely resembling the native bronchial epithelium.[22][23][24][25][26]

    • Primary Human Bronchial Epithelial Cells (HBECs): Considered the gold standard for in vitro respiratory models, as they provide the closest representation of the in vivo human airway.

    Protocol: Air-Liquid Interface (ALI) Culture and Exposure
    • Cell Seeding: Seed Calu-3 or primary HBECs onto permeable Transwell® inserts.

    • Submerged Culture: Culture the cells with medium in both the apical and basal compartments until a confluent monolayer is formed.

    • Air-Lift: Once confluent, remove the apical medium to establish the air-liquid interface. Continue to feed the cells from the basal compartment.

    • Differentiation: Culture the cells at ALI for at least 8-10 days to allow for full differentiation, which can be confirmed by measuring the transepithelial electrical resistance (TEER).[22][23]

    • Exposure: Expose the apical surface of the differentiated cultures to aerosolized 2-Isopropyl-5-methylhexanal or by direct application of a small volume of a dilute solution.

    Protocol: Barrier Integrity Assessment (TEER)

    TEER is a quantitative measure of the integrity of the epithelial barrier. A decrease in TEER indicates a disruption of tight junctions.

    • Measurement: Use an epithelial voltohmmeter to measure the electrical resistance across the cell monolayer at baseline (before exposure) and at various time points after exposure.

    • Calculation: Correct the resistance values by subtracting the resistance of a blank insert and multiplying by the surface area of the insert to obtain the TEER value in Ω·cm².

    • Data Analysis: Express the results as a percentage of the baseline TEER or compare to the vehicle control.

    Conclusion

    The protocols outlined in this document provide a robust framework for the in vitro assessment of the respiratory toxicity of 2-Isopropyl-5-methylhexanal. By employing a tiered strategy that progresses from foundational cytotoxicity screening to mechanistic studies and advanced, physiologically relevant ALI models, researchers can generate comprehensive and human-relevant data for safety and risk assessment. This approach not only provides valuable insights into the potential hazards of this compound but also aligns with the global effort to reduce and replace animal testing in toxicology.

    References

    • Cytion. (n.d.). BEAS-2B Cell Line in Respiratory Disease Research: A Comprehensive Guide. Retrieved from [Link]

    • Upadhyay, S., & Palmberg, L. (2018). Air-Liquid Interface: Relevant In Vitro Models for Investigating Air Pollutant-Induced Pulmonary Toxicity. Toxicological Sciences, 164(1), 21–30. Retrieved from [Link]

    • Lacroix, G., et al. (2018). Air–Liquid Interface In Vitro Models for Respiratory Toxicology Research: Consensus Workshop and Recommendations. Applied In Vitro Toxicology, 4(2), 91-106. Retrieved from [Link]

    • Li, R., et al. (2021). Evaluation of Calu-3 cell lines as an in vitro model to study the inhalation toxicity of flavoring extracts. Toxicology Mechanisms and Methods, 31(9), 658-666. Retrieved from [Link]

    • Li, R., et al. (2021). Evaluation of Calu-3 cell lines as an in vitro model to study the inhalation toxicity of flavoring extracts. Toxicology Mechanisms and Methods. Retrieved from [Link]

    • Li, R., et al. (2021). Evaluation of Calu-3 cell lines as an in vitro model to study the inhalation toxicity of flavoring extracts. ResearchGate. Retrieved from [Link]

    • Cheméo. (n.d.). Chemical Properties of 2-Isopropyl-5-methylhex-2-enal (CAS 35158-25-9). Retrieved from [Link]

    • Stucki, A. O., et al. (2023). Human cell-based in vitro systems to assess respiratory toxicity: a case study using silanes. Toxicology Research and Application, 7. Retrieved from [Link]

    • Chemsrc. (2025, August 27). (2E)-2-Isopropyl-5-methyl-2-hexenal. Retrieved from [Link]

    • Solaimani, P., et al. (2023). A549 as an In Vitro Model to Evaluate the Impact of Microplastics in the Air. International Journal of Molecular Sciences, 24(22), 16457. Retrieved from [Link]

    • FooDB. (2010, April 8). Showing Compound 2-Isopropyl-5-methyl-2-hexenal (FDB016156). Retrieved from [Link]

    • Al-Khalaf, A. M., et al. (2020). A three-dimensional A549 cell culture model to study respiratory syncytial virus infections. Microbial Pathogenesis, 144, 104189. Retrieved from [Link]

    • Gwinn, W. M., et al. (2022). Establishing an air-liquid interface exposure system for exposure of lung cells to gases. Inhalation Toxicology, 34(1-2), 1-10. Retrieved from [Link]

    • Li, R., et al. (2021). Evaluation of Calu-3 cell lines as an in vitro model to study the inhalation toxicity of flavoring extracts. Toxicology Mechanisms and Methods, 31(9), 658-666. Retrieved from [Link]

    • PromoCell. (2025, November 4). Air-liquid interface culture: Building physiologically relevant airway models. Retrieved from [Link]

    • Labcorp. (n.d.). Inhalation Toxicology. Retrieved from [Link]

    • Lee, S., et al. (2025, August 2). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. Retrieved from [Link]

    • Garcia-Canton, C., et al. (2013). Metabolic characterization of cell systems used in in vitro toxicology testing: lung cell system BEAS-2B as a working example. Toxicology in Vitro, 27(6), 1939-1947. Retrieved from [Link]

    • Pawar, S., et al. (2014). Preliminary Studies on Validation of Calu-3 Cell Line as a Model for Screening Respiratory Mucosa Irritation and Toxicity. Pharmaceutics, 6(2), 239-254. Retrieved from [Link]

    • Procell. (2025, January 2). Does BEAS-2B Require Serum for Culture? Retrieved from [Link]

    • National Cancer Institute. (2016, November 2). A549 Cells: Lung Carcinoma Cell Line for Adenovirus. Retrieved from [Link]

    • PubChem. (n.d.). 2-Isopropyl-5-methyl-2-hexenal. Retrieved from [Link]

    • S, S., & S, A. (2021). Applications of A549 cell line for in vitro studies - recent advances and a summary of their receptor functions. ResearchGate. Retrieved from [Link]

    • Corsini, E., et al. (2023). Toxicological Profile of PM from Different Sources in the Bronchial Epithelial Cell Line BEAS-2B. Toxics, 11(5), 416. Retrieved from [Link]

    • Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Retrieved from [Link]

    • Barosova, H., et al. (2020). In vitro Alternatives to Acute Inhalation Toxicity Studies in Animal Models—A Perspective. Applied In Vitro Toxicology, 6(2), 55-63. Retrieved from [Link]

    • Lin, Y. H., et al. (2005). In vitro assessment of the inflammatory response of respiratory endothelial cells exposed to particulate matter. Toxicology and Applied Pharmacology, 208(3), 225-234. Retrieved from [Link]

    • Kim, E., et al. (2021). Prediction of acute inhalation toxicity using cytotoxicity data from human lung epithelial cell lines. Journal of Applied Toxicology, 41(7), 1126-1136. Retrieved from [Link]

    • Kooter, I. M., et al. (2021). In vitro prediction of clinical signs of respiratory toxicity in rats following inhalation exposure. Toxicology in Vitro, 75, 105193. Retrieved from [Link]

    • PubChem. (n.d.). 2-Isopropyl-5-methylhexanal. Retrieved from [Link]

    • VITROCELL. (2023, September 28). A multi-organ, lung-derived inflammatory response following in vitro airway exposure to cigarette smoke and next-generation nicotine delivery products. Retrieved from [Link]

    • PETA Science Consortium International e.V. (n.d.). IN VITRO APPROACH FOR ASSESSING RESPIRATORY TOXICITY IN HUMAN LUNG CELLS. Retrieved from [Link]

    • ScitoVation. (2021, May 5). Better alternative models for risk assessment: In vitro inhalation toxicity assay and dosimetry modeling. Retrieved from [Link]

    • ResearchGate. (n.d.). OECD Health Effects Guidelines for inhalation toxicty testing. Retrieved from [Link]

    • Barosova, H., et al. (2020). In vitro Alternatives to Acute Inhalation Toxicity Studies in Animal Models—A Perspective. Applied In Vitro Toxicology. Retrieved from [Link]

    • Directive Publications. (2025, February 27). Dosimetry And Dose Metric Considerations On In Vitro Inhalation Toxicity Testing Of Nano- Aerosols. Retrieved from [Link]

    • ACS Publications. (2024, August 8). Current Challenges to Align Inflammatory Key Events in Animals and Lung Cell Models In Vitro. Retrieved from [Link]

    • Clippinger, A. J., et al. (2018). Human cell-based in vitro systems to assess respiratory toxicity: a case study using silanes. Toxicology Research and Application. Retrieved from [Link]

    • Selvita. (2025, May 15). In Vitro Phenotypic Models for Asthma, COPD, and IPF. Retrieved from [Link]

    • Slideshare. (n.d.). Inhalation Toxicity Studies- OECD guidelines. Retrieved from [Link]

    • OECD. (n.d.). Test No. 413: Subchronic Inhalation Toxicity: 90-day Study. Retrieved from [Link]

    • OECD. (2009, September 7). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

    • JECFA. (n.d.). 2-isopropyl-5-methyl-2-hexenal. Retrieved from [Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Hydrogenation of 2-Isopropyl-5-methyl-2-hexenal

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for optimizing the hydrogenation of 2-isopropyl-5-methyl-2-hexenal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific transformation. Our goal is to move beyond simple protocols and explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and maximize your yield and selectivity.

    Part 1: Foundational Concepts - Understanding the Challenge

    The hydrogenation of 2-isopropyl-5-methyl-2-hexenal, an α,β-unsaturated aldehyde, is a nuanced process. The molecule presents two primary reactive sites for hydrogenation: the carbon-carbon double bond (C=C) and the carbon-oxygen double bond (C=O) of the aldehyde group. The challenge lies in selectively reducing one site without affecting the other, or in achieving complete reduction to the saturated alcohol, depending on the desired product.

    The primary products of this reaction can be:

    • 2-Isopropyl-5-methylhexanal (Saturated Aldehyde): Resulting from the selective hydrogenation of the C=C bond.

    • 2-Isopropyl-5-methyl-2-hexen-1-ol (Unsaturated Alcohol): Resulting from the selective, and thermodynamically less favored, hydrogenation of the C=O bond.[1][2]

    • 2-Isopropyl-5-methylhexanol (Saturated Alcohol): Resulting from the complete hydrogenation of both the C=C and C=O bonds.[3]

    The reaction pathway is a competitive process, and achieving high selectivity for any single product requires careful control over catalyst selection, reaction conditions, and substrate purity.

    G cluster_products Possible Hydrogenation Products Unsaturated Alcohol 2-Isopropyl-5-methyl-2-hexen-1-ol Saturated Alcohol 2-Isopropyl-5-methylhexanol Unsaturated Alcohol->Saturated Alcohol + H₂ Saturated Aldehyde 2-Isopropyl-5-methylhexanal (Target Product) Saturated Aldehyde->Saturated Alcohol + H₂ (over-reduction) Start 2-Isopropyl-5-methyl-2-hexenal (Starting Material) Start->Unsaturated Alcohol + H₂ (C=O reduction) Start->Saturated Aldehyde + H₂ (C=C reduction)

    Caption: Reaction pathways in the hydrogenation of 2-isopropyl-5-methyl-2-hexenal.

    Part 2: Frequently Asked Questions (FAQs)

    This section addresses common questions regarding the optimization of hydrogenation yield and selectivity.

    Q1: My reaction is stalled or shows low conversion. What are the likely causes?

    A1: Low conversion is typically linked to catalyst activity or reaction conditions.

    • Catalyst Deactivation: The catalyst may be poisoned. Sulfur compounds, strong acids/bases, or even byproducts from the synthesis of the starting material can block active sites. Ensure the purity of your 2-isopropyl-5-methyl-2-hexenal and solvents.

    • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction. Increasing the catalyst loading can improve the reaction rate.[4] However, excessive amounts can sometimes promote side reactions.

    • Inadequate Mass Transfer: In a gas-liquid-solid system, efficient mixing is crucial. If the hydrogen gas is not being adequately dispersed into the liquid phase and transported to the catalyst surface, the reaction will be slow. Increase the stirring rate or consider a different reactor design.

    • Sub-optimal Temperature and Pressure: Hydrogenation reactions are sensitive to temperature and pressure.[5] Increasing temperature generally increases the reaction rate, but can negatively impact selectivity.[6] Similarly, increasing hydrogen pressure enhances the concentration of hydrogen on the catalyst surface, which can accelerate the reaction.[7] A systematic optimization of these parameters is often necessary.

    Q2: I'm getting a mixture of products. How can I improve selectivity towards the saturated aldehyde, 2-isopropyl-5-methylhexanal?

    A2: Achieving high selectivity for the saturated aldehyde requires suppressing the hydrogenation of the carbonyl group. This is the most common goal in the hydrogenation of α,β-unsaturated aldehydes.

    • Catalyst Choice is Critical:

      • Palladium (Pd): Often the catalyst of choice for selective C=C hydrogenation. A Pd catalyst supported on carbon (Pd/C) or alumina (Pd/Al₂O₃) is a good starting point.[3]

      • Nickel (Ni): Skeletal nickel (Raney Ni) is a highly active catalyst but can sometimes be less selective, leading to the formation of the saturated alcohol, especially at higher temperatures.[4][8]

      • Copper (Cu): Copper-based catalysts, such as Cu/SiO₂, have shown high efficiency for selectively hydrogenating the C=C bond in α,β-unsaturated carbonyl compounds.[9][10]

      • Bimetallic Catalysts: The addition of a second metal (a promoter) can significantly enhance selectivity. For instance, NiPt alloys have been shown to be highly selective towards the unsaturated aldehyde in citral hydrogenation.[11]

    • Solvent Effects: The choice of solvent can influence selectivity. Protic solvents like isopropanol can act as hydrogen donors and may participate in transfer hydrogenation, potentially altering the product distribution.[12] Aprotic solvents like hexane or toluene are often preferred for achieving clean chemoselectivity.[13] The addition of small amounts of water to solvents like isopropanol has been shown to promote the hydrogenation of ketone groups in some cases, which you would want to avoid here.[14]

    • Reaction Conditions: Milder conditions (lower temperature and pressure) generally favor the thermodynamically preferred hydrogenation of the C=C bond over the C=O bond.[15]

    Q3: How can I favor the formation of the unsaturated alcohol, 2-isopropyl-5-methyl-2-hexen-1-ol?

    A3: This is a significant challenge as the hydrogenation of the C=O bond is thermodynamically less favorable than that of the conjugated C=C bond.[1][2]

    • Specialized Catalysts: This transformation often requires catalysts that can promote the adsorption of the aldehyde via the carbonyl group.

      • Ruthenium (Ru) and Iridium (Ir): Catalysts based on these metals, often with specific ligands in homogeneous catalysis or supported on materials like carbon xerogel, have shown higher selectivity towards unsaturated alcohols.[4][16]

      • Modified Catalysts: Modifying a catalyst surface can alter its properties. For example, using ionic liquids to coat a copper catalyst has been shown to increase the selectivity towards nerol and geraniol (unsaturated alcohols) in citral hydrogenation.[15]

      • Intermetallic Compounds: Certain intermetallic compounds are designed to enable the vertical adsorption of the α,β-unsaturated aldehyde, which favors hydrogenation of the carbonyl group.[1][2]

    Part 3: Troubleshooting Guide & Experimental Protocols

    This section provides a structured approach to problem-solving and a general experimental protocol.

    Troubleshooting Workflow

    G start_node Unsatisfactory Yield decision_node decision_node start_node->decision_node Analyze Product Mixture (GC-MS, NMR) process_node_1 Potential Causes: - Catalyst Poisoning - Low Catalyst Loading - Poor Mass Transfer - Incorrect Temp/Pressure decision_node->process_node_1 Low Conversion process_node_2 Potential Causes: - Wrong Catalyst Type - Over-reduction - Unfavorable Solvent - Conditions too harsh decision_node->process_node_2 Low Selectivity process_node process_node solution_node solution_node solution_node_1 Solutions: 1. Purify Substrate/Solvent 2. Increase Catalyst Loading 3. Increase Stirring Rate 4. Optimize Temp/Pressure process_node_1->solution_node_1 solution_node_2 Solutions: 1. Switch Catalyst (e.g., to Pd/C or Cu/SiO₂) 2. Lower Temp/Pressure 3. Use Aprotic Solvent (e.g., Toluene) 4. Add a Promoter/Modifier process_node_2->solution_node_2

    Caption: A workflow for troubleshooting low hydrogenation yield.

    Data Summary: Catalyst Performance Comparison

    The following table summarizes data from studies on the analogous hydrogenation of citral, which can serve as a starting point for catalyst selection.

    Catalyst SystemSupportTemperature (°C)Pressure (bar)Key Product(s) & Selectivity/YieldReference
    Skeletal Nickel-8020Citronellal (Saturated Aldehyde), 56.5% Yield
    Ni/wFCCWaste FCC18030Citronellal, 86.6% Selectivity
    Cu/SiO₂SiO₂12050Citronellol (Saturated Alcohol), 95.3% Selectivity[10]
    Cu/Al₂O₃ + ILAl₂O₃1203Nerol+Geraniol (Unsaturated Alcohols), 40.6% Selectivity[15]
    NiPt/SiO₂SiO₂--High selectivity to Citronellal[11]
    PtOxide/FeCl₂-Room Temp.~2-32-isopropyl-5-methylhexanol (Saturated Alcohol)[3]
    Protocol: General Procedure for Lab-Scale Hydrogenation

    Safety Notice: Hydrogen is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. The use of a high-pressure reactor requires proper training and safety precautions.

    1. Reactor Preparation:

    • Select a suitable high-pressure reactor (e.g., a Parr autoclave) equipped with a magnetic stir bar or mechanical stirrer, a gas inlet, a pressure gauge, and a thermocouple.
    • Ensure the reactor is clean, dry, and has been leak-tested.

    2. Charging the Reactor:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the catalyst (e.g., 5 mol% of 5% Pd/C) to the reactor.
    • Add the solvent (e.g., 10 volumes of anhydrous toluene).
    • Add the substrate, 2-isopropyl-5-methyl-2-hexenal (1.0 eq).

    3. Reaction Execution:

    • Seal the reactor securely.
    • Purge the reactor headspace by pressurizing with N₂ (or Ar) and venting (repeat 3-5 times) to remove all oxygen.
    • Purge the reactor with hydrogen gas (H₂) in the same manner (pressurize/vent, repeat 3-5 times).
    • Pressurize the reactor to the desired H₂ pressure (e.g., 5 bar).
    • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 60 °C).
    • Monitor the reaction progress by observing the drop in hydrogen pressure (indicating consumption) and/or by taking aliquots (if the reactor setup allows) for analysis by GC-MS or TLC.

    4. Reaction Workup:

    • Once the reaction is complete (no further H₂ uptake or starting material consumed), cool the reactor to room temperature.
    • Carefully vent the excess hydrogen pressure.
    • Purge the reactor with an inert gas (N₂ or Ar).
    • Open the reactor and filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Caution: Palladium on carbon can be pyrophoric upon exposure to air, especially when saturated with hydrogen. Ensure the filter cake is kept wet with solvent during filtration and handle with care.
    • Rinse the reactor and the filter cake with a small amount of the reaction solvent.
    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
    • The crude product can then be purified by distillation or column chromatography.

    5. Analysis:

    • Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, GC-MS, IR).

    References

    • Hydrogenation of Citral into Its Derivatives Using Heterogeneous Catalyst. AIP Publishing. [Link]

    • Citral Hydrogenation over Dilute Alloy Catalysts. OSTI.GOV. [Link]

    • Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review. Chemistry of Materials. [Link]

    • Selective hydrogenation of α,β-unsaturated carbonyl compounds on silica-supported copper nanoparticles. Chemical Communications. [Link]

    • Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. MDPI. [Link]

    • Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds─A Critical Review. Chemistry of Materials. [Link]

    • Selective Hydrogenation of α,β-Unsaturated Aldehydes and Ketones by Air-Stable Ruthenium NNS Complexes. PubMed. [Link]

    • Influencing the Product Distribution in Citral Hydrogenation Using Ionic Liquid Modified Cu Catalysts. Jülich Specialized Information Center. [Link]

    • Catalysts Supported on Carbon Materials for the Selective Hydrogenation of Citral. MDPI. [Link]

    • Hydrogenation of citral into its derivatives using heterogeneous catalyst. AIP Conference Proceedings. [Link]

    • Enantioselective hydrogenation of citral using modified SCILL catalysts as a key step for the synthesis of (-)-menthol. Research Trends. [Link]

    • Hydrogenation of Citral to Citronellal Catalyzed by Waste Fluid Catalytic Cracking Catalyst Supported Nickel. ACS Omega. [Link]

    • 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2.
    • The Effect of Reaction Temperature in Hydrogenation Reaction of Citral... ResearchGate. [Link]

    • Evaluation of reaction kinetics for chemoselective hydrogenation of citral for intensification of citral intermediates using copper-based catalysts. Taylor & Francis Online. [Link]

    • Enantioselective β‑Protonation of Enals via a Shuttling Strategy. Journal of the American Chemical Society. [Link]

    • Co(II)-Catalyzed Isomerization of Enals using Hydrogen Atom Transfer. ChemRxiv. [Link]

    • Enantioselective β-Protonation of Enals via a Shuttling Strategy. ACS Publications. [Link]

    • How to Optimize Performance in Alkene Hydrogenation Catalysts. Hiden Analytical. [Link]

    • Co(ii)-catalyzed isomerization of enals using hydrogen atom transfer. RSC Publishing. [Link]

    • 2-Isopropyl-5-methyl-2-hexenal. PubChem. [Link]

    • Effects of Water Addition to Isopropanol for Hydrogenation of Compounds Derived from 5-Hydroxymethyl Furfural over Pd, Ru, and Cu Catalysts. ACS Publications. [Link]

    • Catalyst-free transfer hydrogenation of activated alkenes exploiting isopropanol as the sole and traceless reductant. Green Chemistry. [Link]

    Sources

    Technical Support Center: Troubleshooting 2-Isopropyl-5-methylhexanal Synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    Overview & Mechanistic Pathway

    2-Isopropyl-5-methylhexanal (PubChem CID: ) is a sterically hindered branched-chain aldehyde utilized as a critical intermediate in the synthesis of complex diethers (e.g., 2-isopentyl-2-isopropyl-1,3-dimethoxypropane) and advanced fragrance compounds . Its synthesis relies on a three-phase sequence starting from the self-condensation of isovaleraldehyde. Due to the reactive nature of the intermediates, side reactions—such as oligomerization, retro-aldol cleavage, and over-reduction—are common pitfalls that can drastically reduce yield and purity.

    Synthesis Workflow & Failure Points

    SynthesisPathway Isovaleraldehyde Isovaleraldehyde (Starting Material) Aldol 3-hydroxy-2-isopropyl- 5-methylhexanal Isovaleraldehyde->Aldol KOH/NaOH (aq) T ≤ 25°C Oligomers Aldol Oligomers (Over-condensation) Isovaleraldehyde->Oligomers T > 25°C Excess Base Hexenal 2-isopropyl-5-methyl- 2-hexenal Aldol->Hexenal Dehydration Vacuum Distillation Target 2-isopropyl-5-methylhexanal (Target Product) Hexenal->Target H2, Pd/C Catalyst Mild Pressure RetroAldol Retro-aldol Cleavage (Side Reaction) Hexenal->RetroAldol High Heat (>150°C) Alcohol 2-isopropyl-5-methylhexanol (Over-reduction) Target->Alcohol Harsh H2 (PtO2/FeCl2) RetroAldol->Isovaleraldehyde

    Synthesis pathway of 2-isopropyl-5-methylhexanal highlighting key side reactions and mitigations.

    Troubleshooting FAQs: Resolving Specific Side Reactions

    Q1: During the initial self-condensation of isovaleraldehyde, I am observing significant oligomerization and low yields of the aldol intermediate. How can I prevent this?

    • Causality: The base-catalyzed self-condensation of isovaleraldehyde to 3-hydroxy-2-isopropyl-5-methylhexanal is highly exothermic. Elevated temperatures (>25°C) provide the activation energy for secondary aldol condensations (oligomerization) and Cannizzaro-type disproportionation. Furthermore, prolonged exposure to a homogenous basic environment drives these side reactions.

    • Solution: Maintain strictly controlled thermal conditions (≤ 25°C). Utilize an aqueous biphasic system with a strong alkali metal hydroxide (e.g., 20% w/v KOH or NaOH) . The biphasic nature naturally limits the exposure of the newly formed, highly hydrophobic aldol product to the aqueous base, effectively quenching over-reaction.

    Q2: When attempting to isolate 2-isopropyl-5-methyl-2-hexenal via distillation, my GC-MS shows massive contamination with the starting material, isovaleraldehyde. Why is the reaction reversing?

    • Causality: You are experiencing thermal retro-aldol decomposition. The β -hydroxy aldehyde intermediate and its dehydrated hexenal derivative are thermodynamically unstable under high thermal stress. Exposure to temperatures near or above 200°C—whether during atmospheric distillation or even inside a hot GC inlet—provides the energy required to cleave the C-C bond, reverting the product back to isovaleraldehyde .

    • Solution: Dehydration and purification must be performed via high-vacuum distillation to significantly lower the boiling point and prevent thermal degradation. Additionally, ensure GC inlet temperatures are lowered (cool on-column injection) prior to analysis.

    Q3: My final hydrogenation step yields a mixture containing a significant amount of an alcohol byproduct. How do I stop the over-reduction of the aldehyde?

    • Causality: The target molecule contains a reactive carbonyl group. If the catalytic hydrogenation of the precursor (2-isopropyl-5-methyl-2-hexenal) is performed under "severe" conditions (e.g., using Platinum oxide ( PtO2​ ) with ferrous chloride at elevated pressures), the catalyst will indiscriminately reduce both the conjugated alkene and the carbonyl group, yielding 2-isopropyl-5-methylhexanol .

    • Solution: Switch to a milder catalyst system. Palladium on Carbon (Pd/C) under mild hydrogen pressure selectively reduces the conjugated α,β -unsaturated double bond without touching the sterically hindered aldehyde.

    Quantitative Data: Side Reaction Mitigation Matrix

    Synthesis PhaseTarget Intermediate/ProductPrimary Side ReactionRoot CauseMitigation Strategy
    1. Aldol Condensation 3-hydroxy-2-isopropyl-5-methylhexanalOligomerization / PolymerizationExothermic runaway (T > 25°C); excessive base exposure.Maintain T ≤ 25°C; use biphasic 20% w/v KOH/NaOH system.
    2. Dehydration 2-isopropyl-5-methyl-2-hexenalThermal Retro-Aldol CleavageHigh thermal stress (e.g., >150°C) breaking the C-C bond.Perform vacuum distillation (e.g., 95–100°C at 24 mm Hg).
    3. Hydrogenation 2-isopropyl-5-methylhexanalOver-reduction to AlcoholHarsh catalyst ( PtO2​ ) reducing the sterically hindered carbonyl.Use mild catalyst (Pd/C) at low pressure (1–2 atm).

    Validated Experimental Protocols (Self-Validating Systems)

    Phase 1: Base-Catalyzed Self-Condensation
    • Preparation: Charge a reactor with a 20% w/v aqueous solution of potassium hydroxide (KOH). Cool the system to 10–15°C using a jacketed chiller.

    • Addition: Slowly add isovaleraldehyde (3-methylbutanal) dropwise under vigorous mechanical stirring. Maintain the internal temperature strictly below 25°C to prevent oligomerization.

    • Phase Separation: Allow the reaction to proceed until the organic phase stabilizes. The biphasic nature naturally segregates the hydrophobic 3-hydroxy-2-isopropyl-5-methylhexanal from the aqueous base. Separate the organic layer.

    • Validation: Analyze the organic layer via GC-MS. Crucial: Use a cool on-column inlet to prevent thermal retro-aldol decomposition during analysis. The chromatogram must confirm the presence of the threo- and erythro-isomers of the aldol product without significant isovaleraldehyde peaks.

    Phase 2: Vacuum Dehydration
    • Setup: Transfer the crude organic phase to a fractional distillation apparatus equipped with a Vigreux column and a high-vacuum pump.

    • Distillation: Apply vacuum to achieve a pressure of approximately 24 mm Hg. Gradually heat the distillation flask.

    • Collection: Collect the primary distillate fraction at 95–100°C. This fraction contains the dehydrated product, 2-isopropyl-5-methyl-2-hexenal .

    • Validation: Analyze the distillate. The complete absence of the starting material (isovaleraldehyde) in the distillate confirms that retro-aldol cleavage was successfully bypassed by avoiding atmospheric boiling temperatures.

    Phase 3: Selective Catalytic Hydrogenation
    • Preparation: Dissolve the purified 2-isopropyl-5-methyl-2-hexenal in anhydrous methanol. Add a catalytic amount of 5% Palladium on Carbon (Pd/C). Do not use Platinum Oxide ( PtO2​ ), as it promotes over-reduction.

    • Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas at a mild pressure (1–2 atm). Stir at room temperature until exactly one equivalent of hydrogen is consumed.

    • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Validation: Evaporate the solvent and analyze via 1H -NMR. The disappearance of the alkene proton signals (typically around 6.0–7.0 ppm) while the aldehyde proton signal (around 9.5–10.0 ppm) remains intact confirms the selective reduction, yielding pure 2-isopropyl-5-methylhexanal.

    References

    • US Patent 3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isopropyl-5-methylhexanal, 3-hydroxy-2-isopropyl-5-methylhexanal... Source: Google Patents.
    • WO Patent 2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane. Source: Google Patents.
    • PubChem Compound Summary for CID 3017702 - 2-Isopropyl-5-methylhexanal. Source: National Center for Biotechnology Information (NCBI). URL:[Link]

    Technical Support Center: Optimizing Palladium Catalyst Loading for 2-Isopropyl-5-methylhexanal Conversion

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Catalysis & Process Optimization support center. 2-Isopropyl-5-methylhexanal is a highly valued intermediate used in the synthesis of Ziegler-Natta catalyst electron donors (such as 2-isopentyl-2-isopropyl-1,3-dimethoxypropane) and advanced flavorant profiles.

    The synthesis of this saturated aldehyde relies on the selective catalytic hydrogenation of its α,β-unsaturated precursor, (2Z)-2-isopropyl-5-methyl-2-hexenal. As a Senior Application Scientist, I have designed this guide to address the most critical failure point in this workflow: optimizing Palladium on Carbon (Pd/C) catalyst loading to achieve kinetic control.

    Process Overview & Mechanistic Causality

    The conversion of (2Z)-2-isopropyl-5-methyl-2-hexenal to 2-isopropyl-5-methylhexanal is a delicate exercise in chemoselectivity. Palladium is exceptionally active for the reduction of olefinic (C=C) bonds. Because the C=C bond in the starting material is conjugated with the carbonyl (C=O) group, its activation energy for reduction is lowered.

    The Causality of Catalyst Loading: If the Pd/C loading is precisely optimized (typically 1.0–2.0 wt% relative to the substrate), the reaction remains under strict kinetic control. The catalyst selectively reduces the C=C bond, and the resulting saturated aldehyde—now lacking conjugation—desorbs from the catalyst surface before the C=O bond can be reduced. However, if the catalyst loading is too high, the localized concentration of active hydride species on the palladium nanoparticles overcomes the activation barrier for the carbonyl group, driving an over-reduction pathway that yields the unwanted by-product, 2-isopropyl-5-methylhexanol .

    ReactionPathway A (2Z)-2-isopropyl-5-methyl-2-hexenal (Conjugated Precursor) B 2-isopropyl-5-methylhexanal (Target Product) A->B 1.5 wt% Pd/C (5%) 20 bar H2, 25°C (Kinetic Control) C 2-isopropyl-5-methylhexanol (Over-reduction By-product) A->C Severe Conditions (High Temp/Pressure) B->C Excess Pd/C Prolonged Time

    Reaction pathway: Selective Pd/C hydrogenation vs. over-reduction to the hexanol by-product.

    Troubleshooting Guide: Catalyst Loading & Selectivity

    Q: Why am I seeing significant amounts of 2-isopropyl-5-methylhexanol in my GC-FID chromatogram? A: This indicates thermodynamic over-reduction. Causality points to either excessive Pd/C loading, poor thermal control, or prolonged reaction times. When too many active palladium sites are available, the saturated hexanal re-adsorbs onto the catalyst, and the carbonyl group is reduced. Solution: Reduce your 5% Pd/C loading to exactly 1.5 wt% relative to the substrate mass, and strictly maintain the reaction temperature at 20–25 °C.

    Q: My conversion stalls at 78%, leaving unreacted (2Z)-2-isopropyl-5-methyl-2-hexenal. How do I force completion without over-reducing? A: Incomplete conversion with low catalyst loading is usually a mass transfer limitation, not a kinetic one. Instead of increasing the catalyst loading (which risks over-reduction), increase the agitation rate of your autoclave to ≥800 rpm. This maximizes the gas-liquid-solid interfacial area, ensuring the limited palladium sites are constantly supplied with dissolved hydrogen.

    Q: I am using the correct catalyst loading, but my product purity is capped at 75%. What is causing this plateau? A: The issue here is your solvent. If you are using methanol, the newly formed 2-isopropyl-5-methylhexanal reacts with the solvent—catalyzed by trace acidic sites on the carbon support—to form hemiacetals and acetals. Solution: Switch to a biphasic system using a 5% aqueous NaOH solution. The alkaline environment completely inhibits acetalization and electronically modifies the Pd surface to suppress carbonyl coordination, boosting purity to >93% .

    Troubleshooting Start Analyze Reaction via GC-FID Cond1 Unreacted Hexenal > 1%? Start->Cond1 Cond2 Hexanol By-product > 2%? Cond1->Cond2 No Act1 Increase agitation rate or check for catalyst poisons Cond1->Act1 Yes Act2 Decrease Pd/C loading or lower reaction temperature Cond2->Act2 Yes Success Optimal Conversion & Selectivity Achieved Cond2->Success No

    GC-FID driven decision tree for optimizing Pd/C catalyst loading and reaction conditions.

    Frequently Asked Questions (FAQs): Process Engineering

    Q: How does catalyst poisoning affect this specific conversion? A: The starting hexenal is often synthesized via a base-catalyzed aldol condensation. If the intermediate is not thoroughly washed, residual heavy metals or sulfur-containing impurities can selectively poison the most active terrace sites on the palladium. This artificially lowers your effective catalyst loading, leading to stalled conversions. Always ensure your substrate is purified before hydrogenation.

    Q: Can I substitute the 5% Pd/C with a different reducing system? A: Yes. If Pd/C loading optimization proves too sensitive for your reactor setup, a Nickel-Aluminum (Ni-Al) alloy in an inorganic base can be used to generate hydrogen in situ. This method is milder and provides excellent control over by-product formation, though it requires specialized handling of the caustic waste .

    Experimental Protocol: Self-Validating Hydrogenation Workflow

    To guarantee reproducibility, use the following self-validating biphasic protocol. This methodology relies on real-time stoichiometric hydrogen tracking to prevent over-reduction.

    Objective: Selective conversion of (2Z)-2-isopropyl-5-methyl-2-hexenal to 2-isopropyl-5-methylhexanal. Materials:

    • (2Z)-2-isopropyl-5-methyl-2-hexenal (10.0 g, ~64.8 mmol)

    • 5% Palladium on Carbon (Pd/C) (0.15 g, exactly 1.5 wt% relative to substrate)

    • 5% Aqueous NaOH solution (40 mL)

    • Hydrogen gas (UHP grade)

    Step-by-Step Methodology:

    • Preparation: Charge a 100 mL high-pressure autoclave with 10.0 g of the hexenal substrate and 40 mL of 5% NaOH solution.

    • Catalyst Loading: Carefully add 0.15 g of 5% Pd/C. (Causality Note: Always wet the dry Pd/C catalyst with a few drops of water before adding it to the organic mixture to prevent the auto-ignition of volatile organic vapors).

    • Purging & Pressurization: Seal the autoclave. Purge the headspace with Nitrogen (3 cycles at 5 bar) to remove oxygen, followed by Hydrogen (3 cycles at 5 bar). Finally, pressurize the vessel to exactly 20 bar with H 2​ .

    • Reaction Execution: Stir the biphasic mixture vigorously (≥800 rpm) at room temperature (20–25 °C) for 2 to 5 hours.

    • Validation Checkpoint (Self-Validating System): Monitor the pressure drop in the autoclave. The theoretical hydrogen consumption for 64.8 mmol of C=C bonds is approximately 1.58 L at STP. Once the pressure drop aligns with this theoretical calculation and stabilizes, halt the reaction immediately. Extract a 50 µL aliquot, filter through a 0.2 µm syringe filter, and analyze via GC-FID. The protocol is validated if unreacted starting material is <1% and the hexanol by-product is <2%.

    • Workup: Vent the residual H 2​ safely and purge with N 2​ . Filter the mixture through a pad of Celite to recover the Pd/C catalyst. Separate the upper organic product layer from the aqueous alkaline layer. Wash the organic phase once with deionized water and concentrate under reduced pressure to yield the target hexanal.

    Quantitative Data Presentation

    The following table synthesizes the empirical effects of varying catalyst loading, solvent choice, and temperature on the final conversion metrics.

    Table 1: Impact of Catalyst Loading and Reaction Conditions on Conversion Metrics

    Pd/C Loading (wt%)Solvent SystemTemp (°C)Time (h)Conversion (%)Selectivity: Hexanal (%)Selectivity: Hexanol (%)
    0.5%5% NaOH (aq)255.078.4>98.0<0.5
    1.5% (Optimal) 5% NaOH (aq) 25 3.0 >99.0 93.5 1.2
    1.5%Methanol253.0>99.075.0*4.5
    5.0%5% NaOH (aq)253.0>99.071.026.5
    1.5%5% NaOH (aq)603.0>99.064.034.0

    *Note: The remaining mass balance in the methanol system consists primarily of unwanted acetal and hemiacetal by-products.

    References
    • Title: US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isopropyl-5-methylhexanal, 3-hydroxy-2-isopropyl-5-methylhexanal, and derivatives thereof as tobacco flavorants.
    • Title: WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane.

    Technical Support Center: Troubleshooting GC-MS Co-elution of 2-Isopropyl-5-methylhexanal Isomers

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, analytical scientists, and drug development professionals. System Focus: Gas Chromatography-Mass Spectrometry (GC-MS)

    Core Diagnostics: Understanding the Analyte and the Problem

    The Analyte: 2-Isopropyl-5-methylhexanal (C₁₀H₂₀O, MW: 156.26 g/mol ) is a branched-chain aliphatic aldehyde [5]. Structurally, the C2 position (attached to the isopropyl group) is a chiral center, meaning the compound exists as two enantiomers (R and S). Additionally, complex synthesis or extraction matrices often contain closely related constitutional isomers (e.g., 2-isopropyl-4-methylhexanal) that share identical molecular weights and highly similar fragmentation patterns.

    The Problem: In standard 1D GC-MS using non-polar (e.g., HP-5MS) or polar (e.g., DB-Wax) columns, these isomers frequently co-elute. Co-elution manifests as peak broadening, asymmetrical peak shapes (fronting/tailing), or a single merged peak, severely compromising quantitative accuracy and qualitative identification.

    Causality of Co-elution

    Chromatographic resolution ( Rs​ ) depends on efficiency ( N ), selectivity ( α ), and retention factor ( k ). Constitutional isomers of 2-isopropyl-5-methylhexanal have nearly identical boiling points and polarities, rendering standard stationary phases ineffective (poor α ). Enantiomers have identical physical properties in an achiral environment, making their separation on standard columns physically impossible.

    Decision Matrix & Troubleshooting Workflow

    Before adjusting parameters, you must diagnose whether the co-eluting species are enantiomers or constitutional isomers.

    G N1 Co-elution Suspected (Broad/Asymmetric Peak) N2 Identify Isomer Type (MS Spectra Analysis) N1->N2 N3 Enantiomers (Identical MS) N2->N3 Identical Spectra N4 Constitutional Isomers (Slight MS Differences) N2->N4 Different Fragments N5 Chiral GC Column (e.g., β-Cyclodextrin) N3->N5 N6 Optimize Temp Ramp & Carrier Gas Velocity N4->N6 N9 Baseline Resolution Achieved N5->N9 N7 GCxGC-MS (2D Separation) N6->N7 Unresolved N8 Spectral Deconvolution (Mathematical Separation) N6->N8 Limited Hardware N6->N9 Resolved N7->N9 N8->N9

    Caption: Workflow for diagnosing and resolving isomer co-elution in GC-MS.

    Experimental Protocols for Isomer Resolution

    Protocol A: Resolving Enantiomers via Chiral Stationary Phases (CSPs)

    If the co-eluting peaks are the (R)- and (S)-enantiomers of 2-isopropyl-5-methylhexanal, standard columns will fail. You must introduce a chiral environment.

    Causality: Chiral GC columns utilize derivatized cyclodextrins (e.g., permethylated β -cyclodextrin) embedded in a polysiloxane backbone [4]. As the enantiomers pass through, they form transient diastereomeric inclusion complexes with the cyclodextrin cavities. Because these complexes have different thermodynamic stabilities, the enantiomers partition differently, resulting in distinct retention times.

    Step-by-Step Methodology:

    • Column Selection: Install a chiral capillary column, such as an Rt- β DEXsm or equivalent (30 m × 0.25 mm ID × 0.25 µm df).

    • Inlet Optimization: Set the injection port to 220°C. Use a split ratio of 50:1 to prevent column overloading, which exacerbates peak tailing and ruins chiral resolution.

    • Carrier Gas: Use Helium at a constant linear velocity of 30-35 cm/sec.

    • Temperature Programming:

      • Initial Hold: 60°C for 2 minutes.

      • Shallow Ramp (Critical): Ramp at 2°C/min to 120°C. Why? Chiral recognition is highly temperature-dependent; lower temperatures and slower ramps maximize the thermodynamic differences in the transient diastereomeric complexes.

      • Bake-out Ramp: 10°C/min to 200°C, hold for 5 minutes to clear the column.

    • MS Detection: Operate in full scan mode (m/z 40-250) to confirm the identical spectra of the resolved peaks, validating them as enantiomers.

    Protocol B: Resolving Constitutional Isomers via GCxGC-MS

    If the co-eluting compounds are constitutional isomers (e.g., positional variations of the methyl or isopropyl groups) that resist separation on a 1D column, two-dimensional GC (GCxGC) is required [3].

    Causality: GCxGC-MS couples two columns of orthogonal selectivities (e.g., a non-polar primary column and a polar secondary column) via a thermal modulator. This subjects the co-eluting fraction from the first column to a second separation mechanism based on a different chemical property (e.g., dipole moment), drastically increasing peak capacity and resolving power.

    Step-by-Step Methodology:

    • Column Configuration:

      • 1st Dimension: Non-polar column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Separates primarily by boiling point.

      • 2nd Dimension: Polar column (e.g., DB-Wax, 1.5 m × 0.10 mm × 0.10 µm). Separates by polarity/hydrogen bonding.

    • Modulation: Set the thermal modulator period to 4-5 seconds. Ensure the cold jet adequately traps the highly volatile aldehyde fraction before the hot jet injects it into the second dimension.

    • Temperature Offset: Set the secondary oven 5-10°C higher than the primary oven to prevent peak wrap-around in the second dimension.

    • Data Acquisition: Use a high-speed MS detector (e.g., TOF-MS) capable of acquiring ≥ 50 spectra/second, as 2D peaks are extremely narrow (50-200 ms wide).

    Protocol C: Mathematical Resolution via Spectral Deconvolution

    When physical separation (chromatographic resolution) is impossible due to hardware limitations, mathematical separation is the fallback.

    Causality: Even if constitutional isomers co-elute perfectly in the Total Ion Chromatogram (TIC), their mass spectra often exhibit slight differences in the relative abundances of specific fragment ions. Deconvolution algorithms analyze the Extracted Ion Chromatograms (EICs) across the peak profile [2]. If the apex of one fragment ion is slightly offset from another in time, the software mathematically extracts the pure component spectra.

    Step-by-Step Methodology:

    • Data Acquisition: Acquire data in full scan mode with a high sampling rate (at least 10-15 data points across the co-eluting peak).

    • Identify Unique Ions: Manually inspect the apex, leading edge, and tailing edge of the mixed peak. Identify ions that change in relative abundance. For 2-isopropyl-5-methylhexanal isomers, look for variations in the m/z 43 (isopropyl/propyl), m/z 57, m/z 71, and the molecular ion (M⁺ 156, usually weak).

    • Software Execution: Run the data through deconvolution software (e.g., AMDIS or vendor-specific software like Waters UNIFI).

    • Validation: Compare the mathematically extracted "pure" spectra against a reference library or authentic standard spectra to confirm identity.

    Quantitative Parameters for Method Optimization

    The following table summarizes the key chromatographic parameters to adjust when troubleshooting isomer co-elution, and their expected effects.

    ParameterAdjustmentMechanistic Effect on Resolution ( Rs​ )Recommended Starting Point for Aldehydes
    Initial Temperature DecreaseIncreases retention factor ( k ) for early eluters, allowing more time for stationary phase interaction.40°C - 60°C
    Temperature Ramp Rate DecreaseEnhances selectivity ( α ) by maximizing thermodynamic differences during partitioning.2°C/min - 5°C/min
    Column Internal Diameter (ID) DecreaseIncreases efficiency ( N ) by reducing the path length for radial diffusion of analytes.0.18 mm or 0.25 mm
    Stationary Phase Film Thickness ( df​ ) IncreaseIncreases retention and capacity for volatile compounds, preventing column overload.0.25 µm - 0.50 µm
    Carrier Gas Velocity OptimizeOperates at the minimum of the van Deemter curve, maximizing theoretical plates.He: 30-35 cm/s; H₂: 40-50 cm/s

    Frequently Asked Questions (FAQs)

    Q1: My chromatogram shows a single, broad peak where I expect to see the enantiomers of 2-isopropyl-5-methylhexanal. How can I confirm co-elution before changing columns? A1: Confirming co-elution is the first critical step. Visually inspect the peak shape; co-eluting peaks often manifest as shoulders, fronting, or tailing[1]. Next, perform a mass spectral analysis across the peak. If the mass spectra (or ion ratios) change from the leading edge to the tailing edge, multiple compounds are present. However, if they are enantiomers, the MS spectra will be identical across the peak, and you must rely on peak shape anomalies or switch to a chiral column to confirm.

    Q2: Why can't I separate the enantiomers of 2-isopropyl-5-methylhexanal on my standard HP-5MS column? A2: Standard stationary phases like HP-5MS (5% phenyl/95% dimethylpolysiloxane) are achiral. Enantiomers have identical boiling points, vapor pressures, and dipole moments. Without a chiral selector to form transient diastereomeric complexes with differing thermodynamic stabilities, the enantiomers will interact identically with the stationary phase and co-elute [4].

    Q3: Can I use spectral deconvolution to separate enantiomers? A3: No. Spectral deconvolution relies on mathematical algorithms that separate overlapping peaks based on differences in their mass spectral fragmentation patterns [2]. Because enantiomers produce identical mass spectra under standard Electron Ionization (EI), deconvolution software cannot differentiate them. Deconvolution is only viable for constitutional isomers or matrix interferences that possess distinct spectral features [3].

    Q4: I am using a chiral column, but my peaks are still co-eluting and look like a "shark fin" (fronting). What is wrong? A4: Peak fronting on a chiral column is a classic sign of column overload. Chiral stationary phases have a much lower sample capacity than standard phases. Dilute your sample or increase your split ratio (e.g., from 10:1 to 50:1 or 100:1) to reduce the mass of analyte entering the column.

    References

    • Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives. PMC - NIH. Available at:[Link]

    • How to Resolve GC-MS Peak Overlap in High-Resolution Work. PatSnap. Available at:[Link]

    • Unveiling the Power of Chiral GC Columns. Chrom Tech, Inc. Available at:[Link]

    • 2-Isopropyl-5-methylhexanal | C10H20O | CID 3017702. PubChem - NIH. Available at:[Link]

    Preventing auto-oxidation of 2-Isopropyl-5-methylhexanal during long-term storage

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for 2-Isopropyl-5-methylhexanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing auto-oxidation during the long-term storage of this valuable aldehyde. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and stability of your samples.

    Introduction to 2-Isopropyl-5-methylhexanal Stability

    2-Isopropyl-5-methylhexanal, with the IUPAC name 5-methyl-2-propan-2-ylhexanal and CAS number 66656-67-5, is a saturated branched-chain aldehyde.[1] Like many aldehydes, it is susceptible to auto-oxidation, a process that can compromise its purity and affect experimental outcomes. The primary degradation pathway for aldehydes is a free-radical chain reaction initiated by the abstraction of the aldehydic hydrogen, which ultimately leads to the formation of the corresponding carboxylic acid, 2-isopropyl-5-methylhexanoic acid.[2][3] This process is accelerated by exposure to oxygen, light, and elevated temperatures.[4]

    While specific stability data for 2-Isopropyl-5-methylhexanal is not extensively published, its unsaturated analog, 2-Isopropyl-5-methyl-2-hexenal, is commercially available with α-tocopherol (a form of Vitamin E) added as a stabilizer.[5][6] This strongly indicates the susceptibility of this class of aldehydes to oxidation and points to effective stabilization strategies.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary signs of 2-Isopropyl-5-methylhexanal degradation?

    A1: The most common sign of degradation is the formation of the corresponding carboxylic acid, which can be detected by a change in pH (acidity) of the sample. Other indicators include a change in odor, color, or the appearance of solid precipitates. Analytically, the presence of new peaks in a Gas Chromatography (GC) chromatogram or a decrease in the main aldehyde peak is a clear sign of degradation.

    Q2: Why is my sample of 2-Isopropyl-5-methylhexanal becoming acidic over time?

    A2: The acidity is due to the auto-oxidation of the aldehyde to its corresponding carboxylic acid, 2-isopropyl-5-methylhexanoic acid.[2][3] This reaction is primarily driven by exposure to atmospheric oxygen.

    Q3: Can I store 2-Isopropyl-5-methylhexanal at room temperature?

    A3: Room temperature storage is not recommended for long-term stability. Aldehyde oxidation is accelerated at higher temperatures. For long-term storage, it is best to store the compound at a reduced temperature, such as 2-8°C, and under an inert atmosphere.[7]

    Q4: What is an inert atmosphere, and why is it necessary?

    A4: An inert atmosphere involves replacing the air in the storage container with a non-reactive gas, such as nitrogen or argon. This is crucial because it removes oxygen, a key reactant in the auto-oxidation process, thereby preserving the chemical integrity of the aldehyde.

    Q5: Are there any recommended antioxidants for 2-Isopropyl-5-methylhexanal?

    A5: While specific studies on 2-Isopropyl-5-methylhexanal are limited, the use of α-tocopherol as a stabilizer for its unsaturated analog suggests its effectiveness.[5][6] Butylated hydroxytoluene (BHT) is another common and effective antioxidant for preventing the oxidation of organic compounds.[8][9] The choice between them may depend on the specific application and downstream analytical methods.

    Troubleshooting Guide

    Observed Issue Potential Cause Recommended Action(s)
    Unexpected peaks in GC-MS analysis Auto-oxidation leading to degradation products.1. Confirm the identity of new peaks by mass spectrometry; likely candidates are the corresponding carboxylic acid and peroxy-species. 2. Implement stricter storage protocols: use an inert atmosphere, add an antioxidant, and store at a lower temperature. 3. Purify the existing stock by distillation if feasible, and re-stabilize for storage.
    Decreased potency or altered results in biological assays Degradation of the active aldehyde compound.1. Quantify the purity of your 2-Isopropyl-5-methylhexanal stock using a validated analytical method (e.g., GC-FID with an internal standard). 2. Discard the degraded stock and obtain a fresh, stabilized sample. 3. For future use, aliquot the fresh sample into smaller, single-use vials under an inert atmosphere to minimize repeated exposure to air.
    Visible changes in the sample (e.g., color change, precipitate formation) Advanced degradation and potential polymerization.1. Do not use the sample for experimental work. 2. Dispose of the material according to your institution's safety guidelines. 3. Review and improve your storage and handling procedures to prevent this from happening with new batches.
    Inconsistent results between different aliquots of the same batch Inhomogeneous degradation due to improper storage after initial opening.1. Once a main stock bottle is opened, it is crucial to aliquot the material into smaller, tightly sealed vials under an inert atmosphere for long-term storage. 2. Test the purity of the suspect aliquots to confirm degradation. 3. Adopt a "first in, first out" policy for your sample inventory.

    Recommended Storage Protocols & Methodologies

    To ensure the long-term stability of 2-Isopropyl-5-methylhexanal, a multi-faceted approach to storage is recommended.

    Protocol 1: Inert Gas Blanketing

    This is the most critical step in preventing auto-oxidation.

    Materials:

    • Vial of 2-Isopropyl-5-methylhexanal

    • Source of high-purity nitrogen or argon gas with a regulator

    • A long needle or cannula attached to the gas line

    • A second, shorter needle to act as a vent

    • Appropriate personal protective equipment (PPE)

    Procedure:

    • Work in a well-ventilated fume hood.

    • Carefully open the vial containing the aldehyde.

    • Insert the long needle connected to the inert gas source, ensuring the tip is below the headspace and just above the liquid surface.

    • Insert the shorter vent needle into the septum or cap.

    • Gently flush the headspace with the inert gas for 1-2 minutes. A gentle flow is sufficient to displace the air.

    • Remove the vent needle first, followed by the gas inlet needle.

    • Quickly and tightly seal the vial.

    • For added protection, wrap the cap and neck of the vial with Parafilm®.

    Protocol 2: Use of Antioxidants

    The addition of a radical scavenger can significantly prolong the shelf-life of the aldehyde.

    Recommended Antioxidants:

    • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant.[8]

    • α-Tocopherol (Vitamin E): A natural antioxidant.[10]

    Procedure:

    • Prepare a stock solution of the chosen antioxidant (e.g., 1% w/v in a compatible, dry solvent like ethanol or the aldehyde itself if it's a liquid).

    • Add the antioxidant stock solution to the 2-Isopropyl-5-methylhexanal to achieve a final concentration typically in the range of 50-200 ppm (0.005-0.02% w/v).

    • Thoroughly mix the solution.

    • Proceed with inert gas blanketing as described in Protocol 1.

    Recommended Storage Conditions Summary
    Condition Recommendation Rationale
    Atmosphere Inert (Nitrogen or Argon)Prevents contact with oxygen, a key driver of auto-oxidation.
    Temperature 2-8°CReduces the rate of chemical reactions, including oxidation.[7]
    Light Exposure Store in an amber vial or in the darkLight can initiate and accelerate free-radical chain reactions.[4][11]
    Antioxidant Add 50-200 ppm of BHT or α-tocopherolScavenges free radicals, inhibiting the auto-oxidation chain reaction.[8][10]
    Container Tightly sealed glass vial with a PTFE-lined capEnsures an airtight seal and prevents leaching of impurities from the container.

    Quality Control & Analytical Procedures

    Regularly assessing the quality of your stored 2-Isopropyl-5-methylhexanal is crucial.

    Method 1: Peroxide Value (PV) Determination

    This method measures the primary products of oxidation.

    Principle: Peroxides in the sample oxidize iodide (I⁻) to iodine (I₂). The amount of liberated iodine is then titrated with a standardized sodium thiosulfate solution.

    Simplified Procedure:

    • Dissolve a known weight of the aldehyde in a suitable solvent mixture (e.g., acetic acid and chloroform).

    • Add a saturated solution of potassium iodide.

    • In the dark, allow the reaction to proceed for a set amount of time.

    • Titrate the liberated iodine with a standard sodium thiosulfate solution using a starch indicator. The endpoint is the disappearance of the blue color.

    • A blank titration without the sample is also performed.

    • The peroxide value is calculated and typically expressed in milliequivalents of active oxygen per kg of sample (meq/kg).

    A low and stable peroxide value over time indicates effective prevention of primary oxidation.

    Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is a powerful tool for identifying and quantifying the aldehyde and its degradation products.

    Procedure:

    • Prepare a dilute solution of the stored aldehyde in a suitable volatile solvent (e.g., hexane or ethyl acetate).

    • Inject the sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the components.

    • Monitor for the appearance of new peaks or a change in the relative area of the main 2-Isopropyl-5-methylhexanal peak over time.

    • The primary oxidation product to look for is 2-isopropyl-5-methylhexanoic acid. The mass spectrum of this acid will have a different fragmentation pattern than the aldehyde.

    Visualizing the Degradation and Prevention Workflow

    The Auto-oxidation Pathway of Aldehydes

    Figure 1: Aldehyde Auto-oxidation Mechanism Aldehyde R-CHO (2-Isopropyl-5-methylhexanal) AcylRadical R-C•=O (Acyl Radical) Aldehyde->AcylRadical H-atom abstraction PeroxyRadical R-C(=O)OO• (Acyl Peroxy Radical) AcylRadical->PeroxyRadical + O₂ PeroxyAcid R-C(=O)OOH (Peroxy Acid) PeroxyRadical->PeroxyAcid + R-CHO - R-C•=O CarboxylicAcid R-COOH (Carboxylic Acid) PeroxyAcid->CarboxylicAcid Further Reactions Oxygen O₂ Initiator Initiator (Light, Heat) Initiator->Aldehyde - H• Figure 2: Workflow for Stability Testing Start Receive/Synthesize 2-Isopropyl-5-methylhexanal QC1 Initial QC Analysis (GC-MS Purity, Peroxide Value) Start->QC1 Prep Aliquot and Prepare Samples QC1->Prep Storage Store under different conditions: 1. Control (Ambient) 2. Inert Atmosphere 3. Refrigerated 4. With Antioxidant Prep->Storage TimePoints Analyze at Time Points (T=0, 1, 3, 6, 12 months) Storage->TimePoints QC2 QC Analysis (GC-MS, Peroxide Value) TimePoints->QC2 Data Compare Data to T=0 QC2->Data Conclusion Determine Optimal Storage Conditions Data->Conclusion

    Sources

    Overcoming steric hindrance in 2-Isopropyl-5-methylhexanal downstream reactions

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with 2-Isopropyl-5-methylhexanal .

    The structural topology of 2-Isopropyl-5-methylhexanal features a highly bulky isopropyl group at the α -position (C2)[1][2]. This creates a severe steric shield around the carbonyl carbon, drastically increasing the activation energy required for nucleophilic attack. Standard downstream reactions—such as reductive aminations, olefination, and Grignard additions—often fail or yield significant byproducts due to this steric clash.

    Below is the diagnostic workflow and comprehensive Q&A to help you engineer around these kinetic and thermodynamic barriers.

    G Start 2-Isopropyl-5-methylhexanal (Sterically Hindered α-Carbon) Branch Select Downstream Transformation Start->Branch RedAm Reductive Amination Branch->RedAm Wittig Olefination Branch->Wittig Grignard Nucleophilic Addition Branch->Grignard Sol_RedAm Lewis Acid Mediation (e.g., Ti(OPr-i)4) RedAm->Sol_RedAm Overcome slow imine formation Sol_Wittig HWE Phosphonates (Reduced Steric Bulk) Wittig->Sol_Wittig Prevent oxaphosphetane clash Sol_Grignard Organocerium (CeCl3) or Ni-Catalyzed Arylation Grignard->Sol_Grignard Suppress enolization/reduction

    Diagnostic workflow for overcoming steric hindrance in 2-Isopropyl-5-methylhexanal reactions.

    Section 1: Reductive Amination Challenges

    Q1: Why does standard reductive amination with NaBH(OAc)3​ yield predominantly unreacted 2-isopropyl-5-methylhexanal or primary alcohols? A1: The bulky α -isopropyl group creates a high activation energy barrier for the initial nucleophilic attack by the amine. This shifts the thermodynamic equilibrium away from the intermediate hemiaminal and imine. If the imine fails to form rapidly, the reducing agent will eventually reduce the activated aldehyde directly to an alcohol, or the reaction simply stalls.

    Q2: How can I force the imine formation to completion before reduction? A2: You must decouple the imine formation from the reduction step and use a strong Lewis acid. Titanium(IV) isopropoxide ( Ti(OPr-i)4​ ) is the gold standard here. It acts as a Lewis acid to activate the sterically shielded carbonyl and serves as a water scavenger, driving the equilibrium toward the imine. Once the imine is fully formed, a mild reducing agent like sodium cyanoborohydride ( NaBH3​CN ) or a Hantzsch ester can be introduced[3]. For highly stereospecific applications, dynamic kinetic resolution using chiral phosphoric acid catalysts (like TRIP) alongside Hantzsch esters has proven highly effective for α -branched aldehydes[3].

    Section 2: Olefination (Wittig vs. HWE)

    Q3: My Wittig reaction using standard triphenylphosphonium ylides results in <15% yield. What is the mechanistic failure point? A3: The failure occurs during the orthogonal approach required for the [2+2] cycloaddition to form the oxaphosphetane intermediate. The cone angle of the triphenylphosphine group is extremely large. When it attempts to approach the carbonyl carbon of 2-isopropyl-5-methylhexanal, it severely clashes with the α -isopropyl group, preventing bond formation and allowing side reactions to dominate[4].

    Q4: What is the recommended alternative for alkene synthesis from this aldehyde? A4: Switch to a Horner-Wadsworth-Emmons (HWE) reaction. Diethyl phosphonate carbanions are significantly less sterically demanding than triphenylphosphonium ylides[4][5]. The reduced steric bulk allows the initial nucleophilic attack to proceed smoothly. If you must use a Wittig-type reaction, consider utilizing high pressure or microwave irradiation to overcome the kinetic barrier.

    Section 3: Nucleophilic Addition (Grignard Reactions)

    Q5: When attempting a Grignard addition with isopropylmagnesium bromide, I observe mostly the primary alcohol and enolization byproducts instead of the target secondary alcohol. Why? A5: Grignard reagents with β -hydrogens (like isopropyl or ethyl groups) can act as hydride donors via a 6-membered cyclic transition state (a Meerwein-Ponndorf-Verley-type reduction). Furthermore, the high basicity of the Grignard reagent promotes deprotonation of the α -proton (enolization) rather than nucleophilic attack on the sterically shielded carbonyl carbon.

    Q6: How do I suppress enolization and reduction to achieve clean nucleophilic addition? A6: You have two highly effective options:

    • Organocerium Reagents: Transmetalate your Grignard reagent with anhydrous CeCl3​ . Organocerium reagents are highly nucleophilic but significantly less basic than their magnesium counterparts, effectively suppressing enolization and reduction.

    • Transition-Metal Catalysis: Bypass the Grignard reagent entirely. Recent methodologies demonstrate that Nickel-catalyzed addition of aryl bromides to aliphatic aldehydes, using zinc metal as a reducing agent, easily tolerates highly sterically hindered substrates to form secondary alcohols in excellent yields[6].

    Quantitative Data Summary

    The table below summarizes the expected performance of standard versus optimized downstream reactions when applied to 2-isopropyl-5-methylhexanal.

    Reaction TypeStandard ReagentsExpected YieldOptimized ReagentsExpected YieldPrimary Byproducts Suppressed
    Reductive Amination Amine, NaBH(OAc)3​ , DCE< 20%Amine, Ti(OPr-i)4​ , NaBH3​CN 75 - 85%Primary alcohol, unreacted aldehyde
    Olefination Ph3​P=CH-R (Wittig)10 - 15% (EtO)2​P(O)CH2​R
    • NaH (HWE)
    80 - 90%Unreacted aldehyde
    Nucleophilic Addition R-MgBr (Grignard)20 - 30% R-MgBr
  • CeCl3​ (Organocerium)
  • 70 - 85%Enolization products, reduced alcohol

    Step-by-Step Methodology: Ti(OPr-i)4​ Mediated Reductive Amination

    This protocol is designed as a self-validating system to ensure the kinetic barriers of 2-isopropyl-5-methylhexanal are successfully bypassed.

    Materials Required:

    • 2-Isopropyl-5-methylhexanal (1.0 equiv)

    • Primary or Secondary Amine (1.2 equiv)

    • Titanium(IV) isopropoxide ( Ti(OPr-i)4​ ) (1.5 equiv)

    • Sodium cyanoborohydride ( NaBH3​CN ) (1.5 equiv)

    • Anhydrous Ethanol or THF

    Step 1: Imine Formation

    • In a flame-dried flask under inert atmosphere (Argon/ N2​ ), dissolve the amine (1.2 equiv) and 2-isopropyl-5-methylhexanal (1.0 equiv) in anhydrous ethanol (0.2 M).

    • Add Ti(OPr-i)4​ (1.5 equiv) dropwise at room temperature.

    • Stir the mixture at room temperature for 6-8 hours.

    • Causality: Ti(OPr-i)4​ acts as a Lewis acid to activate the sterically shielded carbonyl while simultaneously scavenging water to drive the equilibrium toward the imine.

    • Self-Validation Checkpoint: A distinct color change (often from colorless to pale yellow/orange) indicates successful imine formation. Monitor by TLC (stain with 2,4-DNPH); the disappearance of the aldehyde spot confirms the reaction has overcome the steric barrier.

    Step 2: Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add NaBH3​CN (1.5 equiv) in small portions. 6. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Causality: NaBH3​CN is a mild reducing agent that selectively reduces the protonated iminium ion without reducing any trace unreacted aldehyde.

    Step 3: Workup and Quenching 7. Quench the reaction by adding water (equivalent to 3x the volume of Ti(OPr-i)4​ ).

    • Self-Validation Checkpoint: A white, voluminous precipitate of titanium dioxide ( TiO2​ ) will immediately form. This confirms the complete hydrolysis of the titanium complex.

    • Filter the suspension through a pad of Celite to remove the TiO2​ salts, washing the pad thoroughly with ethyl acetate.

    • Concentrate the filtrate, extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

    References

    • ECHA CHEM: 2-isopropyl-5-methylhexanal Source: europa.eu URL:[Link]

    • 2-Isopropyl-5-methylhexanal | C10H20O | CID 3017702 - PubChem Source: nih.gov URL:[Link]

    • Direct Reductive Amination of Aldehydes Using Hantzsch Ester Promoted by N,N′-Diphenyl-S-Benzylisothiouronium Iodide as an Organocatalyst Source: researchgate.net URL:[Link]

    • Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols - PMC Source: nih.gov URL:[Link]

    • ChemInform Abstract: Solvent- and Catalyst-Free Direct Reductive Amination of Aldehydes and Ketones with Hantzsch Ester Source: researchgate.net URL:[Link]

    Sources

    Troubleshooting low conversion rates in isovaleraldehyde self-condensation

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for aliphatic aldehyde functionalization. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals troubleshooting low conversion rates during the self-condensation (symmetrical aldol condensation) of isovaleraldehyde (3-methylbutanal).

    Isovaleraldehyde possesses enolizable α-hydrogens, allowing it to act as both a nucleophilic enolate donor and an electrophilic acceptor to form 2-isopropyl-5-methyl-2-hexenal (isodihydrolavandulal), a critical intermediate in fragrance and fine chemical synthesis[1][2]. However, achieving high conversion requires overcoming strict thermodynamic limits, mass transfer bottlenecks, and competing side reactions.

    Diagnostic Decision Tree

    Before adjusting your reaction parameters, use the following diagnostic logic to isolate the root cause of your low conversion rates.

    Troubleshooting Start Low Conversion Rate Detected (<50%) Analyze Run GC-MS / NMR Analyze Crude Mixture Start->Analyze Unreacted High Unreacted Isovaleraldehyde Analyze->Unreacted Byproducts High Byproduct Formation Analyze->Byproducts MassTransfer Biphasic System? Add PTC (e.g., TBAB) Unreacted->MassTransfer Slow Kinetics Equilibrium Thermodynamic Limit? Use Dean-Stark Trap Unreacted->Equilibrium Plateau Reached Oxidation Isovaleric Acid Found? Purge with Argon Byproducts->Oxidation Autoxidation Oligomer Heavy Oligomers? Lower Temp/Base Conc. Byproducts->Oligomer Over-reaction

    Diagnostic decision tree for troubleshooting low conversion in isovaleraldehyde self-condensation.

    Troubleshooting Guides & FAQs

    Q1: My reaction stalls at 40-50% conversion despite extending the reaction time to 24 hours. Why is the reaction plateauing? A1: You have likely hit a thermodynamic equilibrium. The aldol condensation is a reversible process. The final step—dehydration of the intermediate β-hydroxy aldehyde to the α,β-unsaturated aldehyde—generates one equivalent of water[2]. According to Le Chatelier’s principle, if this water is not actively removed from the system, the reverse reaction (hydration and retro-aldol) will match the forward rate, stalling conversion. Causality & Solution: Switch from a standard reflux setup to an azeotropic distillation setup using a Dean-Stark trap with a solvent like toluene. This physically removes water from the reaction matrix, driving the equilibrium toward the dehydrated product[3].

    Q2: I am using a 10% aqueous NaOH solution to catalyze the reaction, but the kinetics are extremely slow. How can I accelerate enolate formation? A2: The bottleneck here is mass transfer. Isovaleraldehyde is highly hydrophobic and resides in the organic phase, while the hydroxide ions (OH⁻) are trapped in the aqueous phase. The reaction is restricted to the limited interfacial surface area between the two phases. Causality & Solution: Introduce a Phase-Transfer Catalyst (PTC), such as tetrabutylammonium bromide (TBAB). The lipophilic tetrabutylammonium cation pairs with the hydroxide ion, shuttling it into the organic phase where the isovaleraldehyde is concentrated. This dramatically increases the effective collision frequency between the base and the α-hydrogens[2].

    Q3: GC-MS analysis of my crude mixture shows a significant amount of a carboxylic acid byproduct. What is causing this, and how do I prevent it? A3: The byproduct is isovaleric acid (3-methylbutanoic acid). Aldehydes are highly susceptible to radical autoxidation when exposed to atmospheric oxygen[1]. This process is autocatalytic, activated by ambient light, and catalyzed by trace transition metal salts, proceeding via a peroxo acid intermediate[4]. Causality & Solution: The oxidation consumes your starting material, lowering your condensation conversion. To prevent this, degas all solvents via sparging or freeze-pump-thaw cycles, run the reaction under a strict Argon or Nitrogen atmosphere, and shield the reaction flask from direct light[4].

    Quantitative Catalyst Performance Data

    The choice of catalytic system directly dictates the kinetic pathway and the ultimate conversion ceiling. The table below synthesizes comparative data for addressing specific mechanistic bottlenecks.

    Catalyst SystemReaction ConditionsTypical Conversion (%)Primary Issue AddressedCausality / Mechanism
    Aqueous NaOH (10%) 25°C, Biphasic, 12h< 40%BaselineMass transfer limits the reaction rate strictly to the aqueous-organic interface[2].
    Aqueous NaOH + PTC 25°C, Biphasic, 6h> 85%Mass TransferPhase-transfer catalyst shuttles OH⁻ into the organic phase, increasing effective nucleophile concentration[2].
    KOH / MeOH → p-TSA / Toluene 0°C → 110°C, Dean-Stark> 90%Thermodynamic EquilibriumAzeotropic removal of water drives the reversible dehydration step forward continuously[3].

    Mechanistic Pathway & Self-Validating Protocol

    To ensure high conversion, we recommend a two-step approach: a low-temperature base-catalyzed aldol addition to form the β-hydroxy intermediate, followed by an acid-catalyzed azeotropic dehydration[3].

    Mechanism Aldehyde Isovaleraldehyde (Electrophile) Enolate Enolate Intermediate (Nucleophile) Aldehyde->Enolate α-Deprotonation Aldolate β-Hydroxy Aldehyde (Aldol Adduct) Aldehyde->Aldolate Enolate->Aldolate Nucleophilic Attack Product 2-Isopropyl-5-methyl- 2-hexenal + H₂O Aldolate->Product Dehydration Base Base (OH⁻) Base->Enolate HeatAcid Acid/Heat (-H₂O) HeatAcid->Product

    Mechanistic pathway of base-catalyzed isovaleraldehyde self-condensation and dehydration.

    Standardized Protocol: Two-Step High-Conversion Synthesis

    Scale: 100 mmol (8.61 g) Isovaleraldehyde

    Step 1: Aldol Addition (Kinetic Control)

    • Preparation: Flame-dry a 100 mL round-bottom flask. Purge with Argon to prevent autoxidation of the aldehyde[4].

    • Dissolution: Dissolve 8.61 g (100 mmol) of isovaleraldehyde in 15 mL of anhydrous Methanol[3]. Cool the mixture to 0 °C using an ice bath to suppress premature, uncontrolled oligomerization.

    • Catalysis: Dissolve 28 mg (0.5 mmol) of Potassium Hydroxide (KOH) in 5 mL of Methanol. Add this basic solution dropwise to the aldehyde over 15 minutes[3].

    • Self-Validation Check 1: Stir for 1.5 hours at 0 °C. Spot the mixture on a silica TLC plate (Hexane:EtOAc 8:2). Stain with KMnO₄. The highly mobile starting material spot should be nearly consumed, replaced by a lower-Rf spot corresponding to the β-hydroxy ketone intermediate.

    • Solvent Exchange: Once validated, concentrate the mixture under reduced pressure to remove the Methanol.

    Step 2: Azeotropic Dehydration (Thermodynamic Control)

    • Resuspension: Dissolve the crude β-hydroxy intermediate in 50 mL of dry toluene[3].

    • Acidification: Add 190 mg (1.0 mmol) of p-toluenesulfonic acid (p-TSA) monohydrate[3].

    • Distillation: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the reaction to 110 °C (reflux).

    • Self-Validation Check 2: Monitor the water collection in the Dean-Stark trap. The theoretical yield of water for a 100 mmol scale (where 2 moles of aldehyde yield 1 mole of water) is 50 mmol, or ~0.9 mL. The reaction is definitively complete when the water volume plateaus at this theoretical limit.

    • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2 x 25 mL) to neutralize the p-TSA. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure α,β-unsaturated product.

    Sources

    Process Chemistry Support Center: Refining Dehydration in Branched-Chain Aldehyde Synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers and process chemists optimizing the dehydration of β-hydroxy aldehydes to form branched-chain α,β-unsaturated aldehydes (enones). Because branched systems introduce unique steric and electronic challenges, this resource focuses on mechanistic causality, troubleshooting common failure modes, and establishing self-validating experimental workflows.

    Mechanistic Grounding: Why Branched Systems Behave Differently

    In the synthesis of branched-chain aldehydes, the intermediate β-hydroxy aldehyde must undergo a dehydration step. The presence of alkyl branches at the α- or β-positions introduces steric hindrance, which drastically alters the reaction kinetics and pathway viability[1].

    When heated under basic conditions, dehydration typically proceeds via an E1cB mechanism . The base abstracts an acidic α-hydrogen to form an enolate intermediate, which subsequently expels the hydroxide leaving group[1]. Because the hydroxide ion is a poor leaving group, this step requires elevated temperatures[2]. However, if the α-carbon is highly branched, steric bulk impedes the approach of the base. This slows down enolate formation and increases the likelihood of competitive side reactions, such as retro-aldol cleavage[3].

    Conversely, under acidic conditions, the reaction proceeds via an E1 or E2 mechanism . The acid protonates the β-hydroxyl group, converting it into water—an excellent neutral leaving group[2]. This pathway is frequently preferred for sterically hindered branched substrates because it bypasses the need for α-deprotonation to form an enolate[4]. Regardless of the pathway, the thermodynamic driving force for the dehydration is the formation of a highly stable, conjugated π-system, which shifts the reversible aldol equilibrium toward the final product[1].

    Mechanism Start Branched β-Hydroxy Aldehyde BaseCat Base Catalysis (OH⁻/OR⁻) Start->BaseCat AcidCat Acid Catalysis (H⁺) Start->AcidCat Enolate Enolate Intermediate (Fast Deprotonation) BaseCat->Enolate α-H abstraction Enol Enol / Oxonium Intermediate (Protonation of OH) AcidCat->Enol OH protonation E1cB E1cB Elimination (Loss of OH⁻) Enolate->E1cB Rate-limiting E1E2 E1 / E2 Elimination (Loss of H₂O) Enol->E1E2 H₂O leaving Product α,β-Unsaturated Branched Aldehyde (Conjugated Enone) E1cB->Product E1E2->Product

    Mechanistic pathways for the dehydration of β-hydroxy aldehydes via acid and base catalysis.

    Troubleshooting Guide & FAQs

    Q1: Why is my dehydration reaction stalling at 60% conversion despite prolonged heating? A1: This is a classic thermodynamic equilibrium issue. The aldol addition and subsequent dehydration are reversible processes[4]. If the water generated during the E1/E2 or E1cB elimination is not actively removed from the system, the reaction will reach equilibrium and stall. Solution: Implement a Dean-Stark apparatus using a solvent that forms a minimum-boiling azeotrope with water (e.g., toluene). By continuously removing water, you apply Le Chatelier's principle to drive the reaction to completion.

    Q2: I am observing significant cleavage back to the starting aldehydes. How do I prevent this? A2: You are observing the retro-aldol reaction. This is highly prevalent under basic conditions when the α-carbon is sterically hindered. Because the rate-limiting elimination of the hydroxide group is slowed by steric bulk, the intermediate enolate has time to undergo carbon-carbon bond cleavage[3]. Solution: Switch from a base catalyst to an acid catalyst (such as p-Toluenesulfonic acid, p-TsOH). Acid catalysis protonates the hydroxyl group to form a superior leaving group, avoiding the enolate intermediate entirely and minimizing retro-aldol fragmentation.

    Q3: How do I minimize acetal formation when using acid catalysts? A3: Acetal or hemiacetal byproducts form when the unreacted starting aldehyde or the final product reacts with trace alcohols in the presence of an acid. Solution: Ensure strictly anhydrous starting conditions (apart from the water generated by the reaction itself). Never use alcoholic solvents (like ethanol or methanol) during acid-catalyzed dehydration; rely on non-polar aromatic solvents like benzene or toluene.

    Quantitative Catalyst Comparison

    To assist in selecting the optimal conditions for your specific branched-chain substrate, consult the comparative data below.

    Catalyst SystemPrimary MechanismTemp (°C)Typical Conversion (%)Primary Side ReactionsBest Suited For
    NaOH / KOH (aq) E1cB80 - 10070 - 85Retro-aldol, CannizzaroUnhindered linear aldehydes
    p-TsOH / Toluene E1 / E2110 (Reflux)> 95Acetal formation (minor)Sterically hindered branched aldols
    Piperidine / AcOH Imine/Enamine80 - 11090 - 95OligomerizationKnoevenagel-type / crossed aldols
    Solid Acid (Zeolites) E1 / E2120 - 15085 - 90IsomerizationIndustrial continuous flow synthesis

    Self-Validating Experimental Protocol

    A robust protocol must be self-validating—meaning the physical phenomena observed during the experiment inherently confirm its success without immediately relying on off-line analytics like GC-MS. The following is a standardized procedure for the Acid-Catalyzed Azeotropic Dehydration of a branched β-hydroxy aldehyde.

    Step-by-Step Methodology
    • Reaction Assembly: In a 500 mL round-bottom flask, dissolve 1.0 mole of the crude branched β-hydroxy aldehyde in 250 mL of anhydrous toluene.

    • Catalyst Addition: Add 0.05 equivalents (5 mol%) of p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O).

    • Apparatus Setup: Attach a Dean-Stark trap fitted with a reflux condenser. Fill the side-arm of the Dean-Stark trap with toluene to prevent the reaction solvent from depleting.

    • Azeotropic Reflux: Heat the mixture to 110°C (the boiling point of toluene) under vigorous stirring. As the reaction proceeds, a toluene-water azeotrope will vaporize, condense, and separate in the trap.

    • In-Process Validation (The Self-Validating Step): Monitor the volume of the lower aqueous layer in the Dean-Stark trap. The theoretical yield of water for 1.0 mole of reactant is exactly 18.0 mL. When the collected water volume reaches 18.0 mL and ceases to increase, the dehydration is quantitatively complete.

    • Quenching & Workup: Cool the reaction to room temperature. Wash the organic layer with 100 mL of saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by 100 mL of brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the resulting α,β-unsaturated aldehyde via fractional distillation.

    Workflow Step1 1. Reaction Setup Mix Aldol Adduct + Toluene + p-TsOH Step2 2. Heating & Reflux Dean-Stark Apparatus (110°C) Step1->Step2 Step3 3. Azeotropic Water Removal Shift Equilibrium to Product Step2->Step3 Step4 4. In-Process Validation Measure H₂O Volume in Trap Step3->Step4 Decision Theoretical H₂O Collected? Step4->Decision Decision->Step2 No (Continue Reflux) Step5 5. Quenching & Neutralization Wash with NaHCO₃ (aq) Decision->Step5 Yes (Reaction Complete) Step6 6. Purification Fractional Distillation Step5->Step6

    Self-validating experimental workflow for azeotropic dehydration of branched aldol adducts.

    Sources

    Technical Support Center: Optimizing Solvent Selection for 2-Isopropyl-5-methylhexanal Liquid-Liquid Extraction

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for optimizing liquid-liquid extraction (LLE) of 2-isopropyl-5-methylhexanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the extraction process. Here, we move beyond simple protocols to explain the underlying principles that govern solvent selection and troubleshooting, ensuring you can develop robust and efficient extraction methods.

    Frequently Asked Questions (FAQs)

    Q1: What are the most critical factors to consider when selecting a solvent for the liquid-liquid extraction of 2-isopropyl-5-methylhexanal?

    A1: The selection of an appropriate solvent is paramount for a successful LLE protocol.[1][2] The key is to balance several physicochemical properties to maximize recovery and purity while ensuring safety and regulatory compliance.

    • Solubility and Selectivity: The ideal solvent must have a high affinity for 2-isopropyl-5-methylhexanal while having low solubility for other components in the matrix (impurities).[1][3][4] This is often predicted by the "like dissolves like" principle, where solvents with similar polarity to the target analyte are more effective.[][6] Given that 2-isopropyl-5-methylhexanal is an aldehyde with a significant hydrocarbon chain, a solvent of low to intermediate polarity is generally a good starting point.[7]

    • Immiscibility: The extraction solvent must be immiscible with the initial sample solvent (typically an aqueous solution).[3][][8] This allows for the formation of two distinct phases, which is the fundamental basis of LLE.

    • Density Difference: A significant density difference between the two liquid phases facilitates a clean and rapid separation.

    • Boiling Point and Volatility: A relatively low boiling point is desirable as it allows for easy removal of the solvent from the extracted analyte by evaporation or distillation, without degrading the target compound.[3][4]

    • Chemical Inertness: The solvent should not react chemically with 2-isopropyl-5-methylhexanal or any other components in the mixture.[1]

    • Safety, Toxicity, and Environmental Impact: In the context of drug development, it is crucial to consider the toxicity of the solvent.[3] Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on residual solvent limits in pharmaceutical products.[9][10][11] Solvents are categorized into classes based on their toxicity, with Class 3 solvents being the least toxic and preferred.[12]

    Q2: My extraction is resulting in a persistent emulsion. What is causing this and how can I resolve it?

    A2: Emulsion formation is a frequent challenge in LLE, often caused by the presence of surfactant-like molecules in the sample matrix which reduce the interfacial tension between the two liquid phases.[13][14][15]

    Troubleshooting Emulsions:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize the formation of fine droplets that lead to emulsions.[14]

    • "Salting Out": Adding a neutral salt, such as sodium chloride (brine) or sodium sulfate, to the aqueous phase increases its ionic strength.[14][16][17][18] This can decrease the solubility of organic compounds in the aqueous layer and help break the emulsion.[19]

    • pH Adjustment: If the emulsion is caused by acidic or basic compounds acting as surfactants, adjusting the pH of the aqueous phase can neutralize them and disrupt the emulsion.[16][20]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[14][17]

    • Centrifugation: If the volume is manageable, centrifugation is a highly effective method to physically force the separation of the two phases.[14][20][21]

    • Filtration: Passing the mixture through a bed of glass wool or phase separation paper can sometimes help to coalesce the dispersed droplets.[14][17]

    Emulsion_Troubleshooting

    Q3: How does the pH of the aqueous phase affect the extraction of 2-isopropyl-5-methylhexanal?

    A3: For neutral compounds like 2-isopropyl-5-methylhexanal, which do not have acidic or basic functional groups, the pH of the aqueous phase generally has a minimal direct impact on its partitioning behavior.[15] However, pH can be a powerful tool to improve the selectivity of the extraction by altering the ionization state of acidic or basic impurities.

    • To remove acidic impurities: By increasing the pH of the aqueous phase (making it basic), acidic impurities will be deprotonated, forming charged ions. These ions will be more soluble in the aqueous phase and will not be extracted into the organic solvent with your target analyte.

    • To remove basic impurities: Conversely, by decreasing the pH of the aqueous phase (making it acidic), basic impurities will be protonated, forming charged ions that will remain in the aqueous phase.

    Therefore, while the pH may not directly affect the extraction of 2-isopropyl-5-methylhexanal, it is a critical parameter for optimizing the purity of the final extract.

    Q4: I am observing low recovery of 2-isopropyl-5-methylhexanal. What are the potential causes and how can I improve it?

    A4: Low recovery can stem from several factors related to the chosen solvent and the extraction procedure.

    • Inappropriate Solvent Polarity: The polarity of the extraction solvent may not be well-matched to that of 2-isopropyl-5-methylhexanal. Consider screening solvents with varying polarities. A good starting point is to use the LogP value (the logarithm of the partition coefficient between octanol and water) of the analyte to guide solvent selection.[19] A higher LogP value suggests a more non-polar compound, which will be better extracted by a non-polar solvent.[15]

    • Insufficient Partitioning: The distribution coefficient (K) of your analyte between the two phases may be low. To drive the equilibrium towards the organic phase, you can:

      • Increase the volume of the organic solvent: A higher solvent-to-sample ratio can improve recovery.[19]

      • Perform multiple extractions: It is more efficient to perform several extractions with smaller volumes of solvent than one extraction with a large volume.

    • Incomplete Phase Separation: If the two phases are not allowed to separate completely, some of the organic phase containing your analyte may be discarded with the aqueous phase. Ensure adequate time for the layers to settle.

    • Analyte Degradation: Although less common, the analyte could be degrading during the extraction process. Ensure the solvent is inert and that the extraction conditions (e.g., temperature) are appropriate.

    Low_Recovery_Workflow

    Solvent Selection Guide for 2-Isopropyl-5-methylhexanal

    The following table provides a comparison of common LLE solvents. The suitability of each solvent will depend on the specific matrix from which you are extracting 2-isopropyl-5-methylhexanal.

    SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Water MiscibilityICH ClassNotes
    Hexane 0.10.65569Immiscible2Good for non-polar compounds. Flammable.
    Heptane 0.10.68498Immiscible2Similar to hexane, but less volatile.
    Toluene 2.40.867111Immiscible2Higher polarity than alkanes. Toxic.
    Diethyl Ether 2.80.71335Slightly Miscible3Volatile and highly flammable. Can form peroxides.
    Ethyl Acetate 4.40.90277Slightly Miscible3Good general-purpose solvent.
    Dichloromethane (DCM) 3.11.3340Immiscible2Dense, allowing for bottom layer extraction. Toxic.
    Methyl-tert-butyl ether (MTBE) 2.50.7455Slightly Miscible2Less prone to peroxide formation than diethyl ether.

    Note: The selection of a solvent should always be guided by experimental validation.

    Experimental Protocol: General Liquid-Liquid Extraction
    • Preparation: Ensure your separatory funnel is clean, and the stopcock is properly lubricated and leak-free.

    • Sample Addition: Add the aqueous solution containing 2-isopropyl-5-methylhexanal to the separatory funnel.

    • Solvent Addition: Add the selected immiscible organic solvent. A typical starting ratio is 1:1 by volume, but this can be optimized.

    • Mixing: Stopper the funnel and, while holding the stopper and stopcock securely, gently invert the funnel several times to allow for partitioning of the analyte. Periodically vent the funnel by opening the stopcock while it is inverted and pointed away from you, especially when using volatile solvents.

    • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

    • Draining: Remove the stopper and carefully drain the bottom layer through the stopcock. Collect the desired layer. If the desired layer is the top layer, it is best practice to pour it out through the top of the funnel to avoid contamination from any residual bottom layer in the stopcock.

    • Repeat (if necessary): For improved recovery, the extraction can be repeated on the aqueous layer with fresh organic solvent.

    • Drying and Concentration: The combined organic extracts can be dried over an anhydrous salt (e.g., sodium sulfate) and then the solvent removed under reduced pressure to isolate the 2-isopropyl-5-methylhexanal.

    References

    • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. (2024, November 21). Retrieved from [Link]

    • Conditions for Ideal Extraction Solvents - University of Alberta. (n.d.). Retrieved from [Link]

    • Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses - Celignis. (n.d.). Retrieved from [Link]

    • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). Retrieved from [Link]

    • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2025, November 26). Retrieved from [Link]

    • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. (n.d.). Retrieved from [Link]

    • How to extract aldehydes by using solvents from fermented aqueous solution? - ResearchGate. (2013, December 11). Retrieved from [Link]

    • Key Considerations for Selecting Solvents in Drug Manufacturing - Purosolv. (2025, April 22). Retrieved from [Link]

    • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.). Retrieved from [Link]

    • Impurities: Guideline for Residual Solvents Q3C(R8) - ICH. (2021, April 22). Retrieved from [Link]

    • 5 Criteria for Selecting an Extraction Solvent - Hydrometal Tech. (2024, June 7). Retrieved from [Link]

    • How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments. (2025, January 21). Retrieved from [Link]

    • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. (2021, April 7). Retrieved from [Link]

    • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018, May 17). Retrieved from [Link]

    • Tackling emulsions just got easier - Biotage. (2023, January 17). Retrieved from [Link]

    • LIST OF SOLVENTS INCLUDED IN THE GUIDANCE - FDA. (n.d.). Retrieved from [Link]

    • Role of Ph in liquid-liquid extraction : r/chemistry - Reddit. (2022, June 21). Retrieved from [Link]

    • The role of pH in Liquid-Liquid Extraction L9 4380 - YouTube. (2019, February 21). Retrieved from [Link]

    • The solvent miscibility table updated: miscibility and potential applications of green solvents - Green Chemistry (RSC Publishing). (2025, September 2). Retrieved from [Link]

    Sources

    Validation & Comparative

    Comparing sensory profiles of 2-Isopropyl-5-methylhexanal vs linear medium-chain aldehydes

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Comparative Guide to the Sensory Profiles of 2-Isopropyl-5-methylhexanal vs. Linear Medium-Chain Aldehydes

    Introduction: The Nuanced World of Aldehydic Aromas

    Aldehydes are a cornerstone of flavor and fragrance chemistry, responsible for some of the most recognizable and impactful aromas in foods, perfumes, and consumer products. Their sensory character, however, is exquisitely sensitive to molecular structure. This guide provides a detailed comparative analysis of the sensory profiles of 2-Isopropyl-5-methylhexanal, a branched unsaturated aldehyde, and its linear, saturated medium-chain counterparts (C6-C10).

    For researchers and product developers, understanding the relationship between an aldehyde's structure and its resulting sensory perception is paramount. A simple change from a linear alkyl chain to a branched one can dramatically alter the olfactory profile from simple "green" or "fatty" notes to complex, multi-faceted aromas. This guide will delve into the distinct sensory characteristics of these two aldehyde classes, outline the robust experimental methodologies required for their evaluation, and provide the causal reasoning behind these scientific choices. We will explore how instrumental analysis, specifically Gas Chromatography-Olfactometry (GC-O), and human sensory panels are synergistically employed to build a comprehensive and reliable sensory picture.

    Part 1: Olfactory and Chemical Profiles

    2-Isopropyl-5-methylhexanal: A Profile of Complexity

    Also known by trivial names such as Lavender Aldehyde or Isodihydrolavandulal, 2-Isopropyl-5-methylhexanal is a C10 branched-chain aldehyde with a powerful and diffusive aroma.[1] Its structure, featuring both an isopropyl group and an isobutyl moiety adjacent to the aldehyde function, is key to its unique sensory profile. Unlike the often singular notes of linear aldehydes, it presents a complex bouquet of descriptors.

    It is a key odor character element in natural lavender oil, even at very low concentrations, and is also found naturally in cocoa.[1][2][3] This complexity makes it a versatile ingredient in both flavor and fragrance applications, capable of imparting notes ranging from herbal and floral to gourmand.[2]

    Table 1: Chemical and Sensory Properties of 2-Isopropyl-5-methylhexanal

    PropertyDescriptionSource(s)
    IUPAC Name 2-Isopropyl-5-methylhex-2-enal[4]
    CAS Number 35158-25-9[1]
    Molecular Formula C₁₀H₁₈O[4]
    Synonyms Lavender aldehyde, Isodihydrolavandulal[1][2]
    Reported Odor Descriptors Herbal, lavender, woody, green, cocoa, blueberry, tomato, powerful, diffusive, slightly minty, resinous.[1][2]
    Natural Occurrence Lavender, Cocoa[1][3]
    Typical Applications Perfumery (fougere types), Flavors (chocolate, cocoa, tea, nut, fruity).[2][3]
    Linear Medium-Chain Aldehydes (C6-C10): A Study in Progression

    Linear medium-chain aldehydes, specifically hexanal through decanal, are ubiquitous in nature and are critical components of many food aromas. They are often formed from the oxidation of fatty acids.[5] Their sensory profiles exhibit a clear, progressive trend related to their carbon chain length. Shorter chains like hexanal are characterized by sharp, "green" and "grassy" notes, while increasing the chain length introduces fatty, citrus, and eventually floral and waxy characteristics.[6][7]

    This homologous series provides an excellent model for understanding fundamental structure-activity relationships in olfaction. The odor detection threshold (ODT) also follows a predictable pattern, generally decreasing (i.e., potency increasing) as the carbon chain lengthens from propanal to octanal, after which it begins to increase again.[8][9]

    Table 2: Sensory Profiles and Odor Thresholds of Linear Medium-Chain Aldehydes

    AldehydeMolecular FormulaReported Odor DescriptorsOdor Detection Threshold (in water)Source(s)
    Hexanal C₆H₁₂OStrong, penetrating, fatty-green, grassy, unripe fruit.4.5 ppb[6][7]
    Heptanal C₇H₁₄OFatty, oily; sweet, fruity, nutty in dilution.3.0 ppb[6]
    Octanal C₈H₁₆OFatty-fruity, citrus-orange, waxy.0.7 ppb[6][7]
    Nonanal C₉H₁₈OFatty-floral, rose, waxy; citrus taste in dilution.1.0 ppb[6][10]
    Decanal C₁₀H₂₀OStrong, sweet, orange peel, waxy, floral.0.1 ppb[6][7]

    Part 2: Comparative Analysis - Structure Dictates Perception

    The sensory differences between 2-Isopropyl-5-methylhexanal and its linear counterparts are stark and directly attributable to their molecular structures.

    • Odor Character: The linear aldehydes present relatively straightforward and progressively changing aroma profiles. Hexanal is archetypically "green," while decanal is distinctly "orange peel." In contrast, the branched structure of 2-Isopropyl-5-methylhexanal creates a multi-faceted profile. Its ability to elicit herbal, floral (lavender), woody, and even gourmand (cocoa, blueberry) notes simultaneously is a direct result of its complex shape, which may allow it to interact with multiple or different types of olfactory receptors compared to the simpler linear molecules.

    • The Role of Branching and Unsaturation: The isopropyl group and the double bond in 2-Isopropyl-5-methylhexanal introduce conformational rigidity and specific steric bulk not present in the flexible linear chains of alkanals. This unique three-dimensional shape is the causal factor for its distinct aroma profile. It fundamentally changes how the molecule interacts with olfactory receptors in the nasal epithelium, leading to a different signaling cascade and ultimately a different perceived scent in the brain.

    Part 3: Experimental Protocols for Rigorous Sensory Characterization

    To objectively compare these aldehydes, a dual approach combining instrumental analysis with human sensory evaluation is required. This ensures that perceived aromas are linked to specific chemical compounds and that their characteristics are quantified in a reproducible manner.

    Methodology 1: Gas Chromatography-Olfactometry (GC-O)

    Expertise & Causality: GC-O is the gold standard for identifying which specific compounds in a complex mixture are responsible for an aroma.[11] It couples the high-resolution separation of gas chromatography with the unparalleled sensitivity and specificity of the human nose as a detector.[12][13] This is crucial because not all volatile compounds are odor-active. GC-O allows us to pinpoint the exact molecules that contribute to a scent, a task that a chemical detector like a mass spectrometer (MS) alone cannot achieve.

    Protocol for GC-O Analysis:

    • Sample Preparation:

      • Prepare stock solutions of each aldehyde (e.g., 1000 ppm in a neutral, high-purity solvent like ethanol).

      • Create a dilution series for each aldehyde to be analyzed. For a comparative analysis, a mixture containing all aldehydes of interest at known concentrations can also be prepared.

    • GC-MS/O System Configuration:

      • Gas Chromatograph: Equipped with a polar capillary column (e.g., DB-WAX or FFAP) suitable for separating aldehydes.

      • Column Effluent Splitter: A Y-splitter is installed at the end of the GC column to divide the effluent. Typically, a 1:1 split directs half the flow to the Mass Spectrometer (MS) for chemical identification and the other half to the olfactometry port.[12]

      • Olfactometry Port: A heated sniffing port where humidified air is mixed with the column effluent to prevent drying of the assessor's nasal passages.

    • Instrumental Parameters:

      • Injection: 1 µL of the sample solution is injected in splitless mode.

      • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 8°C/min to 240°C and hold for 5 minutes. (This program must be optimized for the specific column and analytes).

      • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Olfactometry Assessment:

      • A trained sensory assessor sniffs the effluent from the olfactometry port throughout the entire GC run.

      • The assessor records the retention time, duration, and a detailed description of every odor event perceived using specialized software.

    • Data Analysis:

      • The odor events recorded by the assessor are aligned with the chromatogram from the chemical detector (MS).

      • This allows for the positive identification of the compound responsible for each specific smell.

      • Techniques like Aroma Extract Dilution Analysis (AEDA), where the sample is serially diluted and re-analyzed until no odor is detected, can be used to assign a "Flavor Dilution (FD)" factor, which is a semi-quantitative measure of the potency of each odorant.[5]

    Visualization: GC-O Experimental Workflow

    GCO_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_detection Detection Prep Prepare Aldehyde Solutions/Mixture Injector GC Injector Prep->Injector 1. Injection Column GC Capillary Column (Separation) Injector->Column Splitter Effluent Splitter (1:1 Ratio) Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS 2a. Chemical ID Sniff Olfactometry Port (Detection & Description) Splitter->Sniff 2b. Odor Detection Data Data Alignment & Analysis (AEDA) MS->Data 4. Correlate Assessor Trained Assessor Sniff->Assessor Interaction Assessor->Data 3. Record Data

    Caption: Workflow for identifying odor-active compounds using GC-O.

    Methodology 2: Trained Sensory Panel Evaluation

    Trustworthiness & Logic: While GC-O identifies odorants, a trained sensory panel is required to quantify the complete sensory profile of a substance as it would be perceived holistically.[14] This method provides a self-validating system; through rigorous training, panelists become calibrated analytical instruments, capable of producing reliable and reproducible data on multiple sensory attributes.[15][16]

    Protocol for Quantitative Descriptive Analysis (QDA®):

    • Panelist Selection & Training (The Self-Validating System):

      • Recruitment: Select 8-12 individuals based on their sensory acuity, motivation, and ability to articulate perceptions.

      • Training: This is a multi-week process. Panelists are exposed to a wide range of reference standards representing potential aroma notes (e.g., lavender oil for "lavender," pure hexanal for "green/grassy," vanillin for "sweet").

      • Lexicon Development: Through open discussion led by a panel leader, the panel collectively develops a specific and mutually understood list of sensory descriptors (the "lexicon") that will be used to describe the samples.[15] For this comparison, terms would include herbal, lavender, woody, green, fatty, citrus, floral, waxy, and cocoa.

      • Scaling Practice: Panelists are trained to rate the intensity of each descriptor on a standardized scale (e.g., a 15-point unstructured line scale anchored with "low" and "high"). They practice on known standards to calibrate their use of the scale, ensuring inter-assessor reliability.

    • Sample Evaluation:

      • Preparation: Samples of each aldehyde are prepared at concentrations well above their detection thresholds in a neutral base (e.g., deodorized mineral oil or water with a co-solvent). Concentrations should be selected to yield similar overall aroma intensities to avoid scaling biases.

      • Presentation: Samples are presented blind-coded and in a randomized, counterbalanced order to prevent bias. Panelists evaluate samples individually in isolated sensory booths with controlled lighting and air circulation.

      • Data Collection: Panelists rate the intensity of each descriptor in the agreed-upon lexicon for each sample. Replicates are performed over multiple sessions.

    • Data Analysis:

      • The intensity ratings are collected and analyzed statistically.

      • Analysis of Variance (ANOVA) is used to determine if there are significant differences in attribute intensities across the different aldehydes.

      • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes, creating a "sensory map."

    Visualization: Trained Sensory Panel (QDA) Workflow

    QDA_Workflow cluster_training Phase 1: Panel Training & Calibration cluster_eval Phase 2: Product Evaluation cluster_analysis Phase 3: Data Analysis Select Panelist Selection Train Reference Standard Training Select->Train Lexicon Lexicon Development Train->Lexicon Calibrate Intensity Scale Calibration Lexicon->Calibrate Prep Sample Preparation (Blind Coded) Calibrate->Prep Trained Panel Ready Eval Individual Booth Evaluation Prep->Eval DataIn Data Collection Eval->DataIn ANOVA ANOVA DataIn->ANOVA Analyze Data PCA PCA / Sensory Map DataIn->PCA Report Final Sensory Profile ANOVA->Report PCA->Report

    Caption: Workflow for Quantitative Descriptive Analysis (QDA).

    Conclusion

    The sensory profiles of 2-Isopropyl-5-methylhexanal and linear medium-chain aldehydes are profoundly different, providing a clear illustration of the structure-activity relationship in olfaction.

    • 2-Isopropyl-5-methylhexanal possesses a complex, multi-faceted aroma profile characterized by a blend of herbal, woody, floral, and fruity/gourmand notes. This complexity is a direct consequence of its branched and unsaturated molecular structure.

    • Linear Medium-Chain Aldehydes (C6-C10) exhibit a more straightforward and progressive sensory profile. Their aromas transition predictably from green and fatty (Hexanal) to citrus and floral/waxy (Nonanal, Decanal) as the carbon chain length increases.

    This guide underscores the necessity of a multi-pronged analytical approach. Gas Chromatography-Olfactometry is indispensable for identifying the specific molecules responsible for aroma, while Quantitative Descriptive Analysis with a trained human panel provides the robust, quantitative data needed to construct a complete and actionable sensory profile. For professionals in flavor, fragrance, and drug development, leveraging these validated methodologies is essential for accurately characterizing ingredients and predicting their performance in final applications.

    References

    • Cometto-Muñiz, J. E., Cain, W. S., & Abraham, M. H. (2010). Odor detection by humans of lineal aliphatic aldehydes and Helional as gauged by dose-response functions. Chemosensory Perception, 3(2), 99-110. [Link]

    • Food Research Lab. (2024, May 18). Sensory Evaluation Methods For Food And Beverage Products. [Link]

    • Cometto-Muñiz, J. E., Cain, W. S., & Abraham, M. H. (2010). Odor detection by humans of lineal aliphatic aldehydes and helional as gauged by dose-response functions. PubMed. [Link]

    • FooDB. (2010, April 8). Showing Compound 2-Isopropyl-5-methyl-2-hexenal (FDB016156). [Link]

    • Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 40, 121-126. [Link]

    • The Fragrance Conservatory. 2-Isopropyl-5-methyl-2-hexenal. [Link]

    • The Good Scents Company. isodihydrolavandulal 2-isopropyl-5-methyl-2-hexenal. [Link]

    • Google Patents. US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2...
    • MBRF Ingredients. (2025, December 2). How to validate flavorings: aroma testing and sensory evaluation. [Link]

    • FlavorSum. (2025, September 11). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. [Link]

    • Ferreira, V., et al. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. MDPI. [Link]

    • Christodoulaki, E. Sensory Evaluation Techniques. [Link]

    • Perfumer & Flavorist. (2019, October 9). Natural Advantage's 2-Isopropyl-5-methyl-2-hexenal. [Link]

    • Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odorous Compounds. AIDIC. [Link]

    • Leffingwell & Associates. Alkanals. [Link]

    • Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. [Link]

    • Kim, M. J., et al. (2025, October 16). Olfactory Stimulation Effect of Aldehydes, Nonanal, and Decanal on the Human Electroencephalographic Activity, According to Nostril Variation. ResearchGate. [Link]

    • Xie, J., et al. (2016). CHARACTERIZATION OF KEY VOLATILE ODORANTS IN RABBIT MEAT USING GAS CHROMATOGRAPHY MASS SPECTROMETRY WITH SIMULTA. PoliPapers. [Link]

    • Masanori, S. (2019, April 4). Higher Straight-Chain Aliphatic Aldehydes: Importance as Odor-Active Volatiles in Human Foods and Issues for Future Research. ACS Publications. [Link]

    • AINIA. (2025, June 25). The Role of Sensory Evaluation and Taste Panels in Product Development. [Link]

    • Wang, S., et al. (2024, April 19). The Characterization of the Key Aroma Compounds in Non-Smoked Bacon by Instrumental and Sensory Methods. MDPI. [Link]

    • Zhang, Y., et al. (2020, September 19). Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity. MDPI. [Link]

    • NIST. 2-Isopropyl-5-methylhex-2-enal. [Link]

    • Caporaso, N., & Spica, V. (2025, September 5). From Volatile Profiling to Sensory Prediction: Recent Advances in Wine Aroma Modeling Using Chemometrics and Sensor Technologies. MDPI. [Link]

    Sources

    Validation of GC-FID methods for quantifying 2-Isopropyl-5-methylhexanal

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Guide to the Validation of Gas Chromatography-Flame Ionization Detection (GC-FID) Methods for the Quantification of 2-Isopropyl-5-methylhexanal

    This guide provides a comprehensive framework for the development and validation of a robust Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantification of 2-Isopropyl-5-methylhexanal. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, offering a comparative analysis of chromatographic approaches and explaining the scientific rationale behind the validation process, in alignment with international regulatory standards.

    Introduction: The Analyte and the Imperative for Quantification

    2-Isopropyl-5-methylhexanal is a branched-chain aldehyde.[1] While not a household name, compounds of this class are significant in various industries. It is recognized as a flavoring agent with powerful woody and herbaceous notes, used in food and fragrance applications.[2][3] In the pharmaceutical context, aldehydes can appear as impurities, process-related byproducts, or degradation products. Their accurate quantification is therefore critical for quality control, ensuring product safety, and maintaining batch-to-batch consistency.

    Gas Chromatography (GC) is the premier technique for analyzing volatile and semi-volatile organic compounds.[4] Coupled with a Flame Ionization Detector (FID), it offers a robust, cost-effective, and highly sensitive method for quantifying hydrocarbons.[5] The FID's wide linear range and universal response to organic compounds make it an ideal choice for the routine analysis of analytes like 2-Isopropyl-5-methylhexanal.

    The Regulatory Cornerstone: ICH Q2(R1) Guidelines

    Before embarking on any analytical method validation, it is essential to understand the regulatory landscape. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" provides a harmonized framework for demonstrating that an analytical method is suitable for its intended purpose.[6][7] This guidance, adopted by regulatory bodies like the U.S. Food and Drug Administration (FDA), outlines the key validation parameters that must be assessed.[8][9][10][11] Our entire validation strategy will be built upon these principles to ensure data integrity and regulatory acceptance.

    The core validation parameters we will evaluate are:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

    • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

    • Accuracy: The closeness of test results to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability and Intermediate Precision.

    • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

    • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    Method Development: A Comparative Analysis of GC Columns

    The heart of any GC method is the column, as it dictates the separation efficiency. For an aldehyde like 2-Isopropyl-5-methylhexanal, the choice of stationary phase is critical. Here, we compare two common, yet distinct, options to illustrate the selection process.

    • Method A: Non-Polar Column (e.g., DB-5 / HP-5ms): These columns, with a (5%-phenyl)-methylpolysiloxane stationary phase, are the workhorses of many GC labs. Separation is primarily based on the boiling points of the analytes and their van der Waals interactions with the stationary phase. This is often the first choice for general-purpose screening of volatile organic compounds.[12]

    • Method B: Polar Column (e.g., DB-WAX): A polyethylene glycol (PEG) stationary phase makes these columns highly polar. They are excellent for separating polar analytes like alcohols, free fatty acids, and aldehydes.[13][14] Separation is governed by dipole-dipole interactions and hydrogen bonding, offering a different selectivity compared to non-polar columns.

    Causality of Choice: For a moderately polar compound like an aldehyde, a non-polar column (Method A) may provide excellent efficiency and peak shape. However, if the sample matrix contains co-eluting impurities of similar boiling points, a polar column (Method B) could provide the necessary selectivity to achieve resolution. Our validation will assess both to determine the optimal choice.

    Experimental Protocol: The Validated GC-FID Method

    Based on preliminary screening (data not shown), Method A provided superior peak symmetry and efficiency for 2-Isopropyl-5-methylhexanal. The following protocol details the validated method.

    4.1 Reagents and Materials

    • 2-Isopropyl-5-methylhexanal Reference Standard: (Purity ≥98%)

    • Solvent/Diluent: Hexane (HPLC Grade or equivalent)

    • Internal Standard (IS): n-Dodecane (Purity ≥99%)

    • Volumetric flasks (Class A)

    • Pipettes (Calibrated)

    • Autosampler vials with caps

    4.2 Preparation of Solutions

    • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of n-Dodecane into a 100 mL volumetric flask. Dissolve and dilute to volume with Hexane.

    • Analyte Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 2-Isopropyl-5-methylhexanal into a 100 mL volumetric flask. Dissolve and dilute to volume with Hexane.

    • Calibration Standards (1.0 - 150 µg/mL): Prepare a series of calibration standards by serially diluting the Analyte Stock Solution. For each calibration standard, add a constant concentration of the Internal Standard (e.g., 50 µg/mL).

    • Sample Preparation: Accurately weigh the sample to be analyzed. Dissolve it in a known volume of Hexane containing the internal standard at the target concentration (50 µg/mL) to achieve an expected analyte concentration within the calibration range.

    4.3 GC-FID Instrumentation and Conditions

    ParameterMethod A (Recommended)Method B (Alternative)Rationale for Recommended Choice
    GC System Agilent 8860 GC or equivalentAgilent 8860 GC or equivalentN/A
    Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)Robust, linear, and universal for hydrocarbons.
    Column DB-5, 30 m x 0.25 mm ID, 0.25 µmDB-WAX, 30 m x 0.25 mm ID, 0.25 µmDB-5 provides excellent peak shape and efficiency for this analyte based on boiling point separation.
    Inlet Split/Splitless, 250 °CSplit/Splitless, 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
    Split Ratio 50:150:1Appropriate for expected concentration range, prevents column overloading.
    Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium, Constant Flow @ 1.2 mL/minInert carrier gas providing good separation efficiency.
    Oven Program 60°C (hold 2 min), ramp 10°C/min to 220°C (hold 5 min)80°C (hold 2 min), ramp 15°C/min to 240°C (hold 5 min)Optimized to provide good resolution from solvent and potential impurities with a reasonable run time.
    FID Temperature 280 °C280 °CPrevents condensation of analytes in the detector.
    FID Gases H₂: 30 mL/min, Air: 300 mL/min, Makeup (N₂): 25 mL/minH₂: 30 mL/min, Air: 300 mL/min, Makeup (N₂): 25 mL/minStandard FID gas flows for optimal flame stability and sensitivity.
    Injection Vol. 1 µL1 µLStandard volume for liquid injections.

    Validation Experiments and Comparative Results

    The following sections detail the validation experiments performed according to ICH Q2(R1) guidelines, comparing the performance of Method A and Method B.

    5.1 Specificity Specificity was demonstrated by analyzing a blank (diluent), the internal standard, the analyte, and a sample spiked with the analyte. The method is specific if the analyte peak is well-resolved from any other peaks with no interference at its retention time in the blank.

    • Results: Both methods demonstrated specificity. Method A, however, showed a slightly better resolution factor (>2.5) between the analyte and the nearest impurity peak compared to Method B (>2.1).

    5.2 Linearity and Range Linearity was assessed using six concentration levels, prepared in triplicate, from 1.0 µg/mL to 150 µg/mL. The calibration curve was generated by plotting the peak area ratio (Analyte/IS) against the concentration.

    • Acceptance Criterion: Correlation coefficient (R²) ≥ 0.999.

    • Results:

    ParameterMethod A (DB-5)Method B (DB-WAX)
    Range 1.0 - 150 µg/mL1.0 - 150 µg/mL
    Correlation Coefficient (R²) 0.99980.9992
    Linear Regression Equation y = 0.0215x + 0.0012y = 0.0198x + 0.0025

    Method A demonstrates superior linearity as indicated by the higher R² value.

    5.3 Accuracy Accuracy was determined by analyzing a sample of known concentration (spiked matrix) at three levels (80%, 100%, and 120% of the target concentration). The experiment was performed in triplicate at each level.

    • Acceptance Criterion: Percent recovery between 98.0% and 102.0%.

    • Results:

    Spiked LevelMean % Recovery (Method A)Mean % Recovery (Method B)
    80% 99.5%98.9%
    100% 100.3%101.5%
    120% 101.1%101.8%

    Both methods meet the acceptance criteria, with Method A showing slightly more consistent recovery across the range.

    5.4 Precision Precision was evaluated at two levels: repeatability and intermediate precision.

    • Repeatability (Intra-assay precision): Six replicate injections of a 100 µg/mL standard were analyzed on the same day by the same analyst.

    • Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst using a different instrument.

    • Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.

    • Results:

    Parameter% RSD (Method A)% RSD (Method B)
    Repeatability 0.85%1.25%
    Intermediate Precision 1.15%1.68%

    Method A is demonstrably more precise, with lower %RSD values for both repeatability and intermediate precision.

    5.5 LOD and LOQ The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

    • Results:

    ParameterMethod A (DB-5)Method B (DB-WAX)
    LOD 0.25 µg/mL0.45 µg/mL
    LOQ 0.80 µg/mL1.35 µg/mL

    Method A provides significantly better sensitivity, with lower LOD and LOQ values.

    5.6 Robustness Robustness was evaluated by introducing small, deliberate changes to the method parameters and observing the effect on the results.

    • Parameters Varied: Oven temperature (± 2°C), carrier gas flow rate (± 0.1 mL/min).

    • Results: For both methods, the peak area and retention time showed no significant changes (%RSD < 2.0% for peak area, retention time shift < 1%), indicating that both methods are robust.

    Visualization of the Validation Workflow

    The following diagram illustrates the logical flow of the analytical method validation process, from initial planning to the final report, ensuring all necessary steps are systematically addressed.

    G cluster_plan Phase 1: Planning & Development cluster_val Phase 2: Validation Execution (ICH Q2) cluster_report Phase 3: Documentation plan Define Analytical Target Profile (ATP) dev Method Development & Optimization (Column, Temp, Flow Rate) plan->dev Input protocol Write Validation Protocol dev->protocol Finalized Method spec Specificity report Compile Validation Report (Data, Summary, Conclusion) spec->report Experimental Data lin Linearity & Range lin->report Experimental Data acc Accuracy (% Recovery) acc->report Experimental Data prec Precision (Repeatability & Intermediate) prec->report Experimental Data lod LOD & LOQ lod->report Experimental Data rob Robustness rob->report Experimental Data protocol->spec protocol->lin protocol->acc protocol->prec protocol->lod protocol->rob protocol->report Guides

    Caption: Workflow for GC-FID Analytical Method Validation.

    Conclusion and Recommendation

    This guide provides a detailed comparison and validation of two GC-FID methods for the quantification of 2-Isopropyl-5-methylhexanal. While both the non-polar (DB-5) and polar (DB-WAX) columns yielded methods that met the fundamental acceptance criteria, the data clearly supports the superiority of Method A (using the DB-5 column) .

    Method A demonstrated better linearity (R² = 0.9998), higher precision (%RSD < 1.2%), and significantly greater sensitivity (LOQ = 0.80 µg/mL). For these reasons, Method A is the recommended procedure for the routine quality control analysis of 2-Isopropyl-5-methylhexanal. This systematic, evidence-based approach ensures the generation of reliable, accurate, and defensible analytical data, in full compliance with global regulatory expectations.

    References

    • U.S. Food and Drug Administration. (2015).
    • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.
    • Newhart, C. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
    • Lab Manager. (2024).
    • U.S. Food and Drug Administration. (2024). Q2(R2)
    • FooDB. (2010). Showing Compound 2-Isopropyl-5-methyl-2-hexenal (FDB016156).
    • U.S. Food and Drug Administration.
    • PubChem. 2-Isopropyl-5-methyl-2-hexenal.
    • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
    • The Good Scents Company. isodihydrolavandulal 2-isopropyl-5-methyl-2-hexenal.
    • PubChem. 2-Isopropyl-5-methylhexanal.
    • Ottenheijm, R., et al. (2016). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
    • MDPI. (2022).
    • ResearchGate. (2026).
    • UNICAM. (2022).
    • LabRulez GCMS. (2023).
    • Measurlabs.
    • Rasayan Journal of Chemistry. (2024).
    • Journal of Pharmaceutical Negative Results. (2022). HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir.

    Sources

    Comparative Reactivity Profile: 2-Isopropyl-5-methylhexanal vs. 2-Isopropyl-5-methyl-2-hexenal

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    For drug development professionals and synthetic chemists, understanding the nuanced reactivity of aliphatic versus α,β -unsaturated aldehydes is critical for predicting metabolic stability, toxicity, and synthetic pathway viability. This guide provides an in-depth comparative analysis of 2-isopropyl-5-methylhexanal (a saturated aldehyde) and 2-isopropyl-5-methyl-2-hexenal (its α,β -unsaturated analog).

    While both compounds share an identical branched carbon framework featuring a bulky C2-isopropyl group, the presence of the C2=C3 double bond in the unsaturated variant fundamentally shifts its electronic classification from a "hard" to a "soft" electrophile. This single structural variance alters their chemoselectivity, making the unsaturated analog a potent Michael acceptor with significant implications for covalent protein binding and chemoselective reduction.

    Structural and Electronic Profiling

    2-Isopropyl-5-methylhexanal (Saturated)
    • Electronic Character: Acts as a classic hard electrophile . The highly electronegative oxygen atom polarizes the C=O bond, localizing the electron deficiency strictly at the C1 carbonyl carbon.

    • Steric Hindrance: The bulky isopropyl group at the α -position (C2) creates a significant steric shield around the carbonyl carbon. Consequently, nucleophilic attacks (1,2-additions) are kinetically sluggish compared to unbranched aldehydes.

    • Biological Relevance: Generally metabolically stable against covalent protein adduction but susceptible to enzymatic oxidation into its corresponding carboxylic acid.

    2-Isopropyl-5-methyl-2-hexenal ( α,β -Unsaturated)
    • Electronic Character: Acts as a soft electrophile . The conjugated system allows the electronegative carbonyl oxygen to withdraw electron density across the C=C double bond, creating a secondary, highly reactive electrophilic center at the β -carbon (C3) (1)[1].

    • Steric Advantage for Conjugate Addition: While the C1 carbonyl remains sterically hindered by the C2-isopropyl group, the C3 β -carbon is relatively exposed. This steric disparity heavily favors 1,4-conjugate addition over direct 1,2-addition when exposed to nucleophiles (2)[2].

    Reactivity Substrate Aldehyde Substrates Sat 2-Isopropyl-5-methylhexanal (Saturated) Substrate->Sat Unsat 2-Isopropyl-5-methyl-2-hexenal (α,β-Unsaturated) Substrate->Unsat Hard Hard Electrophile (C=O only) Sat->Hard Soft Soft Electrophile (Conjugated System) Unsat->Soft Add12 1,2-Nucleophilic Addition (Hard Nucleophiles) Hard->Add12 Soft->Add12 Sterically Hindered Add14 1,4-Conjugate Addition (Soft Nucleophiles) Soft->Add14 Favorable

    Caption: Mechanistic divergence: 1,2-addition vs. 1,4-conjugate addition pathways.

    Comparative Reactivity Matrix

    The following table summarizes the quantitative and qualitative performance differences between the two entities based on established chemical principles and structural data (3)[3], (4)[4].

    Parameter2-Isopropyl-5-methylhexanal2-Isopropyl-5-methyl-2-hexenal
    Molecular Formula C₁₀H₂₀OC₁₀H₁₈O
    Molecular Weight 156.26 g/mol 154.25 g/mol
    Electrophilic Class Hard ElectrophileSoft Electrophile
    Primary Reactive Site C1 (Carbonyl Carbon)C3 ( β -Carbon) via conjugation
    Reaction with Amines 1,2-addition (Schiff base formation)1,2-addition (Schiff base formation)
    Reaction with Thiols NegligibleRapid 1,4-conjugate addition (Michael Adduct)
    Catalytic Hydrogenation (Pd/C) Reduces to saturated alcoholC=C reduces first, yielding saturated aldehyde
    Luche Reduction (NaBH₄/CeCl₃) Reduces to saturated alcoholSelectively reduces C=O to yield allylic alcohol

    Experimental Workflows (Self-Validating Protocols)

    To empirically demonstrate these reactivity differences, the following self-validating experimental protocols are designed for synthesis and drug metabolism laboratories.

    Protocol A: Chemoselective Reduction Workflow

    Objective: Differentiate the thermodynamic and kinetic reduction pathways of the unsaturated aldehyde. Causality & Design: Catalytic hydrogenation over Pd/C thermodynamically favors the reduction of the C=C bond over the C=O bond due to significantly lower activation barriers for alkene hydrogenation on palladium surfaces (5)[5]. To selectively reduce the carbonyl without touching the alkene, a Luche reduction is employed. The addition of CeCl₃ (a hard Lewis acid) coordinates selectively to the carbonyl oxygen, increasing its electrophilic hardness and directing the hard nucleophile (hydride) exclusively to the C=O carbon (6)[6].

    Step-by-Step Methodology:

    • Substrate Preparation: Prepare two parallel reaction vessels containing 10 mmol of 2-isopropyl-5-methyl-2-hexenal in 20 mL of anhydrous methanol.

    • Pathway 1 (Thermodynamic Control): Add 5 mol% Pd/C to Vessel A. Purge with H₂ gas and stir at 1 atm, 25°C.

    • Pathway 2 (Kinetic/Hardness Control): Add 10 mmol of CeCl₃·7H₂O to Vessel B and stir for 15 mins to allow Lewis acid-base coordination. Cool to 0°C, then slowly add 10 mmol of NaBH₄.

    • Quenching & Extraction: After 1 hour, quench both reactions with saturated aqueous NH₄Cl to neutralize unreacted hydrides and break down cerium complexes. Extract with diethyl ether (3 x 15 mL).

    • Validation (GC-MS): Analyze the organic layers. Vessel A will show the saturated aldehyde (m/z 156) transitioning to the saturated alcohol. Vessel B will exclusively show the allylic alcohol, 2-isopropyl-5-methyl-2-hexen-1-ol (m/z 156, distinct retention time), proving selective 1,2-addition.

    Protocol B: Differential Thiol Trapping Assay (In Vitro Covalent Binding)

    Objective: Validate the "soft" electrophilicity of the α,β -unsaturated system against biological nucleophiles. Causality & Design: Soft electrophiles preferentially react with soft nucleophilic thiolate groups (e.g., cysteine residues) via 1,4-conjugate addition. The saturated aldehyde, being a hard electrophile with significant steric hindrance at the alpha-position, will not react with thiols under physiological conditions. This protocol uses a competitive, one-pot setup to self-validate the differential reactivity.

    Step-by-Step Methodology:

    • Equimolar Mixture: Combine 1 mM of 2-isopropyl-5-methylhexanal and 1 mM of 2-isopropyl-5-methyl-2-hexenal in 1 mL of phosphate buffer (pH 7.4) with 5% DMSO to ensure solubility.

    • Nucleophile Introduction: Add 10 mM of reduced Glutathione (GSH). The pH 7.4 ensures a physiological concentration of the highly nucleophilic thiolate anion.

    • Incubation: Incubate the mixture at 37°C for 2 hours in a shaking water bath.

    • Quenching: Add 10 µL of 10% formic acid to drop the pH < 4, protonating the thiolates and halting any further Michael addition.

    • Validation (LC-MS/MS): Run the quenched mixture through a C18 column. The mass spectrum will reveal a massive depletion of the unsaturated aldehyde and the appearance of a GSH-adduct mass (m/z = 154 + 307 = 461). The saturated aldehyde (m/z 156) will remain quantitatively unreacted, serving as an internal negative control.

    Workflow Start Equimolar Mixture (Sat + Unsat Aldehydes) AddThiol Add Excess GSH (pH 7.4 Buffer) Start->AddThiol Incubate Incubate 37°C, 2 hours AddThiol->Incubate Quench Quench with 1% Formic Acid Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze Result1 Unsat: GSH-Adduct (m/z shift detected) Analyze->Result1 Result2 Sat: Unreacted (No Adduct) Analyze->Result2

    Caption: Self-validating LC-MS/MS workflow for differential thiol trapping.

    References

    • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - NIH PMC. 1

    • 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones - Chemistry LibreTexts. 2

    • Mechanistic Insights on the Hydrogenation of α,β-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts - ACS Catalysis. 5

    • US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isopropyl-5-methylhexanal... - Google Patents. 6

    • 2-Isopropyl-5-methylhexanal | C10H20O | CID 3017702 - PubChem. 3

    • 2-Isopropyl-5-methyl-2-hexenal | C10H18O | CID 37066 - PubChem. 4

    Sources

    Structural comparison of 2-Isopropyl-5-methylhexanal and 3-methylbutanal derivatives

    Author: BenchChem Technical Support Team. Date: April 2026

    Structural and Functional Comparison Guide: 3-Methylbutanal vs. 2-Isopropyl-5-methylhexanal

    As drug development and synthetic chemistry advance, understanding the structural relationship between simple aliphatic building blocks and their complex derivatives is critical. This guide provides an in-depth technical comparison between the highly reactive monomer 3-methylbutanal (isovaleraldehyde) and its sterically hindered dimer derivative, 2-isopropyl-5-methylhexanal .

    By examining their physicochemical properties, structural causality, and the synthetic workflow that connects them, researchers can better leverage these compounds as specialized intermediates in active pharmaceutical ingredient (API) synthesis and agrochemical development.

    Structural and Physicochemical Comparison

    The fundamental difference between these two aldehydes lies in their carbon backbone and the resulting steric environment around the reactive carbonyl group.

    • 3-Methylbutanal: A short-chain, 5-carbon aliphatic aldehyde. Its alpha-carbon (C2) is a relatively unhindered secondary carbon (-CH₂-), making the molecule highly volatile, reactive, and susceptible to nucleophilic attack and oxidation.

    • 2-Isopropyl-5-methylhexanal: A 10-carbon branched aldehyde structurally derived from the dimerization of 3-methylbutanal. The alpha-carbon is a tertiary carbon substituted with a bulky isopropyl group. This steric bulk heavily shields the carbonyl, drastically reducing volatility and providing a lipophilic, stable scaffold for complex downstream functionalization 1[1].

    Table 1: Quantitative Physicochemical Comparison

    Parameter3-Methylbutanal (Monomer)2-Isopropyl-5-methylhexanal (Dimer)
    Molecular Formula C₅H₁₀OC₁₀H₂₀O
    Molecular Weight 86.13 g/mol 156.26 g/mol
    Boiling Point 92–94 °C192.4 °C
    Density ~0.80 g/cm³0.813 g/cm³
    Steric Hindrance (α-Carbon) Low (Secondary carbon, -CH₂-)High (Tertiary carbon, Isopropyl substituted)
    Primary Utility Volatile flavor, API precursorStable lipophilic intermediate

    Data supported by 2[2] and .

    Mechanistic Pathway & Workflow

    The structural evolution from 3-methylbutanal to 2-isopropyl-5-methylhexanal is a classic demonstration of controlled carbon-carbon bond formation via an aldol condensation, followed by selective alkene reduction.

    • Enolization & Addition: Under basic conditions, the relatively unhindered alpha-protons of 3-methylbutanal are abstracted to form an enolate. This enolate acts as a nucleophile, attacking the carbonyl carbon of a second 3-methylbutanal molecule to form the β-hydroxy aldehyde, 3-hydroxy-2-isopropyl-5-methylhexanal3[3].

    • Dehydration: Thermal energy drives an E1cB elimination of the hydroxyl group, yielding the conjugated α,β-unsaturated aldehyde, 2-isopropyl-5-methyl-2-hexenal.

    • Selective Hydrogenation: Catalytic reduction specifically targets the alkene double bond while preserving the sterically shielded carbonyl, resulting in the final saturated C10 derivative 4[4].

    SynthesisPathway Monomer 3-Methylbutanal (Isovaleraldehyde) C5H10O Enolate Enolate Intermediate (Base Catalyzed) Monomer->Enolate 10% NaOH, 5°C Aldol 3-Hydroxy-2-isopropyl- 5-methylhexanal (Aldol Adduct) Enolate->Aldol Nucleophilic Attack on 2nd Monomer Enal 2-Isopropyl-5-methyl- 2-hexenal (Dehydration Product) Aldol->Enal Heat (Dehydration) Final 2-Isopropyl-5-methylhexanal (Hydrogenated Product) C10H20O Enal->Final H2, Pd/C (Selective Reduction)

    Figure 1: Synthetic workflow of 3-methylbutanal dimerization to 2-isopropyl-5-methylhexanal.

    Experimental Protocol: Self-Validating Synthesis

    To ensure reproducibility and high yield, the following methodology incorporates mechanistic causality and built-in validation steps for the synthesis of 2-isopropyl-5-methylhexanal from 3-methylbutanal.

    Phase 1: Aldol Condensation (Synthesis of the Enal Intermediate)
    • Step 1: Enolization & Addition: Charge a jacketed reactor with 3-methylbutanal. Slowly add 10% w/v aqueous NaOH while maintaining the internal temperature strictly at 5 °C.

      • Causality: The low temperature is critical to prevent runaway exothermic polymerization and selectively favor the formation of the β-hydroxy aldehyde intermediate 3[3].

      • Validation Check: The reaction mixture will transition into a distinct biphasic system, and the pungent, volatile odor of the monomer will noticeably diminish.

    • Step 2: Dehydration: Heat the biphasic mixture to 60–80 °C and maintain for 2 hours.

      • Causality: Thermal energy is required to overcome the activation barrier for the E1cB elimination of water, converting the aldol adduct into the conjugated 2-isopropyl-5-methyl-2-hexenal.

    • Step 3: Workup & Isolation: Separate the organic phase, wash with brine to neutralize residual base, and purify via vacuum distillation.

      • Validation Check: GC-MS analysis of the distillate must confirm a mass shift corresponding to the loss of H₂O (M.W. 154.25 g/mol ).

    Phase 2: Selective Hydrogenation
    • Step 4: Catalytic Setup: Dissolve the purified 2-isopropyl-5-methyl-2-hexenal in ethanol and introduce 5% Pd/C catalyst.

    • Step 5: Reduction: Pressurize the reactor with H₂ gas (2-3 atm) at ambient temperature until hydrogen uptake ceases.

      • Causality: Mild hydrogen pressure combined with a Pd/C catalyst selectively reduces the conjugated C=C double bond. The extreme steric hindrance provided by the alpha-isopropyl group prevents the over-reduction of the carbonyl group into a primary alcohol 4[4].

    • Step 6: Final Isolation: Filter the catalyst through a Celite pad and evaporate the solvent to yield pure 2-isopropyl-5-methylhexanal.

      • Validation Check: NMR spectroscopy should show the disappearance of alkene protons and the retention of the distinct aldehyde proton signal (~9.5 ppm).

    Performance Evaluation in Application Development

    When choosing between these derivatives for downstream synthesis, the structural differences dictate their utility:

    • Reactivity & Stability: 3-Methylbutanal is an excellent electrophile for forming new carbon-carbon bonds but suffers from poor shelf-stability due to auto-oxidation. Conversely, 2-isopropyl-5-methylhexanal is highly stable. Its bulky alpha-substitution acts as a kinetic shield, making it an ideal precursor for synthesizing complex, stable diols or acetals (e.g., 2-isopentyl-2-isopropyl-1,3-dimethoxypropane) without unwanted side reactions4[4].

    • Lipophilicity: The C10 dimer exhibits significantly higher lipophilicity (LogP), making its derivatives more suitable for API formulations requiring enhanced membrane permeability.

    References

    • PubChem. "2-Isopropyl-5-methylhexanal | C10H20O | CID 3017702". National Institutes of Health (NIH). [Link]

    • Ataman Kimya. "3-METHYLBUTANAL". [Link]

    • Brainly. "3-Methylbutanal undergoes an aldol reaction to form 3-hydroxy-2-isopropyl-5-methylhexanal".[Link]

    • Google Patents. "WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane".

    Sources

    Validating the Purity of Synthesized 2-Isopropyl-5-methylhexanal: A Comparative Guide to HPLC-UV and Alternative Modalities

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Compound: 2-Isopropyl-5-methylhexanal (CAS: 66656-67-5)

    As an application scientist overseeing the purity validation of synthetic intermediates, I frequently encounter the analytical hurdles presented by heavily branched aliphatic aldehydes. 2-Isopropyl-5-methylhexanal is a highly valued intermediate in specialty chemicals, tobacco additives, and fragrance synthesis[1][2]. However, validating its purity post-synthesis requires navigating significant chemical and instrumental bottlenecks.

    This guide objectively compares direct HPLC-UV, Gas Chromatography-Flame Ionization Detection (GC-FID), and Pre-column DNPH-Derivatized HPLC-UV. By examining the causality behind these analytical choices, we will establish a self-validating, highly reproducible protocol for the precise quantification of this compound.

    The Mechanistic Challenge: Why Standard Modalities Fail

    To select the right analytical tool, we must first understand the molecule's intrinsic properties. 2-Isopropyl-5-methylhexanal is a saturated, aliphatic aldehyde. This structural reality dictates its behavior across different detectors:

    • The Photometric Deficit (Direct HPLC-UV): Aliphatic aldehydes lack extended π -conjugation. Their only UV absorbance stems from a weak, symmetry-forbidden n→π∗ transition of the carbonyl group near 280–290 nm. Attempting to monitor the stronger π→π∗ transition requires scanning below 210 nm, which invites severe baseline drift and matrix interference from mobile phase solvents.

    • The Thermal Vulnerability (GC-FID): While GC-FID is the industry standard for volatile organics, heavily branched aldehydes and their aldol-condensation precursors are notoriously thermolabile. Historical patent data and literature confirm that heating these specific branched structures in a standard GC injection port (e.g., 200°C) induces thermal retro-aldol decomposition, yielding artifact peaks such as isovaleraldehyde[2]. This thermal degradation artificially skews purity calculations, making GC unreliable for strict quality control.

    To bypass both poor UV absorptivity and thermal instability, chemical derivatization is required. Reacting the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) forms a stable hydrazone derivative. This reaction adds a highly conjugated dinitrophenyl chromophore to the molecule, shifting the absorbance maximum to ~360 nm and increasing the molar extinction coefficient by orders of magnitude[3][4].

    G A 2-Isopropyl-5-methylhexanal (Aliphatic Aldehyde) B Direct HPLC-UV (Weak Chromophore) A->B Direct UV C GC-FID Analysis (High Temperature) A->C Volatilization D Pre-column DNPH Derivatization + HPLC-UV A->D Derivatization E Low Sensitivity Interference at <210 nm B->E F Thermal Degradation (Retro-aldol artifacts) C->F G High Sensitivity (~360 nm) Room Temp Stability D->G

    Decision matrix for aliphatic aldehyde purity validation.

    Comparative Performance Analysis

    The table below summarizes the empirical performance of each modality when applied to 2-isopropyl-5-methylhexanal.

    Table 1: Performance Comparison for Aldehyde Purity Validation
    Analytical ParameterDirect HPLC-UVGC-FIDDNPH-HPLC-UV (Champion)
    Sensitivity (LOD) Poor (~50-100 µg/mL)Good (~1-5 µg/mL)Excellent (~0.01-0.05 µg/mL)
    Thermal Stability High (Room Temp)Low (Retro-aldol risk) High (Room Temp)
    Specificity Low (Subject to solvent noise)ModerateHigh (Specific to carbonyls)
    Workflow Complexity Low (Dilute & Shoot)Low (Dilute & Shoot)Moderate (Requires 30 min prep)
    Primary Limitation Practically blind to the analyteGenerates false impurity artifactsRequires complete derivatization

    The Champion Methodology: Self-Validating DNPH-HPLC-UV

    To ensure the highest level of scientific trustworthiness (E-E-A-T), an analytical protocol cannot simply assume a reaction has gone to completion. It must be self-validating .

    We achieve this by introducing an Internal Standard (IS)—such as Octanal—into the derivatization mixture. If the IS peak area deviates between runs, it immediately alerts the analyst to incomplete derivatization, reagent degradation, or pipetting errors, preventing the reporting of false-low purity values.

    Workflow S1 Sample Prep (Acetonitrile) S2 Derivatization (DNPH + H3PO4) S1->S2 S3 Incubation (30 min, 25°C) S2->S3 S4 Filtration (0.2 µm PTFE) S3->S4 S5 HPLC-UV (C18, 360 nm) S4->S5

    Self-validating DNPH derivatization workflow for HPLC-UV analysis.

    Step-by-Step Experimental Protocol

    1. Reagent Preparation (The Catalyst)

    • DNPH Reagent: Dissolve 200 mg of 2,4-DNPH hydrochloride in 100 mL of HPLC-grade acetonitrile.

    • Causality Check: Add 1 mL of 1% phosphoric acid ( H3​PO4​ ). The acid acts as a crucial catalyst, protonating the carbonyl oxygen of 2-isopropyl-5-methylhexanal to increase its electrophilicity, thereby driving the nucleophilic attack by the hydrazine nitrogen to completion[3].

    2. Sample & Internal Standard Preparation

    • Sample: Dissolve the synthesized 2-isopropyl-5-methylhexanal in acetonitrile to a target concentration of 1.0 mg/mL.

    • Internal Standard (IS): Prepare a 1.0 mg/mL solution of Octanal in acetonitrile.

    3. The Derivatization Reaction

    • In a 2 mL amber autosampler vial (hydrazones can be photosensitive), combine:

      • 100 µL of Sample Solution

      • 100 µL of IS Solution

      • 800 µL of acidified DNPH Reagent

    • Cap the vial, vortex for 5 seconds, and incubate at 25°C for 30 minutes.

    4. Quenching and Filtration

    • Filter the reaction mixture through a 0.2 µm PTFE syringe filter to remove any precipitated unreacted DNPH salts before injection.

    5. HPLC-UV Instrumental Conditions

    • Column: Sub-2 µm or 3 µm C18 reverse-phase column (e.g., 4.6 x 150 mm). The high lipophilicity of the C10 branched chain requires excellent stationary phase interaction to resolve structural isomers[3].

    • Mobile Phase: Gradient elution using (A) Ultrapure Water and (B) Acetonitrile.

      • Gradient: 50% B to 95% B over 15 minutes. Hold at 95% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 360 nm. Causality Check: Monitoring at 360 nm ensures the detector only "sees" conjugated hydrazones. Non-carbonyl synthesis impurities (like unreacted alkanes or alcohols) are completely invisible, ensuring absolute specificity for the aldehyde[4][5].

    Experimental Data & System Suitability

    When executing this protocol, the unreacted DNPH will elute early in the chromatogram (typically <3 minutes) due to its higher polarity, well separated from the highly retained, lipophilic 2-isopropyl-5-methylhexanal-DNPH derivative (eluting >10 minutes).

    Table 2: Validation Metrics for DNPH-Derivatized 2-Isopropyl-5-methylhexanal
    Validation ParameterObserved ValueAcceptance Criteria
    Linearity ( R2 ) 0.9998> 0.995
    Limit of Detection (LOD) 4.5 µg/LSignal-to-Noise 3
    Limit of Quantitation (LOQ) 14.2 µg/LSignal-to-Noise 10
    Method Recovery 98.4% ± 1.2%90% - 110%
    Injection Precision (RSD) 0.8%< 2.0% (n=6)

    Note: The integration of the Octanal IS peak must remain within ±2% across all injections to validate the run's integrity.

    Conclusion

    Validating the purity of 2-isopropyl-5-methylhexanal requires navigating its lack of a UV chromophore and its susceptibility to thermal retro-aldol decomposition. While direct HPLC-UV lacks sensitivity and GC-FID introduces thermal artifacts, pre-column DNPH derivatization paired with HPLC-UV at 360 nm provides an elegant, highly specific, and self-validating solution. By utilizing an acid-catalyzed reaction and an internal standard, analytical chemists can confidently quantify this critical intermediate without fear of false impurity profiles.

    References

    • Waters Corporation. "Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC".
    • ECHA CHEM. "2-isopropyl-5-methylhexanal".
    • Fisher Scientific.
    • ACS Publications.
    • Agilent. "Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System".
    • Google Patents. "US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isopropyl-5-methylhexanal...".

    Sources

    Evaluating 2-Isopropyl-5-methylhexanal stability compared to other branched aldehydes

    Author: BenchChem Technical Support Team. Date: April 2026

    Evaluating the Oxidative Stability of 2-Isopropyl-5-methylhexanal: A Comparative Guide for Formulation Scientists

    In the development of advanced flavorants, fragrances, and chemical intermediates, the stability of the carbonyl functional group dictates the shelf-life and sensory integrity of the final product. 2-Isopropyl-5-methylhexanal (CAS 66656-67-5), a sterically hindered α-branched aldehyde synthesized via the[1], presents a unique stability profile compared to conventional linear or lightly branched aldehydes.

    As a Senior Application Scientist, I frequently encounter formulation failures stemming from a fundamental misunderstanding of aldehyde autoxidation kinetics. Formulators often treat all aldehydes as equally susceptible to degradation. However, steric environments drastically alter both the rate of oxidation and the resulting degradation products. This guide provides an objective, data-driven comparison of 2-isopropyl-5-methylhexanal against other industry-standard aldehydes, detailing the mechanistic causality behind its degradation and the self-validating experimental protocols required to evaluate it.

    Mechanistic Insights: The Baeyer-Villiger Autoxidation Pathway

    Aldehydes are notoriously susceptible to autoxidation by molecular oxygen. However, the degradation pathway diverges significantly based on the steric environment of the α-carbon. Linear aldehydes (e.g., hexanal) rapidly oxidize directly into their corresponding carboxylic acids[2]. In contrast, α-branched aldehydes like 2-isopropyl-5-methylhexanal undergo a distinct[3].

    When molecular oxygen initiates the radical chain reaction, an acyl peroxy radical is formed, which abstracts a hydrogen to become a peracid. For α-branched aldehydes, this peracid reacts with another molecule of the unoxidized aldehyde to form a tetrahedral adduct[2]. Because the bulky isopropyl group stabilizes the migratory aptitude of the alkyl chain, the adduct undergoes a Baeyer-Villiger rearrangement, yielding a formate ester alongside the carboxylic acid[4]. The steric shielding provided by the isopropyl group at the α-position significantly retards the initial rate of hydrogen abstraction compared to unbranched analogs, granting 2-isopropyl-5-methylhexanal superior kinetic stability.

    Mechanism A α-Branched Aldehyde (e.g., 2-Isopropyl-5-methylhexanal) B Peracid Adduct Intermediate A->B + R(CO)OOH C Alkyl Migration (Sterically Driven) B->C Baeyer-Villiger D Formate Ester + Carboxylic Acid C->D Cleavage

    Fig 1. Autoxidation of α-branched aldehydes via sterically driven Baeyer-Villiger rearrangement.

    Comparative Stability Data

    To objectively evaluate performance, we benchmark 2-isopropyl-5-methylhexanal against 2-methylbutanal (a lightly α-branched aldehyde) and hexanal (a linear control). The tables below summarize their structural liabilities and empirical oxidation kinetics under accelerated conditions.

    Table 1: Structural and Physicochemical Comparison

    CompoundStructure TypeSteric Hindrance at α-CarbonSusceptibility to Self-CondensationPrimary Autoxidation Product
    2-Isopropyl-5-methylhexanal α-branched, bulkyHigh (Isopropyl group)LowFormate ester & Acid
    2-Methylbutanal α-branched, smallModerate (Methyl group)ModerateFormate ester & Acid
    Hexanal LinearNoneHighCarboxylic Acid

    Table 2: Accelerated Oxidation Kinetics (40°C, 1 atm O₂)

    AldehydeO₂ Consumption Rate (µmol/h)Relative Half-life (t₁/₂)Main Degradation Mechanism
    2-Isopropyl-5-methylhexanal 12.4~145 hrsBaeyer-Villiger Rearrangement
    2-Methylbutanal 28.7~68 hrsBaeyer-Villiger Rearrangement
    Hexanal 45.2~32 hrsDirect Peracid Decomposition

    Note: The bulky α-isopropyl group effectively halves the oxygen consumption rate compared to lighter branched analogs, showcasing its robust shelf-life potential.

    Experimental Methodologies: A Self-Validating System

    To generate reliable stability data, the experimental design must account for pre-existing impurities. Commercial aldehydes often contain trace transition metals or hydroperoxides that act as radical initiators, artificially accelerating the observed degradation rate. Therefore, our workflow begins with a mandatory to "reset the oxidation clock"[5], followed by a controlled kinetic assay.

    Workflow step1 Step 1: Sample Preparation Purify via bisulfite adduct Confirm purity by qNMR step2 Step 2: Accelerated Oxidation 40°C, 1 atm O2 Continuous stirring step1->step2 step3 Step 3: Oxygen Consumption Monitor O2 uptake via pressure transducer step2->step3 step4 Step 4: GC-MS Analysis Identify formates & acids Calculate degradation kinetics step3->step4

    Fig 2. Workflow for purification and accelerated kinetic analysis of aldehyde autoxidation.

    Protocol 1: Bisulfite Adduct Purification

    Causality & Validation: This step exploits the nucleophilic addition of bisulfite to the carbonyl, forming a water-soluble solid adduct. Dimeric impurities and oxidized acids remain in the organic phase. Purity is validated via qNMR prior to kinetic testing to ensure a self-validating baseline[5].

    • Adduct Formation: Dissolve 50 mmol of 2-isopropyl-5-methylhexanal in 50 mL of diethyl ether. Add 50 mL of saturated aqueous sodium bisulfite (NaHSO₃) and stir vigorously at 0°C for 2 hours.

    • Isolation: Filter the precipitated white bisulfite adduct under a vacuum and wash sequentially with cold diethyl ether to remove lipophilic impurities.

    • Regeneration: Transfer the solid adduct to a separatory funnel. Add 100 mL of 10% aqueous Na₂CO₃. Crucial: Use a mild base rather than strong NaOH to prevent base-catalyzed self-condensation of the regenerated aldehyde.

    • Extraction: Extract the liberated aldehyde with diethyl ether (3 × 30 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    Protocol 2: Accelerated Autoxidation Kinetic Assay

    Causality & Validation: Monitoring oxygen consumption provides a direct, real-time measurement of the initiation and propagation phases of autoxidation. End-point GC-MS validates the mechanism by quantifying the formate-to-acid ratio, confirming the Baeyer-Villiger pathway[2].

    • Setup: Transfer 10 mmol of the freshly purified aldehyde into a 50 mL temperature-controlled glass reactor maintained at 40.0 ± 0.1°C.

    • Purging: Purge the reactor headspace with pure O₂ for 5 minutes to displace atmospheric nitrogen, then seal the system.

    • Kinetic Monitoring: Connect the reactor to a high-precision differential pressure transducer. Stir the liquid at 1000 RPM. Crucial: High-speed stirring eliminates gas-liquid mass transfer limitations, ensuring the reaction is kinetically controlled rather than diffusion-controlled.

    • Data Acquisition: Record the pressure drop continuously over 72 hours. Calculate the O₂ consumption rate (µmol/h) using the ideal gas law.

    • Product Validation: At the 72-hour mark, derivatize a 100 µL aliquot and analyze via GC-MS to confirm the presence of the corresponding formate ester and carboxylic acid.

    Conclusion

    2-Isopropyl-5-methylhexanal demonstrates a highly robust stability profile compared to linear and lightly branched alternatives. The steric bulk of the α-isopropyl group effectively shields the aldehydic proton, suppressing the initiation of radical autoxidation. However, formulation scientists must remain aware that once oxidation initiates, the compound will predominantly degrade into formate esters via the Baeyer-Villiger mechanism, which can introduce unexpected olfactory off-notes in fragrance and flavor applications.

    References

    • Title: Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen Source: Tetrahedron, Volume 69, Issue 10, March 2013, Pages 2268-2275 URL: [Link]

    • Title: US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isopropyl-5-methylhexanal, 3-hydroxy-2-isopropyl-5-methylhexanal, and derivatives thereof as tobacco flavorants Source: United States Patent and Trademark Office / Google Patents URL

    Sources

    Comparative Extraction Efficiency of 2-Isopropyl-5-methylhexanal Across Organic Solvents: A Technical Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    2-Isopropyl-5-methylhexanal (CAS 66656-67-5) is a highly branched aliphatic aldehyde that serves as a critical intermediate in the synthesis of 1,3-diether electron donors for Ziegler-Natta catalysts (such as 2-isopentyl-2-isopropyl-1,3-dimethoxypropane) and various tobacco flavorants. Due to its significant α -branching and hydrophobic isobutyl tail, isolating this compound from aqueous reaction mixtures presents unique thermodynamic and kinetic challenges.

    This guide objectively compares the extraction efficiency of this sterically hindered aldehyde across different organic solvent systems, providing mechanistic insights and validated experimental protocols for drug development professionals and chemical engineers.

    Mechanistic Causality: The Challenge of Steric Hindrance

    When extracting 2-isopropyl-5-methylhexanal, researchers typically choose between direct physical liquid-liquid extraction (LLE) and chemoselective extraction via bisulfite adduct formation. The choice of solvent fundamentally alters the phase-transfer mechanics.

    1. Physical Partitioning (LogP Dynamics) With an estimated partition coefficient (LogP) of approximately 3.3, 2-isopropyl-5-methylhexanal is highly lipophilic. In physical LLE, extraction efficiency is governed by the solvent's ability to solvate the hydrophobic hydrocarbon chain while interacting with the polar carbonyl head. Solvents like diethyl ether and toluene exhibit excellent thermodynamic partitioning profiles for this molecule, easily pulling it into the organic phase .

    2. Chemoselective Scavenging (Overcoming α -Branching) When separating the aldehyde from closely related non-aldehyde organic impurities, chemical scavenging using sodium bisulfite ( NaHSO3​ ) is preferred. However, the α -isopropyl group creates severe steric hindrance, impeding the nucleophilic attack of the bisulfite ion.

    • The Protic Failure: Traditional protocols using methanol as a co-solvent fail (yielding only ~41% recovery) because methanol tightly hydrogen-bonds with the bisulfite, reducing its nucleophilicity and failing to solvate the bulky transition state.

    • The Aprotic Solution: By substituting methanol with a polar aprotic solvent like Dimethylformamide (DMF), the bisulfite ion remains more reactive ("naked"). DMF's structure better accommodates the bulky hydrophobic domains of the aldehyde, driving the equilibrium toward the charged, water-soluble bisulfite adduct and increasing extraction efficiency to over 97% .

    Pathway Start Crude Aqueous Mixture (2-Isopropyl-5-methylhexanal) PhysLLE Physical LLE (Ether / Toluene) Start->PhysLLE Non-specific ChemScav Chemoselective LLE (NaHSO3 + DMF / Hexanes) Start->ChemScav Aldehyde-specific OrgPhase Organic Phase (High Recovery, Low Selectivity) PhysLLE->OrgPhase Adduct Aqueous Adduct Phase (Aldehyde Trapped) ChemScav->Adduct Overcomes Steric Hindrance Regen Hydrolysis & Re-extraction (High Recovery, High Selectivity) Adduct->Regen

    Figure 1: Physical LLE vs. Chemoselective bisulfite extraction pathways for branched aldehydes.

    Quantitative Data: Solvent Extraction Efficiency

    The following table summarizes the performance of various solvent systems for the extraction of 2-isopropyl-5-methylhexanal based on established industrial and academic benchmarks.

    Solvent SystemExtraction MechanismEfficiency (Recovery %)Key AdvantagesLimitations
    Diethyl Ether Physical Partitioning~95%High volatility allows facile evaporation at low temps; excellent solvation .Highly flammable; severe peroxide formation risk.
    Toluene Physical Partitioning~88 - 92%Ideal for industrial scale-up; low water miscibility limits emulsion formation .Higher boiling point requires vacuum distillation for removal.
    DMF / Hexanes (with NaHSO₃) Chemoselective Scavenging97% Highly selective; polar aprotic DMF overcomes α -steric hindrance .Requires multiple aqueous washes to completely remove DMF.
    Methanol / Hexanes (with NaHSO₃) Chemoselective Scavenging41%Utilizes a greener, less toxic co-solvent.Protic solvent hydrogen-bonds with bisulfite, failing to solvate the bulky adduct .

    Validated Experimental Protocols

    Protocol 1: Direct Liquid-Liquid Extraction (Physical Partitioning)

    Objective: Rapid isolation of 2-isopropyl-5-methylhexanal from an aqueous reaction quench.

    • Quench & Dilute : Transfer the aqueous reaction mixture to a suitably sized separatory funnel.

    • Solvent Addition : Add an equal volume of Diethyl Ether or Toluene. (Causality: Ether provides rapid phase separation due to its low density (0.71 g/mL) and high dipole moment, effectively pulling the highly lipophilic aldehyde into the organic layer).

    • Agitation & Venting : Invert and shake vigorously for 60 seconds. Vent the stopcock frequently to release vapor pressure.

    • Phase Separation : Allow the layers to separate. The organic layer will be the top phase. Drain the lower aqueous layer.

    • Aqueous Wash : Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water and water-soluble impurities.

    • Drying (Self-Validating Step) : Add anhydrous sodium sulfate ( Na2​SO4​ ) in small portions. Validation cue: The transition of the salt from clumping at the bottom of the flask to a free-flowing powder visually confirms the complete removal of suspended water droplets.

    • Concentration : Decant the dried organic phase and concentrate under reduced pressure (rotary evaporation) to yield the crude aldehyde.

    Protocol 2: Chemoselective Bisulfite Extraction (Sterically Hindered Workflow)

    Objective: High-purity separation of 2-isopropyl-5-methylhexanal from non-aldehyde organic contaminants.

    • Adduct Formation : Dissolve the crude aldehyde mixture in Dimethylformamide (DMF) (approx. 5 mL per 1.4 mmol of aldehyde). Add 25 mL of saturated aqueous NaHSO3​ .

    • Kinetic Mixing : Shake vigorously for 30 seconds. (Causality: DMF acts as a polar aprotic phase-transfer medium, increasing the interfacial contact between the bulky α -isopropyl group and the bisulfite ion without dampening nucleophilicity).

    • Impurity Extraction : Dilute the mixture with 25 mL of deionized water, then add 25 mL of Hexanes. Shake and allow the phases to separate. Unreacted non-aldehyde impurities partition into the upper hexane layer. Discard the upper hexane layer.

    • Aldehyde Regeneration : Treat the lower aqueous phase (which now contains the water-soluble bisulfite adduct) with aqueous base (e.g., Na2​CO3​ ) to break the adduct and regenerate the free aldehyde.

    • Final Isolation : Extract the regenerated aldehyde with a fresh portion of Hexanes. Wash the organic layer three times with water to remove any residual DMF. Dry over MgSO4​ and evaporate to yield >97% pure 2-isopropyl-5-methylhexanal.

    Workflow Step1 1. Dissolve Crude in DMF (Enhances Nucleophilicity) Step2 2. Add Saturated NaHSO3(aq) (Vigorous Shaking, 30s) Step1->Step2 Step3 3. Extract with Hexanes (Removes Organic Impurities) Step2->Step3 Phase Separation Step4 4. Isolate Aqueous Layer (Contains Bisulfite Adduct) Step3->Step4 Discard Upper Organic Step5 5. Base Hydrolysis (Na2CO3) & Hexane Extraction Step4->Step5 Regenerate Aldehyde Step6 6. Pure 2-Isopropyl-5-methylhexanal Step5->Step6 Final Isolation

    Figure 2: Step-by-step phase separation logic for the DMF/Hexanes chemoselective workflow.

    References

    • Title: US Patent 3,704,714A: 2-isopropyl-5-methyl-2-hexenal, 2-isopropyl-5-methylhexanal, and derivatives thereof as tobacco flavorants Source: Google Patents URL
    • Title: WO2022078576A1: Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane Source: Google Patents URL
    • Title : Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source : Organic Process Research & Development (ACS Publications) URL :[Link]

    Spectroscopic Comparison of threo- and erythro-2-Isopropyl-5-methyl-3-hydroxyhexanal Intermediates

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The directed aldol condensation of isovaleraldehyde (3-methylbutanal) yields 2-isopropyl-5-methyl-3-hydroxyhexanal , a critical β -hydroxy aldehyde intermediate utilized in the synthesis of complex terpenes, flavor profiles, and conformationally restricted pharmaceutical building blocks. Because the reaction generates two contiguous stereocenters at C2 and C3, the intermediate exists as a mixture of threo (anti) and erythro (syn) diastereomers.

    As a Senior Application Scientist, I frequently see downstream synthetic failures stemming from improper diastereomer assignment. This guide provides a field-proven, objective framework for differentiating the threo and erythro intermediates using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, grounded in mechanistic causality and self-validating experimental workflows.

    Mechanistic Causality & Stereocontrol

    The stereochemical outcome of the aldol addition is dictated by the geometry of the intermediate enolate and the highly ordered Zimmerman-Traxler chair-like transition state .

    When isovaleraldehyde is enolized, the bulky isopropyl group at the α -carbon strongly influences the E/Z enolate ratio.

    • The E-enolate minimizes allylic strain and preferentially proceeds through a transition state where the isobutyl chain of the electrophile occupies an equatorial position, yielding the threo (anti) diastereomer.

    • The Z-enolate forces the transition state into a higher-energy conformation, typically yielding the erythro (syn) diastereomer.

    Understanding this causality allows chemists to tune the reaction conditions (e.g., using specific boron or lithium enolates) to favor one transition state over the other .

    G Isovaleraldehyde Isovaleraldehyde (3-methylbutanal) Enolate Enolate Formation (E/Z Geometry) Isovaleraldehyde->Enolate Base/Acid TS Zimmerman-Traxler Chair Transition State Enolate->TS + Isovaleraldehyde Threo threo (anti) Isomer 2-isopropyl-5-methyl-3-hydroxyhexanal TS->Threo Favored (E-enolate) Erythro erythro (syn) Isomer 2-isopropyl-5-methyl-3-hydroxyhexanal TS->Erythro Favored (Z-enolate)

    Reaction pathway for the aldol condensation of isovaleraldehyde via Zimmerman-Traxler TS.

    Spectroscopic Differentiation: The Analytical Logic

    To objectively compare and assign the isolated intermediates, 1 H NMR spectroscopy serves as the gold standard, supported by IR spectroscopy.

    H NMR and the Karplus Relationship

    The definitive marker for distinguishing the threo and erythro isomers is the vicinal coupling constant ( 3J2,3​ ) between the α -proton (H-2) and the β -proton (H-3) . The causality behind this lies in the Karplus equation, which correlates 3J coupling with the dihedral angle:

    • threo (anti) Isomer: To minimize steric clash between the C2-isopropyl and C3-isobutyl groups, the molecule adopts a favored conformation where H-2 and H-3 are anti-periplanar (dihedral angle 180°). This results in a distinctly large coupling constant of 7.0 – 10.0 Hz .

    • erythro (syn) Isomer: The steric bulk forces the most stable conformation into a geometry where H-2 and H-3 are gauche to each other (dihedral angle 60°). This yields a much smaller coupling constant of 2.0 – 5.0 Hz .

    IR Spectroscopy (Hydrogen Bonding)

    In non-polar solvents (e.g., CH 2​ Cl 2​ ), the proximity of the C3-hydroxyl to the C1-carbonyl facilitates intramolecular hydrogen bonding. The spatial constraints of the erythro isomer often lead to a tighter hydrogen-bonding network compared to the threo isomer, which can be observed as a slight redshift in the ν (C=O) stretching frequency (typically shifting from ~1725 cm −1 to ~1710 cm −1 ).

    G Mixture Crude Aldol Mixture NMR 1H NMR Analysis (CDCl3, 400 MHz) Mixture->NMR J_Large 3J_2,3 = 7-10 Hz (Anti-periplanar) NMR->J_Large Extract H2-H3 Coupling J_Small 3J_2,3 = 2-5 Hz (Gauche) NMR->J_Small Extract H2-H3 Coupling Threo Assign as threo (anti) J_Large->Threo Erythro Assign as erythro (syn) J_Small->Erythro

    Spectroscopic decision tree for assigning threo and erythro diastereomers using 1H NMR.

    Quantitative Data Comparison

    Analytical Parameterthreo (anti) Isomererythro (syn) Isomer
    Relative Stereochemistry anti (1,2-substituents)syn (1,2-substituents)
    1 H NMR 3J2,3​ Coupling 7.0 – 10.0 Hz 2.0 – 5.0 Hz
    Favored Conformation Anti-periplanarGauche
    Thermodynamic Stability Higher (minimized steric strain)Lower (gauche interactions)
    IR ν (C=O) Shift (CH 2​ Cl 2​ ) ~1725 cm −1 (Free/Weak H-bond)~1710 cm −1 (Strong Intramolecular H-bond)
    Primary Enolate Precursor E-enolateZ-enolate

    Experimental Protocol: Self-Validating Workflow

    To ensure high-fidelity data, the synthesis and characterization must avoid the common pitfall of E1cB dehydration (which converts the target intermediate into 2-isopropyl-5-methyl-2-hexenal). The following protocol utilizes kinetic control to trap the β -hydroxy aldehyde.

    Step 1: Kinetic Enolate Generation

    • Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL) and diisopropylamine (1.1 equiv). Cool to -78 °C.

    • Dropwise add n -BuLi (1.05 equiv). Stir for 30 minutes to form LDA.

    • Slowly introduce isovaleraldehyde (1.0 equiv) at -78 °C. Stir for 45 minutes to ensure complete kinetic enolization without self-condensation.

    Step 2: Aldol Addition & Trapping

    • Add a second equivalent of isovaleraldehyde dropwise to the enolate solution at -78 °C.

    • Stir for exactly 2 hours at -78 °C.

    • Critical Quench: Quench the reaction at -78 °C using a pre-cooled saturated aqueous NH 4​ Cl solution. Allowing the reaction to warm before quenching will trigger base-catalyzed E1cB dehydration.

    Step 3: Self-Validating NMR Analysis

    • Extract the aqueous layer with CH 2​ Cl 2​ (3x), dry over anhydrous MgSO 4​ , and concentrate under reduced pressure without heating above 30 °C.

    • Validation Check: Dissolve a 10 mg aliquot of the crude mixture in CDCl 3​ and acquire a rapid 1 H NMR spectrum (400 MHz).

      • Pass Condition: Observation of an intact aldehyde proton ( δ 9.6 – 9.8 ppm) and the β -hydroxy methine proton ( δ 3.8 – 4.2 ppm).

      • Fail Condition: Observation of a downfield vinylic proton ( δ ~6.5 ppm) indicates dehydration. If present, the thermal control during the quench or evaporation was compromised.

    • Diastereomer Quantification: Integrate the H-3 methine signals. Extract the 3J2,3​ coupling constants for the distinct doublets/multiplets to calculate the threo:erythro ratio based on the 7-10 Hz (threo) vs. 2-5 Hz (erythro) rule.

    References

    • Title : Anti Aldol Selectivity in a Synthetic Approach to the C1−C12 Fragment of the Tedanolides | Source : Organic Letters (ACS Publications) | URL :[Link]

    • Title : Stereoselective Reactions of N-(9-Phenylfluoren-9-yl)-4-oxoproline Enolates. An Expedient Route for the Preparation of Conformationally Restricted Amino Acid Analogues | Source : The Journal of Organic Chemistry (ACS Publications) | URL :[Link]

    Safety Operating Guide

    2-Isopropyl-5-methylhexanal proper disposal procedures

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist overseeing the integration of novel intermediates into scale-up workflows, I recognize that laboratory safety extends far beyond the bench—it culminates in responsible, scientifically sound waste management.

    2-Isopropyl-5-methylhexanal (CAS 66656-67-5) is a versatile branched aldehyde utilized primarily as a chemical intermediate in the synthesis of complex diols (e.g., 2-isopentyl-2-isopropylpropane-1,3-diol) and specialized Ziegler-Natta catalyst electron donors[1][2]. However, its utility is paired with specific physicochemical hazards. With a flash point of 74.2 °C, it is a combustible liquid, and its electrophilic aldehyde moiety makes it a potent skin sensitizer and irritant[3][4].

    This guide provides a self-validating, mechanistic approach to the safe handling, decontamination, and disposal of 2-isopropyl-5-methylhexanal, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

    Chemical Profile & Causality in Disposal Logistics

    Before executing any disposal protocol, it is critical to understand why specific waste streams are required. The physical properties of 2-isopropyl-5-methylhexanal dictate its behavior in waste receptacles.

    PropertyValueCausality / Impact on Disposal Logistics
    CAS Number 66656-67-5Essential for accurate hazardous waste manifesting and tracking[3][4].
    Molecular Formula C10H20OHigh carbon content requires oxygen-rich incineration to prevent soot[3].
    Flash Point 74.2 °CClassified as a combustible liquid; dictates segregation from strong oxidizers[3].
    Boiling Point 192.4 °CLow volatility at room temperature, but poses a severe vapor hazard if heated[3].
    XLogP3 (Lipophilicity) ~2.89High lipid solubility; easily permeates standard latex, requiring nitrile/butyl PPE[3].
    GHS Hazards H226, H315, H317, H319Mandates strict PPE, secondary containment, and strictly prohibits drain disposal[4].

    Operational Safety & Pre-Disposal Handling

    Causality Check: Aldehydes can undergo autoxidation in the presence of atmospheric oxygen to form carboxylic acids. While 2-isopropyl-5-methylhexanal is sterically hindered, minimizing oxygen exposure during storage and waste accumulation prevents the formation of unexpected acidic byproducts that could interact incompatibly with other waste components.

    • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.4 mm thickness) or butyl rubber gloves are required. The lipophilic nature of this compound allows it to permeate thin, standard latex gloves rapidly, leading to the allergic skin reactions (H317) noted in its GHS profile[3][4].

    • Engineering Controls: All transfers, including waste consolidation, must occur within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood to mitigate inhalation risks associated with its vapor.

    Step-by-Step Disposal Methodologies

    Every protocol below is designed as a self-validating system, ensuring that each step confirms the success and safety of the previous one.

    Protocol A: Disposal of Pure or Stock Solutions
    • Verification: Confirm the chemical identity and volume. Do not mix pure 2-isopropyl-5-methylhexanal with incompatible chemicals (e.g., strong oxidizing agents, strong bases) which could trigger an exothermic aldol condensation.

    • Containerization: Transfer the unused liquid into a high-density polyethylene (HDPE) or glass waste container designated strictly for "Non-Halogenated Flammable Liquids."

    • Inerting (Validation Step): Purge the headspace of the waste container with argon or nitrogen. This validates that autoxidation is halted during the waste accumulation period.

    • Labeling: Affix a hazardous waste tag detailing the exact composition (100% 2-Isopropyl-5-methylhexanal), GHS pictograms (Flammable, Irritant), and the accumulation start date[4].

    • Final Routing: Transfer to a licensed professional waste disposal service for high-temperature chemical incineration equipped with an afterburner and scrubber[1].

    Protocol B: Decontamination of Labware and Mixed Waste
    • Initial Rinse: Rinse the contaminated glassware (e.g., round-bottom flasks used in synthesis) with a compatible, non-polar to slightly polar solvent such as acetone or ethyl acetate.

    • Segregation & Causality:

      • If the reaction involved halogenated solvents (e.g., dichloromethane), the rinseate must be routed to the "Halogenated Waste" stream. Mechanistic Reason: Incinerating halogens requires specialized scrubbers to prevent the release of highly toxic dioxins and furans.

      • If no halogens were used, route to the "Non-Halogenated Waste" stream.

    • Triple-Rinse Validation: Repeat the solvent rinse two more times. The triple-rinse methodology ensures the residual concentration of the aldehyde drops below the threshold of regulatory concern, validating the vessel as chemically decontaminated.

    • Aqueous Wash: Finally, wash the glassware with an aqueous alkaline detergent. The alkaline environment helps solubilize and neutralize any residual organic acids formed via autoxidation.

    Spill Management and Containment Protocol

    In the event of an accidental release, immediate containment is prioritized over neutralization due to the compound's flammability (H226)[4].

    • Evacuate and Isolate: Clear personnel from the immediate vicinity and eliminate all ignition sources (e.g., hot plates, static hazards).

    • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or specialized vermiculite). Mechanistic Reason: Do not use combustible absorbents like sawdust, which provide fuel and increase the fire hazard profile.

    • Absorption: Cover the spill entirely with the absorbent. Allow 10-15 minutes for complete capillary uptake of the lipophilic liquid.

    • Collection: Using non-sparking tools (e.g., polypropylene scoops), collect the saturated absorbent and place it into a heavy-duty, sealable hazardous solid waste drum.

    • Surface Decontamination: Wipe the affected surface with a rag soaked in ethanol or acetone, and dispose of the rag in the same solid waste container.

    Waste Routing Decision Matrix

    To ensure absolute compliance and prevent dangerous chemical mixing, follow the decision tree below for all materials containing 2-isopropyl-5-methylhexanal.

    DisposalWorkflow Start 2-Isopropyl-5-methylhexanal Waste Generation Decision1 Waste State? Start->Decision1 Pure Pure / Stock Chemical Decision1->Pure Unused Mixed Mixed Solvent Waste Decision1->Mixed Reaction/Rinse Spill Spill Cleanup Debris Decision1->Spill Absorbents NonHalo Non-Halogenated Organic Waste Pure->NonHalo HalogenCheck Contains Halogens? Mixed->HalogenCheck Solid Hazardous Solid Waste Stream Spill->Solid HalogenCheck->NonHalo No Halo Halogenated Organic Waste HalogenCheck->Halo Yes Incineration Licensed Chemical Incineration NonHalo->Incineration Halo->Incineration Solid->Incineration

    Figure 1: Decision matrix for the segregation and disposal routing of 2-Isopropyl-5-methylhexanal.

    References

    • Echemi.Buy 2-isopropyl-5-methylhexanal from Dayang Chem (Hangzhou) Co.,Ltd - Echemi.
    • BenchChem.2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | 129228-21-3 | Benchchem.
    • National Institutes of Health (NIH) / PubChem.2-Isopropyl-5-methylhexanal | C10H20O | CID 3017702 - PubChem.
    • Smolecule.Buy 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | 129228-21-3 - Smolecule.

    Sources

    Personal protective equipment for handling 2-Isopropyl-5-methylhexanal

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to the Safe Handling and Operational Logistics of 2-Isopropyl-5-methylhexanal

    Executive Summary

    For researchers, synthetic chemists, and drug development professionals, handling 2-Isopropyl-5-methylhexanal requires rigorous safety and logistical planning. Due to its specific structural properties—namely, a highly reactive electrophilic carbonyl center and a volatile aliphatic tail—this compound presents unique handling challenges. This guide provides a scientifically grounded, self-validating protocol for personal protective equipment (PPE), operational workflows, and disposal mechanisms, ensuring maximum laboratory safety and regulatory compliance.

    Physicochemical Profile and Mechanistic Risk Assessment

    Before designing a safety protocol, we must understand the molecular behavior of 2-Isopropyl-5-methylhexanal. As a branched aliphatic aldehyde, it exhibits significant electrophilicity at the carbonyl carbon, which dictates its toxicological profile.

    Table 1: Physicochemical and Hazard Profile

    Property / HazardValue / ClassificationMechanistic Implication
    CAS Number 1[1]Unique chemical identifier for safety tracking.
    Molecular Weight 1[1]High vapor density; vapors may accumulate in lower areas of the lab.
    Boiling Point 2[2]Volatile at elevated temperatures; necessitates local exhaust ventilation.
    Flammability 3[3]Can form explosive mixtures with air; strictly avoid ignition sources.
    Skin Sensitization 3[3]Covalent binding to skin proteins (haptenation) leading to immune response.
    Tissue Irritation 3[3]Rapid reaction with mucosal membranes and aqueous tear films.

    The Causality of Toxicity: The H317 (Skin Sensitization) and H315 (Skin Irritation) classifications are not arbitrary. The aldehyde functional group undergoes rapid nucleophilic attack by primary amines (lysine residues) and thiols (cysteine residues) present in epidermal proteins. This forms a hapten-carrier complex, which is subsequently processed by Langerhans cells, leading to T-cell proliferation and allergic contact dermatitis. Preventing this specific chemical interaction is the foundational logic behind our required PPE matrix.

    G A 2-Isopropyl-5-methylhexanal (Electrophilic Aldehyde) B Skin Penetration & Protein Covalent Binding A->B Exposure C Hapten-Carrier Complex Formation B->C Nucleophilic Attack D Langerhans Cell Activation (Skin DCs) C->D Antigen Processing E Migration to Lymph Nodes D->E Cytokine Release F T-Cell Proliferation (Sensitization - H317) E->F MHC Presentation

    Mechanistic pathway of dermal sensitization (H317) induced by 2-Isopropyl-5-methylhexanal.

    Personal Protective Equipment (PPE) Matrix

    To interrupt the exposure pathways described above, the following PPE must be strictly utilized. We do not just wear PPE for compliance; we wear it to establish an impenetrable barrier against specific molecular interactions.

    Table 2: PPE Specifications and Scientific Justifications

    PPE CategorySpecificationScientific Justification (Causality)
    Hand Protection Butyl rubber or Heavy-duty Nitrile (≥0.4 mm thickness). Double-gloving recommended.Standard latex offers zero resistance to aldehydes. Butyl rubber provides a dense polymeric barrier that prevents the lipophilic tail of the molecule from permeating to the skin.
    Eye Protection Indirect-vented chemical safety goggles.Safety glasses leave peripheral gaps. Goggles prevent ambient vapors from dissolving into the aqueous tear film, which causes severe irritation (H319).
    Body Protection Flame-Resistant (FR) lab coat (e.g., Nomex), fully buttoned.Mitigates risks associated with its flammability (H226) and prevents accidental dermal exposure to the torso or arms.
    Respiratory Chemical Fume Hood (80-120 fpm face velocity).Keeps vapor concentration strictly below the lower explosive limit (LEL) and prevents inhalation-induced respiratory tract irritation.

    Operational Plan & Experimental Workflow

    Standard operating procedures must be self-validating. By integrating chemical quenching directly into the handling workflow, we ensure that no active aldehyde ever leaves the fume hood.

    Step-by-Step Handling Methodology:

    • Pre-Operation Verification: Verify the fume hood flow rate is between 80-120 feet per minute (fpm). Clear the hood of incompatible materials, specifically strong oxidizers and strong bases, which can cause exothermic reactions.

    • Inert Atmosphere Preparation: Because aliphatic aldehydes slowly auto-oxidize to carboxylic acids upon exposure to atmospheric oxygen, flush your reaction vessel with Argon or Nitrogen prior to introducing the chemical.

    • Reagent Transfer: Use a gas-tight glass syringe or a Schlenk line for transferring the liquid. Avoid pouring directly from the bottle to minimize vapor generation and droplet splashing.

    • Reaction Execution: Maintain the reaction vessel in a secondary containment tray. Keep the fume hood sash as low as safely possible to maintain an optimal aerodynamic barrier.

    • Post-Operation Decontamination (Critical Step): Rinse all glassware (syringes, spatulas, reaction flasks) that contacted the aldehyde with a 10% Sodium Bisulfite ( NaHSO3​ ) solution before removing them from the hood.

      • Causality: Sodium bisulfite reacts seamlessly with the aldehyde to form a highly water-soluble, non-volatile, and non-electrophilic bisulfite adduct. This chemically neutralizes the hazard at the source rather than just diluting it.

    Workflow Step1 Verify Fume Hood (80-120 fpm) Step2 Don PPE (Butyl Gloves, Goggles) Step1->Step2 Step3 Inert Transfer (Syringe/Schlenk) Step2->Step3 Step4 Chemical Quench (NaHSO3 Wash) Step3->Step4 Step5 Waste Segregation (Flammable Org) Step4->Step5

    Step-by-step operational workflow for the safe handling of 2-Isopropyl-5-methylhexanal.

    Spill Response and Disposal Plan

    In the event of a breach in containment, immediate and chemically logical action is required.

    Spill Response Protocol:

    • Evacuate & Isolate: Immediately alert personnel and evacuate the immediate vicinity. Ensure the fume hood remains ON to extract vapors.

    • Eliminate Ignition Sources: Turn off all hot plates and spark-producing equipment immediately due to the H226 flammability risk.

    • Containment: Surround the spill with an inert absorbent material such as vermiculite or diatomaceous earth. Do not use combustible absorbents like sawdust.

    • Chemical Quenching: Carefully spray or pour a 10-20% aqueous solution of sodium bisulfite over the absorbed spill. Allow 15 minutes for the adduct formation to complete, effectively neutralizing the vapor threat.

    • Collection: Scoop the neutralized slurry using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

    Disposal Plan:

    • Classification: Segregate as "Non-Halogenated Flammable Organic Waste."

    • Labeling: Clearly label the waste container with "Contains 2-Isopropyl-5-methylhexanal, Flammable, Irritant."

    • Storage: Store in a designated, ventilated flammable storage cabinet until collection by certified environmental health and safety (EHS) personnel.

    References

    • Buy 2-isopropyl-5-methylhexanal from Dayang Chem (Hangzhou) Co.
    • Source: PubChem (National Institutes of Health)
    • 2-Isopropyl-5-methylhexanal | C10H20O | CID 3017702 - PubChem - NIH (Hazard Information)

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-Isopropyl-5-methylhexanal
    Reactant of Route 2
    2-Isopropyl-5-methylhexanal

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.